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ZINC

Cat. No.: B3047490
CAS No.: 14018-82-7
M. Wt: 65.4 g/mol
InChI Key: HCHKCACWOHOZIP-UHFFFAOYSA-N
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Description

Zinc is an essential transition metal with extensive applications in scientific research, particularly through its diverse compounds and nanostructures. This compound oxide nanomaterials are a major focus due to their unique physicochemical properties, serving as powerful agents in antimicrobial research , cancer therapy , and the development of advanced food packaging systems . Their mechanisms of action include the generation of reactive oxygen species (ROS) that induce oxidative stress in bacterial and cancer cells , and the release of Zn²⁺ ions which can disrupt cellular metabolism . In the biomedical field, this compound-based nanomaterials are investigated for their ability to disrupt tumor energy metabolism and can be integrated into multimodal therapies, including photodynamic and immunotherapy . Furthermore, this compound is fundamental in coordination chemistry for designing novel complexes and coordination polymers with potential biological activities, such as antibacterial agents . In energy storage, this compound plays a critical role in the development of safer, aqueous this compound-ion batteries (AZIBs), where research focuses on stabilizing the this compound anode to prevent dendrite formation and parasitic reactions . The properties of this compound-based nanomaterials, including their size, morphology, and surface chemistry, are highly dependent on the synthesis method, with common approaches including sol-gel, hydrothermal, and green synthesis techniques . This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn B3047490 ZINC CAS No. 14018-82-7

Properties

IUPAC Name

zinc
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InChI

InChI=1S/Zn
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InChI Key

HCHKCACWOHOZIP-UHFFFAOYSA-N
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Canonical SMILES

[Zn]
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Molecular Formula

Zn
Record name ZINC DUST
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DSSTOX Substance ID

DTXSID7035012, DTXSID101316732, DTXSID201316735
Record name Zinc
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Molecular Weight

65.4 g/mol
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Physical Description

Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals., Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray powder; [CAMEO], GREY-TO-BLUE POWDER.
Record name ZINC ASHES
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Record name ZINC DUST
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Record name ZINC POWDER (pyrophoric)
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Boiling Point

907 °C
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Solubility

Soluble in acids and alkalies; insoluble in water, Solubility in water: reaction
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Density

7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C, 7.1 g/cm³
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Vapor Pressure

1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C)
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Impurities

The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin., Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%, Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%, Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%, For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page.
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Color/Form

Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable, Brittle at ordinary temperatures

CAS No.

7440-66-6, 14018-82-7, 15176-26-8, 19229-95-9
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Melting Point

787 °F, 419.53 °C, 419 °C
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Foundational & Exploratory

ZINC Database: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Premier Chemical Library for Virtual Screening and Drug Development

Introduction

In the landscape of modern drug discovery, large-scale virtual screening of chemical compounds has become an indispensable tool. Central to this process is the availability of vast, well-curated libraries of molecules. The ZINC database has emerged as a leading, publicly accessible resource, providing researchers with a comprehensive collection of commercially available compounds specifically prepared for virtual screening.[1] This technical guide provides an in-depth overview of the this compound database, its data organization, and detailed protocols for its effective utilization in drug discovery workflows.

Core Concepts of the this compound Database

The this compound (this compound Is Not Commercial) database is a curated collection of commercially available chemical compounds, designed to facilitate virtual screening.[1] A key feature of this compound is that it provides biologically relevant, three-dimensional representations of molecules, making them ready for immediate use in docking studies.[1] The database is continuously updated to reflect the latest commercially available compounds.[1]

Data Organization and Subsets

This compound organizes its vast collection of compounds into various subsets based on physicochemical properties and intended use. This allows researchers to select focused libraries for their specific screening campaigns. Key subsets include:

  • Drug-like: Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.

  • Lead-like: Smaller and less complex molecules that serve as good starting points for lead optimization.[2]

  • Fragment-like: Small molecules, typically with a molecular weight of less than 250 Da, used in fragment-based drug discovery.

  • Natural Products: A collection of compounds derived from natural sources.

Quantitative Data Overview

The this compound database has grown exponentially since its inception. The latest versions contain billions of compounds, offering an unprecedented chemical space for exploration.

This compound Version/Subset Approximate Number of Compounds Key Characteristics
ZINC22 (2D) > 37 BillionEnumerated, searchable, commercially available compounds.[3]
ZINC22 (3D) > 4.5 BillionBiologically relevant, ready-to-dock 3D formats.[3]
ZINC15 > 230 MillionPurchasable compounds in ready-to-dock 3D formats.[4]
Drug-like Subset (General) Varies by this compound versionAdheres to Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
Lead-like Subset (General) Varies by this compound versionMore stringent criteria than drug-like (e.g., MW 150-350, LogP < 4).[2]
Fragment-like Subset (General) Varies by this compound versionLow molecular weight (< 250 Da) and complexity.
Physicochemical Property General Distribution in this compound Drug-like Subsets
Molecular Weight (MW) Predominantly in the range of 250-500 g/mol .
Calculated LogP (cLogP) Typically between -1 and 5.
Number of Rotatable Bonds A significant portion of molecules have 5 or fewer rotatable bonds.
Hydrogen Bond Donors Generally ≤ 5.
Hydrogen Bond Acceptors Generally ≤ 10.

Experimental Protocols

Effective use of the this compound database in virtual screening requires a systematic workflow encompassing ligand preparation, receptor preparation, molecular docking, and post-docking analysis.

Ligand Preparation using Schrödinger's LigPrep

Proper preparation of ligands is crucial for successful docking studies. This involves generating realistic 3D conformations and assigning correct protonation states.

Methodology:

  • Download Ligands: Obtain a desired subset of compounds from the this compound database in a 2D format (e.g., SMILES or SDF).

  • Launch LigPrep: Open the LigPrep panel in the Schrödinger Maestro interface.

  • Input Structures: Import the downloaded ligand file.

  • Set Ionization States: Use Epik to generate possible ionization states at a target pH, typically 7.4 ± 2.0.

  • Generate Tautomers: Enumerate common tautomers for each ligand.

  • Generate Stereoisomers: If the input is 2D, generate a specified number of stereoisomers. For 3D input, retain the original stereochemistry.

  • Energy Minimization: Perform a conformational search and energy minimization for each generated ligand state using a suitable force field (e.g., OPLS4).

  • Output: The output will be a set of low-energy, 3D conformations for each input ligand, ready for docking.

G cluster_ligprep Ligand Preparation Workflow (Schrödinger LigPrep) download Download Ligands (this compound Database) ligprep_gui Import into LigPrep download->ligprep_gui ionization Generate Ionization States (Epik, pH 7.4 ± 2.0) ligprep_gui->ionization tautomers Enumerate Tautomers ionization->tautomers stereoisomers Generate Stereoisomers tautomers->stereoisomers conformations Generate 3D Conformations & Energy Minimization stereoisomers->conformations output Prepared Ligand Library (3D SDF/MAE) conformations->output

Caption: Ligand preparation workflow using Schrödinger's LigPrep.

Virtual Screening using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. The following protocol outlines a typical virtual screening workflow.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the docking grid box, encompassing the binding site of interest.

    • Convert the receptor file to the PDBQT format using AutoDock Tools.

  • Ligand Preparation:

    • Prepare the ligand library from this compound as described in the previous section, ensuring the final format is PDBQT. This can be done using Open Babel or AutoDock Tools.

  • Molecular Docking (Command-Line):

    • Execute AutoDock Vina for each ligand against the prepared receptor. A typical command would be:

    • The config.txt file specifies the coordinates of the grid box and other parameters:

  • Post-Docking Analysis:

    • Rank the docked ligands based on their binding affinity scores.

    • Visually inspect the binding poses of the top-scoring compounds to analyze key interactions with the receptor.

    • Filter the results based on additional criteria such as ligand efficiency and ADMET properties.

G cluster_vs Virtual Screening Workflow (AutoDock Vina) zinc_subset Select this compound Subset lig_prep Ligand Preparation (Generate 3D, PDBQT format) zinc_subset->lig_prep docking Molecular Docking (AutoDock Vina) lig_prep->docking receptor_prep Receptor Preparation (Add Hydrogens, Define Grid, PDBQT format) receptor_prep->docking analysis Post-Docking Analysis (Ranking, Visual Inspection) docking->analysis hit_selection Hit Compound Selection analysis->hit_selection

Caption: A typical virtual screening workflow utilizing the this compound database and AutoDock Vina.

Application in Signaling Pathway Analysis: A Case Study of ROCK2 Inhibition

The this compound database is instrumental in identifying novel inhibitors for key signaling pathways implicated in various diseases. One such pathway is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, where ROCK2 is a critical therapeutic target.

The ROCK2 signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell motility, and contraction. Its dysregulation is associated with cardiovascular diseases, cancer, and neurological disorders. Virtual screening of the this compound database has been successfully employed to identify potent and selective ROCK2 inhibitors.

G cluster_rock Simplified ROCK2 Signaling Pathway GPCR GPCR Activation RhoA RhoA Activation (GTP-bound) GPCR->RhoA ROCK2 ROCK2 Activation RhoA->ROCK2 Substrates Downstream Substrates (e.g., LIMK, MYPT1) ROCK2->Substrates Cytoskeleton Actin Cytoskeleton Reorganization Substrates->Cytoskeleton This compound This compound Database Virtual Screening Inhibitor Identified ROCK2 Inhibitor This compound->Inhibitor Inhibitor->ROCK2

Caption: Inhibition of the ROCK2 signaling pathway by a compound identified from the this compound database.

Conclusion

The this compound database stands as a cornerstone in the field of computational drug discovery. Its vast and meticulously curated collection of commercially available compounds, coupled with its user-friendly interface and ready-to-use formats, empowers researchers to conduct large-scale virtual screening campaigns with high efficiency. By following systematic and validated protocols for ligand and receptor preparation, and employing robust docking and analysis techniques, scientists can leverage the full potential of this compound to identify promising lead compounds for a wide array of therapeutic targets. As the database continues to expand, its role in accelerating the pace of drug discovery is set to become even more significant.

References

The ZINC Database: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The ZINC database is a vital, publicly accessible resource for researchers, scientists, and drug development professionals engaged in virtual screening and drug discovery.[1] It is a curated collection of commercially available chemical compounds specifically prepared for computational screening. This guide provides an in-depth technical overview of the this compound database, its applications in bioinformatics, and the methodologies for its effective use.

Core Concepts and Data Presentation

The fundamental purpose of the this compound database is to provide a comprehensive and readily accessible library of small molecules in formats optimized for virtual screening.[1] A key differentiator of this compound is its emphasis on representing the biologically relevant, three-dimensional conformations of molecules. The database is continuously updated, with its latest iteration, this compound-22, containing over 37 billion compounds.

Quantitative Data Summary

The growth of the this compound database reflects the expanding landscape of commercially available compounds. The table below summarizes the approximate number of compounds available in major versions of the database.

Database VersionApproximate Number of CompoundsKey Features
ZINC12 > 35 millionEarly version, established the foundation for ready-to-dock compounds.
ZINC15 > 35 millionIntroduced a more flexible "tranche" system for downloading subsets.
ZINC20 > 230 million (purchasable)Significant expansion, including a vast number of "make-on-demand" compounds.
This compound-22 > 37 billion (2D), > 4.5 billion (3D)The latest version, with a massive increase in enumerated, searchable compounds.[2]

Each compound in the this compound database is annotated with a variety of calculated physicochemical properties crucial for drug discovery. These properties allow for the pre-filtering of compound libraries to select molecules with desirable characteristics.

PropertyDescriptionRelevance in Drug Discovery
Molecular Weight (MW) The mass of a molecule.Adherence to "Rule of Five" for drug-likeness.
Calculated LogP The logarithm of the octanol-water partition coefficient.A measure of lipophilicity, affecting absorption and distribution.[3]
Number of Rotatable Bonds The count of bonds that allow free rotation.Influences conformational flexibility and entropy.[3]
Hydrogen Bond Donors The number of N-H and O-H bonds.Important for target binding interactions.[3]
Hydrogen Bond Acceptors The number of N and O atoms.Important for target binding interactions.[3]
Net Charge The overall charge of the molecule at a given pH.Affects solubility and interaction with biological membranes.[3]

Virtual Screening Workflow with this compound

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[4] The this compound database is a primary source of compounds for these in silico experiments.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_post Post-Screening Analysis cluster_validation Experimental Validation Target_Prep Target Preparation (e.g., Protein Structure) Docking Molecular Docking Target_Prep->Docking Library_Prep Compound Library Preparation (from this compound database) Library_Prep->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Hit Selection and Visual Inspection Scoring->Hit_Selection ADMET_Prediction In Silico ADMET Prediction Hit_Selection->ADMET_Prediction Purchase Purchase Hit Compounds ADMET_Prediction->Purchase Biochemical_Assay Biochemical/Biophysical Assays Purchase->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay

A typical virtual screening workflow utilizing the this compound database.

Programmatic Access and Data Retrieval

For large-scale virtual screening, programmatic access to the this compound database is essential. While a formal, fully documented API for the latest versions can be complex to navigate, this compound provides straightforward methods for downloading large subsets of the database using command-line tools like curl and wget.[5]

The database is organized into "tranches," which are subsets of molecules based on properties like molecular weight and LogP.[4] Users can select desired tranches through the this compound website and download a script that contains the commands to fetch the corresponding files. These files are available in various formats, including SMILES, SDF, and mol2.[6]

Experimental Protocols for Hit Validation

After identifying promising "hits" through virtual screening, experimental validation is a critical next step to confirm their biological activity. Below are detailed methodologies for two common types of assays used for this purpose.

Biochemical Assay: Enzyme Inhibition

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for enzyme activity)

  • Test compound from this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in all wells should be kept constant and low (typically <1%).

    • Prepare a solution of the enzyme in the assay buffer.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the test compound and control wells (no inhibitor and positive control).

    • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Measure the rate of the reaction using a microplate reader. The method of detection will depend on the substrate and product (e.g., absorbance, fluorescence, luminescence). Measurements can be taken at multiple time points (kinetic assay) or at a single endpoint after a fixed time.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7] This protocol is often used to evaluate the effect of potential anti-cancer compounds identified from this compound.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound from this compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol)[8]

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add a solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Logical Relationships in Drug Discovery

The process of moving from a large chemical database to a validated lead compound involves a series of logical steps designed to progressively enrich the set of molecules with a higher probability of being active and having drug-like properties.

The logical progression from a large compound database to a lead candidate.

References

ZINC Database: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Content, Organization, and Application for Researchers and Scientists

The ZINC database is a vital, publicly accessible repository of commercially available chemical compounds, specifically curated for virtual screening and other in-silico drug discovery endeavors.[1][2] Developed and maintained by the Irwin and Shoichet laboratories at the University of California, San Francisco, this compound has evolved into an indispensable tool for researchers in academia and industry.[1][3] This guide provides a detailed technical overview of the this compound database's content, organization, and its practical application in computational drug discovery workflows.

Core Content and Data Organization

At its core, this compound is a meticulously curated collection of small molecules that are readily available for purchase, a critical factor for the rapid experimental validation of computational hits.[3][4] The database distinguishes itself by providing molecules in biologically relevant, three-dimensional formats, ready for immediate use in docking simulations.[1][5]

Chemical Compound Diversity

This compound offers a vast and diverse chemical space, with its latest iteration, this compound-22, containing over 37 billion commercially available molecules.[1][2] This immense library is sourced from numerous vendor catalogs and includes a wide array of chemical entities, from small fragments to larger, more complex drug-like molecules.[3][6] The database also includes annotated compounds with known biological activities, which can be invaluable for validating computational models and as positive controls in experimental assays.[3]

Data Presentation: Key Physicochemical Properties

A fundamental aspect of this compound is the annotation of each compound with a variety of calculated physicochemical properties. These properties are crucial for filtering and selecting subsets of molecules with desirable characteristics for specific drug discovery projects. The table below summarizes some of the key properties available for each compound in the this compound database.

PropertyDescriptionRelevance in Drug Discovery
Molecular Weight (MW) The mass of a molecule, typically expressed in Daltons (Da).Influences absorption, distribution, metabolism, and excretion (ADME) properties. Smaller molecules often exhibit better bioavailability.
LogP The logarithm of the partition coefficient between n-octanol and water, a measure of a molecule's lipophilicity.Affects solubility, permeability across biological membranes, and metabolic stability.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (e.g., oxygen, nitrogen).Important for molecular recognition and binding to biological targets.
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (e.g., oxygen, nitrogen) with lone pairs of electrons.Crucial for forming hydrogen bonds with biological targets.
Rotatable Bonds The number of bonds that allow for free rotation, indicating molecular flexibility.Influences conformational entropy and binding affinity.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Net Charge The overall electrical charge of the molecule at a physiological pH.Affects solubility, membrane permeability, and interactions with charged residues in a binding pocket.
Database Subsets and Tranches

To manage the vast chemical space, this compound is organized into a hierarchical system of subsets and tranches. This organization allows researchers to efficiently select and download manageable sets of compounds tailored to their specific needs.

Pre-defined Subsets: this compound provides several pre-calculated subsets based on common drug discovery criteria. These subsets are broadly categorized as:

  • Drug-like: Compounds that adhere to Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

  • Lead-like: Smaller and less hydrophobic than drug-like compounds, typically with a molecular weight between 150 and 350 Da and a LogP < 4.[7] These compounds serve as good starting points for lead optimization.

  • Fragment-like: Small molecules, typically with a molecular weight < 250 Da, that are used in fragment-based drug discovery.[1]

The following table provides a quantitative summary of the criteria for these common subsets:

SubsetMolecular Weight (Da)LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
Fragment-like < 250-2 to 3≤ 3≤ 6≤ 3
Lead-like 150 - 350< 4≤ 3≤ 6-
Drug-like (Lipinski's) ≤ 500≤ 5≤ 5≤ 10-

Tranches: The this compound database is further partitioned into "tranches," which are smaller, more manageable files based on a two-dimensional grid of molecular weight and LogP.[8] This fine-grained organization, particularly in this compound-22, facilitates the download and processing of billions of molecules.[8] The Tranche Browser on the this compound website provides a graphical interface for selecting and downloading these specific slices of chemical space.[9]

Purchasability Levels

A key feature of this compound is the annotation of compounds by their purchasability, which indicates the expected delivery time and reliability of the vendor. This is crucial for planning experimental follow-up. ZINC20, for example, organizes compounds into six levels: three "in-stock" levels, one "make-on-demand," one "boutique," and one "annotated" (not for sale).[10] "Premier" compounds are from the most reliable vendors with faster delivery times.[10]

Experimental Protocols: Computational Workflows with this compound

The primary application of the this compound database is in computational drug discovery, particularly in virtual screening campaigns. The general workflow involves selecting a target protein, preparing its structure, screening a library of compounds from this compound against it, and analyzing the results to identify promising candidates for experimental testing.

Virtual Screening Workflow

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme.

Methodology:

  • Target Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The structure is then prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and other non-essential heteroatoms. The binding site of interest is identified and defined.

  • Ligand Library Preparation: A suitable subset of compounds is selected from the this compound database based on the research objectives (e.g., a "lead-like" subset for a new project). The compounds are downloaded in a 3D format such as SDF or MOL2.[3] Depending on the docking software, further preparation of the ligands, such as assigning charges and protonation states, may be necessary.

  • Molecular Docking: A molecular docking program (e.g., AutoDock Vina, Glide, DOCK) is used to predict the binding pose and affinity of each ligand in the prepared library within the defined binding site of the target protein.

  • Hit Selection and Analysis: The docked ligands are ranked based on their predicted binding affinity (scoring function). The top-ranking compounds are then visually inspected to assess their binding poses and interactions with key residues in the binding site.

  • Post-processing and Filtering: The initial list of hits is further filtered based on additional criteria such as chemical diversity, synthetic accessibility, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Experimental Validation: The most promising candidates are purchased from the vendors listed in the this compound database and subjected to in vitro experimental assays to confirm their biological activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be the target of a drug discovery campaign using the this compound database. For instance, a researcher might aim to find an inhibitor for a specific kinase in this pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: A generic signaling cascade initiated by ligand binding.

Database Organization and Access

The this compound database is accessible through its web interface, which provides a suite of tools for searching, browsing, and downloading compounds.

This compound Database Structure

The underlying structure of the this compound database is designed for efficient querying and retrieval of vast amounts of chemical data. The organization into tranches and the use of relational databases facilitate rapid access to compound information.

ZINC_Organization ZINC_DB This compound Database Subsets Pre-defined Subsets (Drug-like, Lead-like, etc.) ZINC_DB->Subsets Tranches Tranches (MW vs. LogP) ZINC_DB->Tranches Compounds Individual Compounds Subsets->Compounds Tranches->Compounds Properties Physicochemical Properties Compounds->Properties Purchasability Purchasability Info Compounds->Purchasability

Caption: High-level organization of the this compound database.

File Formats

This compound provides data in several standard chemical file formats to ensure compatibility with a wide range of molecular modeling and cheminformatics software.

  • SMILES (Simplified Molecular-Input Line-Entry System): A 2D representation of a molecule using a line notation of ASCII characters. It is a compact format suitable for storing and processing large numbers of compounds.[3]

  • SDF (Structure-Data File): A 3D format that can store information for multiple molecules in a single file. Each molecule's data includes its 3D coordinates and associated properties.[3]

  • MOL2: A 3D file format that contains atomic coordinates, bond connectivity, and partial charges for a single molecule. It is commonly used as input for docking programs.[4]

Experimental Workflow for Database Access and Preparation

The following diagram outlines the typical workflow for a researcher accessing and preparing a compound library from this compound for a virtual screening campaign.

Data_Access_Workflow start Start: Define Project Needs zinc_website Access this compound Website start->zinc_website select_subset Select Subset/Tranche zinc_website->select_subset download Download Compound Library (SDF, MOL2, etc.) select_subset->download prepare_library Prepare Ligand Library (e.g., add hydrogens, assign charges) download->prepare_library virtual_screening Perform Virtual Screening prepare_library->virtual_screening end End: Identify Hits virtual_screening->end

Caption: A typical workflow for this compound data access and preparation.

Conclusion

The this compound database is an invaluable resource for the drug discovery community, providing open access to a vast and diverse collection of commercially available compounds in formats that are ready for computational analysis. Its logical organization into subsets and tranches, coupled with detailed physicochemical property annotations, empowers researchers to efficiently navigate this enormous chemical space. By understanding the content and organization of this compound and following established computational workflows, scientists can significantly accelerate the early stages of drug discovery, leading to the identification of novel and promising therapeutic candidates.

References

ZINC Database: A Comprehensive Guide for Virtual Screening

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the ZINC database for computational drug discovery.

Introduction to the this compound Database

The this compound database is a publicly accessible, curated collection of commercially available chemical compounds specifically prepared for virtual screening.[1] It serves as a critical resource for researchers in pharmaceutical and biotechnology sectors, as well as academic institutions, by providing a vast and diverse library of small molecules in ready-to-dock 3D formats.[2][3] The primary goal of this compound is to make chemical compounds readily accessible for computational drug discovery, enabling scientists to identify potential lead compounds for further experimental validation.[4]

A key feature of the this compound database is that it represents the biologically relevant, three-dimensional form of molecules, which is crucial for accurate molecular docking simulations.[1] The database is continuously updated to reflect the latest commercially available compounds and is a collaborative effort from the Irwin and Shoichet Laboratories at the University of California, San Francisco (UCSF).[5]

Evolution of the this compound Database

The this compound database has undergone significant expansion and technological advancement since its inception. Different versions of the database have been released, each with a substantial increase in the number of compounds and improved functionalities. For researchers, understanding the progression of these versions is crucial for selecting the appropriate dataset for their screening campaigns.

Database VersionApproximate Number of CompoundsKey Features
ZINC12 Tens of millionsThe foundational version that established the database's utility.
ZINC15 Over 150 millionIntroduced a more streamlined web interface and improved search capabilities.[6]
ZINC20 Over 750 million purchasable compoundsMarked a significant leap in scale with the inclusion of billions of new "make-on-demand" molecules and enhanced search methods.[2][7]
This compound-22 Over 37 billionThe latest iteration, focusing on massive libraries of make-on-demand compounds and incorporating advanced data organization for rapid property lookups.[1][8]

Navigating the this compound Database: Core Functionalities

The this compound database offers a suite of powerful tools to search, filter, and download chemical compounds. These functionalities are designed to be intuitive, allowing researchers to efficiently navigate the vast chemical space and identify molecules with desired properties.

Searching for Compounds

This compound provides multiple search modalities to cater to diverse research needs. Users can search for compounds based on various criteria, ensuring a targeted and efficient discovery process.

Experimental Protocol: Compound Searching

  • Access the this compound Website: Navigate to the official this compound database website (e.g., this compound.docking.org or zinc20.docking.org).[2]

  • Select the Search Type:

    • Text-based Search: Use the search bar to query by this compound ID, common name, synonym, or CAS number.[4]

    • Structure-based Search:

      • Drawing: Utilize the integrated chemical drawing tool to sketch a molecule of interest.[3]

      • SMILES/SMARTS: Input a SMILES (Simplified Molecular Input Line Entry System) or SMARTS (SMARTS arbitrary target specification) string to define a chemical structure or substructure.[6]

    • Similarity Search: After providing a query structure, select a similarity threshold (e.g., Tanimoto coefficient) to find structurally related molecules.[6]

    • Substructure Search: Identify all compounds in the database that contain a specific chemical substructure.[6]

  • Initiate the Search: Click the "Search" or "Submit" button to execute the query.

  • Review Results: The search results are displayed in a browsable format, showing the 2D structure, this compound ID, and key physicochemical properties of the matching compounds.[9]

Filtering Compounds by Physicochemical Properties

A crucial step in virtual screening is to narrow down the vast chemical library to a subset of molecules with drug-like or lead-like properties. This compound offers robust filtering capabilities based on a wide range of physicochemical parameters.

Experimental Protocol: Filtering by Physicochemical Properties

  • Navigate to the Filtering/Subsetting Options: On the this compound website, locate the section for creating subsets or filtering the database. This may be labeled as "Subsets," "Tranches," or accessible through advanced search options.

  • Define Filtering Criteria: Specify the desired ranges for various physicochemical properties. Common filtering parameters include:

    • Molecular Weight (MW)

    • Calculated LogP (a measure of lipophilicity)

    • Number of Hydrogen Bond Donors

    • Number of Hydrogen Bond Acceptors

    • Number of Rotatable Bonds

  • Select Predefined Subsets: this compound also provides pre-calculated subsets based on established medicinal chemistry rules of thumb. These include:

    • Drug-like: Compounds adhering to criteria that make them suitable for development as drugs.[10]

    • Lead-like: Molecules with properties that make them ideal starting points for drug discovery projects.[10][11]

    • Fragment-like: Smaller, less complex molecules often used in fragment-based drug discovery.[11]

  • Apply Filters: Once the desired criteria are set, apply the filters to generate a custom subset of the database.

The following table summarizes the typical physicochemical property ranges for these common subsets:

SubsetMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
Fragment-like < 300< 3≤ 3≤ 3
Lead-like 150 - 350< 4≤ 3≤ 6
Drug-like < 500< 5≤ 5≤ 10

Note: These ranges are general guidelines and can be customized by the user.

Downloading Compounds for Virtual Screening

After identifying a suitable subset of compounds, the next step is to download their structures for use in molecular docking or other computational analyses. This compound provides several file formats and download methods to accommodate different software and workflows.

Experimental Protocol: Compound Downloading

  • Select the Desired Subset: From the search or filtering results, select the compounds you wish to download.

  • Choose a File Format: this compound offers several standard chemical file formats:

    • SDF (Structure-Data File): Contains 2D or 3D coordinates and associated data for multiple molecules. This is a widely used format for virtual screening libraries.[10]

    • MOL2: Another common format for representing molecular structures, often used by docking programs.[12]

    • SMILES: A 2D representation of the chemical structure.[5]

    • PDBQT: A format specifically used by the AutoDock suite of docking software.[2]

  • Select a Download Method:

    • Direct Download: For smaller subsets, you can typically download the files directly through your web browser.

    • Batch Scripts (for large datasets): For downloading large tranches of the database, this compound provides shell scripts (for Linux/macOS) or batch files (for Windows).[12]

      • For Linux/macOS:

        • Download the .csh script.

        • Open a terminal and navigate to the directory containing the script.

        • Make the script executable: chmod +x .csh

        • Run the script: ./.csh

      • For Windows:

        • Download the .bat file.

        • Open a command prompt and navigate to the directory containing the file.

        • Run the batch file by typing its name and pressing Enter.

  • Post-processing: The downloaded files are often compressed (e.g., .gz). You will need to decompress them before use. For libraries downloaded in multiple files, you may need to concatenate them into a single file for easier processing in your screening workflow.[12]

A Typical Virtual Screening Workflow Using the this compound Database

The this compound database is a cornerstone of many virtual screening campaigns. The following diagram illustrates a typical workflow for identifying potential hit compounds against a biological target.

G cluster_0 This compound Database cluster_1 Filtering and Subsetting cluster_2 Compound Library Preparation cluster_3 Target Preparation cluster_4 Virtual Screening cluster_5 Post-Screening Analysis zinc_db This compound Database filtering Filter by Physicochemical Properties (e.g., Lead-like) zinc_db->filtering download Download Subset (SDF/MOL2) filtering->download prep Prepare Ligand Library (e.g., add hydrogens, generate conformers) download->prep docking Molecular Docking prep->docking target Prepare Target Protein Structure (e.g., remove water, add hydrogens) target->docking scoring Score and Rank Compounds docking->scoring visual Visual Inspection of Top-Ranked Poses scoring->visual selection Select Hit Compounds visual->selection

A typical virtual screening workflow using the this compound database.

A more detailed, multi-stage docking protocol is often employed to balance computational cost and accuracy:

G cluster_0 High-Throughput Virtual Screening (HTVS) cluster_1 Standard Precision (SP) Docking cluster_2 Extra Precision (XP) Docking start Filtered Compound Library (from this compound) htvs Fast Docking of Large Library start->htvs sp Re-dock Top Hits with Higher Accuracy htvs->sp Top ~10% xp Refine Top SP Hits with Highest Accuracy sp->xp Top ~10% end Final Hit Compounds for Experimental Validation xp->end

A multi-stage virtual screening protocol for increased accuracy.

This hierarchical approach allows for the rapid screening of millions of compounds in the initial HTVS stage, with progressively more accurate and computationally intensive methods applied to smaller, more promising subsets of molecules.[13]

Conclusion

The this compound database is an indispensable tool for modern drug discovery and design. Its vast collection of commercially available compounds, coupled with powerful search and filtering capabilities, provides a rich resource for virtual screening campaigns. By following the detailed protocols outlined in this guide, researchers can effectively navigate the this compound database to identify promising lead candidates for a wide range of biological targets, thereby accelerating the pace of drug development.

References

Getting Started with ZINC for Virtual Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of how to get started with the ZINC database for virtual screening. The document outlines the core principles, experimental protocols, and data analysis techniques necessary to identify potential hit compounds for further development.

Introduction to Virtual Screening and the this compound Database

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.[1][2] The this compound database is a free, publicly accessible resource containing over 35 million commercially available compounds in ready-to-dock 3D formats, making it an invaluable tool for virtual screening campaigns.[3] The database is provided by the Irwin and Shoichet Laboratories at the University of California, San Francisco (UCSF).[3] Molecules within this compound are annotated with various molecular properties such as molecular weight, calculated logP, and the number of hydrogen bond donors and acceptors, which can be used to filter and select appropriate subsets for screening.[4]

The Virtual Screening Workflow

The process of virtual screening can be broken down into several key stages, from the initial preparation of the target and ligand libraries to the final analysis and selection of hit compounds. The overall workflow is a systematic process that requires careful attention to detail at each step to ensure meaningful results.

Virtual_Screening_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & Preparation Ligand_Selection 2. Ligand Library Preparation (this compound) Target_Selection->Ligand_Selection Define Binding Site Docking 3. Molecular Docking Target_Selection->Docking Prepared Receptor Ligand_Selection->Docking Prepared Ligands Hit_Identification 4. Hit Identification & Prioritization Docking->Hit_Identification Docking Scores & Poses Experimental_Validation 5. Experimental Validation Hit_Identification->Experimental_Validation Prioritized Hits

A high-level overview of the virtual screening workflow.

Experimental Protocols

This section provides detailed methodologies for the key stages of a virtual screening campaign using the this compound database.

Protein Preparation

Accurate preparation of the protein structure is a critical first step in structure-based virtual screening.[5] The goal is to produce a clean, structurally correct receptor model for the docking calculations.

Protocol for Protein Preparation:

  • Obtain Protein Structure: Download the 3D coordinates of the target protein from a repository such as the Protein Data Bank (PDB).

  • Initial Cleaning: Remove any unnecessary molecules from the PDB file, such as water molecules, ions, and co-solvents that are not relevant to the binding interaction.[6]

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. This is crucial for correct ionization and tautomeric states of amino acid residues.[7]

  • Assign Partial Charges: Assign partial charges to all atoms in the protein. The quality of these charges can significantly impact the accuracy of the docking calculations.

  • Define the Binding Site: Identify the binding pocket of the protein. This can be done by referring to the position of a co-crystallized ligand or by using binding site prediction software. The binding site is typically defined by a grid box that encompasses the active site.[6]

Protein_Preparation_Workflow Start Start: PDB Structure Remove_Water Remove Water & Heteroatoms Start->Remove_Water Add_Hydrogens Add Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges Define_Grid Define Binding Site (Grid Box) Assign_Charges->Define_Grid End End: Prepared Receptor Define_Grid->End

References

basic search functionalities of ZINC database

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Search Functionalities of the ZINC Database

For researchers, scientists, and drug development professionals, the this compound database is a pivotal, free resource for virtual screening and ligand discovery.[1][2][3] This guide provides a technical deep-dive into the core search functionalities of this compound, offering detailed methodologies and structured data to empower users in their quest for novel chemical matter.

This compound distinguishes itself from other chemical databases by providing a curated collection of commercially available compounds in readily dockable, 3D formats.[3][4] The primary goal of this compound is to represent the biologically relevant, three-dimensional form of a molecule, accounting for factors like protonation states and tautomers.[2][4][5] This pre-processing is a critical "in silico experimental protocol" that saves researchers significant time and computational expense.

Compound Preparation Methodology

The preparation of compounds in the this compound database follows a rigorous pipeline to ensure high-quality, biologically relevant representations. While the specific protocols have evolved with different versions of this compound, the core steps generally include:

  • Source Compound Acquisition: Compounds are sourced from a multitude of vendors.[1][2]

  • Standardization: This involves desalting, removing counter-ions, and neutralizing charges where appropriate.

  • Protonation State and Tautomer Generation: One of the key features of this compound is the generation of likely protonation states and tautomers at a physiological pH (typically around 7.4).[2][5] This is crucial for accurate downstream applications like molecular docking.

  • 3D Structure Generation: For each processed compound, a low-energy 3D conformation is generated.[2]

Core Search Functionalities

This compound offers a versatile suite of search functionalities accessible through its web interface and, for more advanced users, via a command-line API.[1] The core search types can be broadly categorized as follows:

Identifier-Based Searches

The most direct way to retrieve a specific compound is by using its known identifier. This compound supports searches by:

  • This compound ID: A unique identifier assigned to each compound within the database.[6][7]

  • Vendor and Catalog Information: Users can search for compounds by the vendor's name or their specific catalog codes.[6]

  • Drug Name and CAS Number: Common drug names and Chemical Abstracts Service (CAS) registry numbers are also searchable.[6]

Structure-Based Searches

This compound provides powerful tools for searching based on chemical structure, which are fundamental to finding analogs and exploring structure-activity relationships (SAR).

  • Substructure Search: This allows users to find all molecules in the database that contain a specific chemical scaffold.[8] The user can draw the desired substructure or input it as a SMILES or SMARTS string.[8]

  • Similarity Search: This functionality retrieves compounds that are structurally similar to a query molecule.[9] The similarity is typically quantified using molecular fingerprints and a similarity metric.[8]

    • Molecular Fingerprints: this compound utilizes various 2D fingerprinting methods, such as ECFP4 (Extended-Connectivity Fingerprints), to encode the structural features of molecules.[8]

    • Similarity Metric: The Tanimoto coefficient is a widely used metric to compare these fingerprints and calculate a similarity score between 0 and 1.[8]

The logical workflow for initiating a structure-based search is depicted below.

start Start Search input_type Select Input Type start->input_type draw Draw Structure input_type->draw Manual Input upload Upload File (SMILES, SDF) input_type->upload File Input search_type Select Search Type draw->search_type upload->search_type substructure Substructure Search search_type->substructure similarity Similarity Search search_type->similarity execute Execute Search substructure->execute set_params Set Parameters (e.g., Similarity Cutoff) similarity->set_params set_params->execute results View Results execute->results

Diagram 1: Workflow for initiating a structure-based search in this compound.
Physicochemical Property-Based Searches

A cornerstone of virtual screening is the ability to filter compounds based on their physicochemical properties to select for desirable characteristics, such as "drug-likeness" or "lead-likeness".[1] this compound's "tranche" browser is a powerful tool that allows for the systematic filtering and downloading of subsets based on these properties.[10]

Key filterable properties include:

  • Molecular Weight (MWT): The mass of the molecule.

  • LogP: The octanol-water partition coefficient, a measure of lipophilicity.

  • Number of Rotatable Bonds: A measure of molecular flexibility.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of functional groups that can participate in hydrogen bonding.

  • Net Charge: The overall charge of the molecule at physiological pH.

The table below summarizes the commonly accepted ranges for different classes of compounds, which can be used to guide the filtering process in this compound.

PropertyFragment-likeLead-likeDrug-like
Molecular Weight (Da) < 300250 - 350< 500
LogP < 3< 3.5< 5
Hydrogen Bond Donors ≤ 3≤ 3≤ 5
Hydrogen Bond Acceptors ≤ 3≤ 6≤ 10
Rotatable Bonds ≤ 3≤ 7≤ 10

This data is a synthesis of commonly accepted ranges in drug discovery and may not reflect the exact binning in all versions of the this compound tranche browser.

The process of filtering and downloading a custom subset based on these properties is outlined in the following diagram.

start Open Tranche Browser define_mwt Define Molecular Weight Range start->define_mwt define_logp Define LogP Range define_mwt->define_logp define_hbd_hba Define HBD/HBA and other properties define_logp->define_hbd_hba select_subset Select Compound Subset Based on Filters define_hbd_hba->select_subset choose_format Choose Download Format (SDF, SMILES, etc.) select_subset->choose_format download Download Subset choose_format->download end Subset Acquired download->end

Diagram 2: Workflow for filtering and downloading a custom compound subset.

Advanced Search Strategies and Combinations

The true power of this compound's search functionality lies in the ability to combine different search criteria.[11] For example, a researcher can perform a substructure search and then filter the results by physicochemical properties to identify a set of compounds that not only contain a key chemical scaffold but also possess drug-like properties.[11] This combinatorial approach allows for highly specific and targeted virtual screening campaigns.

Data Availability and Formats

This compound provides compounds in several common file formats to ensure compatibility with a wide range of molecular modeling software.[5] These include:

  • SMILES (Simplified Molecular-Input Line-Entry System): A 2D representation of the chemical structure.[5]

  • SDF (Structure-Data File): A common format for storing multiple 2D or 3D structures and associated data.[5]

  • mol2: Another widely used format for 3D molecular structures.[5]

The availability of these formats facilitates the seamless integration of this compound data into various drug discovery workflows.

Conclusion

The this compound database offers a comprehensive and user-friendly platform for ligand discovery, underpinned by a robust set of search and filtering functionalities. By understanding and effectively utilizing the identifier-based, structure-based, and property-based search options, researchers can efficiently navigate the vast chemical space of commercially available compounds to identify promising candidates for their biological targets. The ability to combine these search strategies provides a powerful tool for refining virtual screening efforts and accelerating the early stages of drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on leveraging the ZINC database for virtual screening and ligand discovery. This whitepaper provides a detailed overview of the this compound database, its architecture, and practical workflows for identifying and retrieving compounds for further research.

The this compound database is a free, publicly accessible repository of commercially available compounds for virtual screening.[1][2] It contains millions of molecules in ready-to-dock 3D formats, making it an invaluable resource for structure-based drug design.[2][3] This guide will walk you through the core functionalities of the this compound website, from basic searches to advanced filtering and programmatic access, and provide detailed protocols for common experimental workflows.

Understanding the this compound Database Landscape

The this compound database has evolved through several versions, with ZINC22 being the latest iteration, offering access to billions of tangible compounds.[4] A key feature of later versions like ZINC15 and ZINC22 is the "tranche browser," which allows for the flexible selection and download of compound subsets based on various physicochemical properties.[5][6]

Data Presentation: A Quantitative Overview of this compound Subsets

The this compound database is organized into subsets to facilitate the selection of compounds with desired characteristics. These subsets are broadly categorized based on properties like molecular weight and lipophilicity (logP), which are crucial in determining a compound's suitability as a drug candidate. The following table provides a summary of commonly used predefined subsets, offering a quantitative comparison.

Subset CategoryDescriptionTypical Molecular Weight (Da)Typical logP RangeEstimated Number of Compounds
Fragment-like Small molecules that are ideal starting points for fragment-based drug discovery.[6]< 250< 3Varies
Lead-like Compounds with properties that make them good candidates for optimization into clinical leads.[6]250 - 350-4 to 4Varies
Drug-like Molecules that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[6]< 500< 5Varies
Goldilocks A "just-right" subset of lead-like compounds with favorable properties.[7]150 - 350-1 to 3.5Varies

Note: The exact number of compounds in each subset is constantly growing. Researchers are encouraged to consult the this compound website for the most up-to-date statistics.

Navigating the this compound Website: A Logical Workflow

The this compound website provides a user-friendly interface for searching and retrieving compounds. The following logical workflow outlines the key steps for navigating the database to identify compounds of interest.

ZINC_Navigation_Workflow Start Start Define_Criteria Define Search Criteria (e.g., Target, Properties) Start->Define_Criteria Choose_Search Choose Search Method Define_Criteria->Choose_Search Substance_Search Substance Search (Name, SMILES, Draw) Choose_Search->Substance_Search By Chemical Identity Property_Search Property Search (MW, logP, etc.) Choose_Search->Property_Search By Physicochemical Properties Target_Search Target Search (Protein Name, UniProt ID) Choose_Search->Target_Search By Biological Target Review_Results Review & Refine Results Substance_Search->Review_Results Property_Search->Review_Results Target_Search->Review_Results Review_Results->Choose_Search Refine Search Download_Data Download Data (SDF, MOL2, SMILES) Review_Results->Download_Data Select Compounds End End Download_Data->End

A logical workflow for navigating the this compound database website.
Search Methods

This compound offers several ways to search its vast chemical space:

  • Substance Search: Users can search for specific compounds by name, this compound ID, or by providing a chemical structure in formats like SMILES or by drawing it directly on the web interface.[1]

  • Property Search: This allows for filtering compounds based on a wide range of physicochemical properties, including molecular weight, logP, number of rotatable bonds, and hydrogen bond donors/acceptors.

  • Target Search: Researchers can search for compounds known to be active against a specific biological target by providing the protein name or its UniProt ID.[1]

Experimental Protocols: Virtual Screening Workflow

Virtual screening is a common application of the this compound database, enabling the rapid in-silico testing of large compound libraries against a protein target. The following protocol outlines a typical virtual screening workflow using this compound in conjunction with AutoDock Vina, a popular open-source docking program.[8][9]

Detailed Methodology

1. Target Preparation:

  • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. This can be done using software like AutoDock Tools.[10]

2. Ligand Library Preparation:

  • Navigate to the this compound database website.
  • Use the "Tranches" or "Subsets" feature to select a library of compounds with desired properties (e.g., "drug-like").[6]
  • Download the selected compounds in a 3D format, such as SDF or MOL2.[1]
  • Convert the downloaded ligand files to the PDBQT format required by AutoDock Vina, using tools like Open Babel.

3. Molecular Docking:

  • Define the search space (grid box) on the target protein where the docking will be performed. This is typically centered on the known active site.[9]
  • Run the docking simulation using AutoDock Vina, which will predict the binding poses and affinities of each ligand in the library.[8]

4. Post-Docking Analysis:

  • Analyze the docking results to identify ligands with the best predicted binding affinities.
  • Visually inspect the predicted binding poses of the top-scoring compounds to ensure they form meaningful interactions with the target protein. This can be done using molecular visualization software like PyMOL or Discovery Studio.[11]

subgraph "Preparation" { rank=same; Target_Prep [label="Target Preparation\n(from PDB)"]; Ligand_Prep [label="Ligand Library Preparation\n(from this compound)"]; }

subgraph "Docking" { Define_Grid [label="Define Grid Box\n(Active Site)"]; Run_Docking [label="Run AutoDock Vina"]; }

subgraph "Analysis" { Analyze_Results [label="Analyze Binding Affinities"]; Visualize_Poses [label="Visualize Binding Poses"]; Select_Hits [label="Select Hit Compounds"]; }

Target_Prep -> Define_Grid; Ligand_Prep -> Run_Docking; Define_Grid -> Run_Docking; Run_Docking -> Analyze_Results; Analyze_Results -> Visualize_Poses; Visualize_Poses -> Select_Hits; }

A typical experimental workflow for virtual screening.

Application in Drug Discovery: Targeting Signaling Pathways

The compounds housed in the this compound database can be used to identify potential modulators of key cellular signaling pathways implicated in disease. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, for instance, is frequently dysregulated in cancer and other diseases, making it a prime target for drug discovery.[12][13]

The following diagram illustrates a simplified MAPK/ERK signaling pathway. Researchers can use this compound to find potential inhibitors for kinases like MEK or ERK by searching for compounds with structural similarity to known inhibitors or by performing virtual screens against the 3D structures of these proteins.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Inhibition Point (this compound Search) ERK ERK (MAPK) MEK->ERK Inhibition Point (this compound Search) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

A simplified MAPK/ERK signaling pathway, a common drug target.

Programmatic Access to this compound

For high-throughput and automated workflows, this compound provides programmatic access to its data. While a comprehensive REST API for the latest version (ZINC22) is still under development, users can leverage command-line tools like curl or wget to download tranches of the database.[5] The this compound website provides downloadable scripts for this purpose. For older versions like ZINC12, a more extensive command-line interface and API were available, and some of this functionality may still be accessible.[14] Researchers interested in large-scale data retrieval are encouraged to explore the options provided on the this compound website and its associated documentation.

Conclusion

The this compound database is an indispensable tool for modern drug discovery. Its vast and ever-growing collection of commercially available compounds, coupled with a user-friendly web interface and tools for subsetting and downloading data, empowers researchers to efficiently identify and acquire promising lead candidates for a wide range of therapeutic targets. By understanding the logical workflows for navigating the website and implementing robust experimental protocols for virtual screening, scientists can fully harness the power of this compound to accelerate their research and development efforts.

References

ZINC Database: A Comprehensive Technical Guide for Academic and Industrial Research

Author: BenchChem Technical Support Team. Date: November 2025

The ZINC database is a vital, publicly accessible resource for virtual screening and drug discovery, providing researchers with a vast and curated collection of commercially available chemical compounds. This guide offers an in-depth technical overview of the this compound database, its core functionalities, data presentation, and the experimental protocols integral to its use. It is designed for researchers, scientists, and professionals in the field of drug development to effectively leverage this powerful tool.

Core Concepts of the this compound Database

First launched in 2005, the this compound database has undergone significant evolution, with its latest iteration, this compound-22, containing an unprecedented number of compounds. The fundamental principle behind this compound is to provide a comprehensive repository of small molecules that are readily purchasable, thereby bridging the gap between in silico discoveries and experimental validation.[1][2] The database is meticulously curated to represent the biologically relevant, three-dimensional conformations of molecules, which is crucial for accurate molecular docking and virtual screening studies.[1]

A key feature of this compound is the pre-processing of its compounds. Molecules are prepared in multiple protonation states and tautomeric forms, reflecting their likely state in a biological environment.[3] This pre-computation saves researchers significant time and effort in library preparation.

Data Presentation and Subsets

The this compound database is organized into various subsets based on key physicochemical properties, allowing for tailored and efficient virtual screening campaigns. This organization is critical for researchers focusing on specific therapeutic targets or those adhering to particular drug-likeness criteria.

Quantitative Overview of this compound Versions

The growth of the this compound database has been exponential, reflecting the expansion of commercially available chemical space. The following table summarizes the approximate number of compounds across different versions.

This compound Version2D Compounds3D Ready-to-Dock CompoundsKey Features
This compound (Original)~1 million (in 2005)-Initial release focused on purchasable compounds.
ZINC15 > 100 million> 100 millionIntroduction of the "tranche" browser for subsetting.
ZINC20 ~2 billion> 500 millionMajor expansion with make-on-demand compounds.
This compound-22 > 37 billion> 4.5 billionFocus on ultra-large make-on-demand libraries and improved search tools.[4]
Physicochemical Property Subsets

This compound provides pre-calculated subsets based on widely accepted drug-likeness rules and other molecular properties. This allows researchers to quickly filter the vast chemical space to a more manageable and relevant set of compounds.

Subset CategoryProperty RangeRationale
Drug-like Molecular Weight: 250-500 Da, logP: -1 to 5Adheres to general characteristics of known oral drugs.[5]
Lead-like Molecular Weight: < 400 Da, logP: < 4Represents compounds with properties suitable for optimization into drug candidates.[2]
Fragment-like Molecular Weight: < 250 DaSmaller molecules used in fragment-based drug discovery.[3]
Rule of 4 (Ro4) Molecular Weight < 400 g/mol , calculated logP < 4A slightly more relaxed criteria than "lead-like" for initial screening.[2]
Charge -2, -1, 0, +1, +2Allows for the selection of molecules with specific net charges at physiological pH.
Reactivity Anodyne, clean, etc.Filters out compounds with potentially reactive functional groups that could interfere with assays.

Experimental Protocols: Compound Preparation and Property Calculation

The utility of the this compound database is significantly enhanced by the rigorous protocols used to prepare and characterize its constituent compounds. These protocols ensure that the molecules are in a biologically relevant state and are annotated with accurate physicochemical properties.

Compound Preparation Workflow

The preparation of compounds in the this compound database follows a standardized workflow to ensure consistency and quality.

G cluster_0 Input: Vendor Catalogs (2D SDF) cluster_1 Initial Processing cluster_2 Protonation and Tautomer Generation cluster_3 3D Conformation Generation cluster_4 Property Calculation and Database Loading A 2D SDF Files from Vendors B Desalting and Filtering (OpenEye's filter) A->B C Conversion to Isomeric SMILES (OpenEye's convert.py) B->C D Generate Biologically Relevant Protonation States and Tautomers C->D E Generate 3D Conformations (e.g., OpenEye's Omega) D->E F Calculate Physicochemical Properties (logP, MW, etc.) E->F G Calculate Atomic Charges and Desolvation Energies F->G H Load into this compound Database G->H

This compound Compound Preparation Workflow

Methodology for Key Steps:

  • Input and Initial Filtering : Molecules are obtained from commercial vendors, typically in 2D SDF format.[3] An initial filtering step is applied to remove salts and molecules with undesirable properties, such as excessively high molecular weight or logP.[3] OpenEye's filter program is often utilized for this purpose.[3]

  • Protonation and Tautomer Generation : To represent the most likely state of a molecule at physiological pH, multiple protonation states and tautomers are generated. This is a critical step for accurate docking, as the charge and hydrogen bonding pattern of a ligand can significantly influence its binding to a target protein.

  • 3D Conformation Generation : For the 3D "ready-to-dock" subsets, conformational ensembles are generated for each molecule. Tools like OpenEye's Omega are employed to produce low-energy, diverse conformations.

  • Property Calculation : A suite of physicochemical properties is calculated for each compound.

    • logP (Octanol-Water Partition Coefficient) : This is a measure of a molecule's lipophilicity. This compound has historically used implementations based on the work of Molinspiration and the xLogP algorithm.[3]

    • Molecular Weight (MW) : The mass of the molecule.

    • Number of Rotatable Bonds : A measure of molecular flexibility.

    • Hydrogen Bond Donors and Acceptors : Counts of functional groups capable of donating or accepting hydrogen bonds.

    • Atomic Charges : Partial atomic charges are calculated to enable electrostatic calculations in docking programs.

Virtual Screening with the this compound Database

The primary application of the this compound database is to facilitate virtual screening campaigns to identify potential hit compounds for a given biological target.

A Typical Virtual Screening Workflow

The following diagram illustrates a generalized workflow for performing virtual screening using the this compound database.

G cluster_0 Target Preparation cluster_1 Ligand Library Preparation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis cluster_4 Hit Selection and Experimental Validation A Obtain Target Structure (e.g., from PDB) B Prepare Target for Docking (Add hydrogens, assign charges) A->B E Dock Ligand Library to Target (e.g., AutoDock, Glide) B->E C Select this compound Subset (e.g., Drug-like, Lead-like) D Download Ligand Library (SDF, mol2, etc.) C->D D->E F Rank Compounds by Docking Score E->F G Visual Inspection of Binding Poses F->G H Filter by Physicochemical Properties and Visual Inspection G->H I Select Hit Compounds for Purchase H->I J Experimental Validation (Biochemical/Cell-based assays) I->J

Virtual Screening Workflow using this compound

Detailed Steps in the Workflow:

  • Target Preparation : A three-dimensional structure of the biological target of interest is obtained, typically from the Protein Data Bank (PDB). The structure is then prepared for docking, which involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Library Selection : A suitable subset of the this compound database is chosen based on the research question. For example, a "drug-like" subset might be used for a project aiming to find a new oral drug, while a "fragment-like" subset would be appropriate for fragment-based screening.

  • Molecular Docking : The selected ligand library is then computationally "docked" into the prepared target protein's binding site. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity, usually in the form of a docking score.

  • Post-Docking Analysis : The docked compounds are ranked based on their docking scores. The top-ranking compounds are then visually inspected to ensure that their predicted binding poses are chemically reasonable and make favorable interactions with the target. Further filtering based on physicochemical properties and other criteria may also be applied.

  • Hit Selection and Experimental Validation : A final set of promising "hit" compounds is selected for purchase and experimental validation. The vendor and purchasing information provided by this compound is crucial at this stage. Experimental assays are then performed to confirm the activity of the selected compounds.

This compound Database Logical Structure

The this compound database employs a hierarchical and multi-dimensional organization to manage its vast collection of molecules efficiently.

G cluster_0 Primary Dimensions cluster_1 Organizational Unit This compound This compound Database HeavyAtomCount Heavy Atom Count This compound->HeavyAtomCount LogP Lipophilicity (logP) This compound->LogP Charge Net Charge This compound->Charge Format File Format (SDF, mol2, etc.) This compound->Format Tranches Tranches (Files of up to 5000 molecules) HeavyAtomCount->Tranches LogP->Tranches Charge->Tranches Format->Tranches

Logical Organization of the this compound Database

The database is organized into "tranches," which are files containing up to 5000 molecules.[6] These tranches are categorized based on four primary dimensions: heavy atom count, lipophilicity (logP), net molecular charge, and file format.[6] This structure allows for efficient downloading and processing of manageable subsets of the database.

Conclusion

The this compound database is an indispensable tool for modern drug discovery and chemical biology research. Its vast collection of commercially available compounds, coupled with rigorous data curation and preparation, provides a solid foundation for virtual screening campaigns. By understanding the technical details of its organization, data presentation, and the underlying experimental protocols, researchers can fully exploit the potential of this powerful resource to accelerate the discovery of new therapeutic agents. The continuous growth and evolution of the this compound database promise to further enhance its utility and impact on the scientific community.

References

An In-depth Technical Guide to Finding Commercially Available Compounds in ZINC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the ZINC Database

The this compound database is a free, publicly accessible resource containing a vast collection of commercially available chemical compounds specifically curated for virtual screening and other drug discovery applications.[1][2][3] It is a dynamic resource that has evolved through several versions, with this compound-22 being the latest iteration, offering access to tens of billions of tangible molecules.[4][5][6] The primary goal of this compound is to provide researchers with a reliable and easy-to-use platform to identify and source compounds for their studies, bridging the gap between computational predictions and experimental validation.[1][7] A key feature of this compound is that the compounds are represented in biologically relevant, ready-to-dock 3D formats.[2][8]

This guide provides a comprehensive overview of the methodologies and workflows for effectively finding and retrieving commercially available compounds from the this compound database, with a focus on the latest iteration, this compound-22, and its primary user interface, CartBlanche.

Understanding Commercial Availability in this compound

A fundamental aspect of the this compound database is the "purchasability" of its compounds. This information is crucial for researchers who intend to acquire hits from virtual screening for in vitro or in vivo testing. The commercial availability of compounds in this compound is categorized into several levels, reflecting the readiness and ease of acquisition.

Purchasability Levels

This compound organizes compounds into distinct purchasability levels, which can be used as a primary filter in searches.[9] The main categories are:

  • In Stock: These compounds are readily available from vendors and typically have the shortest delivery times, often within two weeks.[10] The "in-stock" portion of this compound-22 is largely derived from the ZINC20 database, which includes catalogs from over 200 smaller vendors.[11]

  • Make-on-Demand: This category represents a significant expansion of chemical space. These compounds are not pre-synthesized but can be produced by the vendor upon request.[4] This category is further subdivided based on the expected synthesis and delivery time. While offering a vast diversity of novel structures, the lead time for acquiring these compounds is longer than for "in-stock" molecules.

  • Boutique: These are typically more expensive compounds that may be challenging to synthesize.[9]

  • Annotated: This category includes compounds that are not for sale but are of high biological interest, such as known drugs, metabolites, and natural products.[8][9]

Data Presentation: Compound Availability in this compound-22

The this compound-22 database is predominantly composed of large "make-on-demand" libraries from a few key vendors, supplemented by the "in-stock" collections from ZINC20. The following tables summarize the approximate number of compounds from the major data sources in this compound-22.

Data SourceCompound CategoryApproximate Number of Compounds
Enamine REAL DatabaseMake-on-Demand5 Billion
Enamine REAL SpaceMake-on-Demand29 Billion
WuXiMake-on-Demand2.5 Billion
MculeMake-on-Demand128 Million
ZINC20 In-StockIn Stock4 Million

Note: The number of compounds in this compound is constantly growing, and these figures represent a snapshot in time.

A comprehensive list of all vendors contributing to the "in-stock" collection is extensive. However, some of the frequently cited vendors in various this compound versions include:

A Representative List of "In-Stock" Vendors in this compound
Vitas-M
eMolecules
Molport
Asinex
ChemDiv
Specs

Experimental Protocols: Finding and Retrieving Compounds

The following protocols provide detailed, step-by-step methodologies for identifying and downloading commercially available compounds from the this compound database using the CartBlanche interface for this compound-22.

Protocol 1: Basic Search for a Specific Commercial Compound

Objective: To find a specific commercially available compound using its known identifier (e.g., name, this compound ID, or vendor catalog number).

Methodology:

  • Navigate to the CartBlanche Website: Open a web browser and go to the CartBlanche homepage at cartblanche22.docking.org.[4]

  • Select the Appropriate Lookup Tool: The interface provides several "Lookup" options.[4] Choose the one that matches your available information:

    • By this compound ID: If you have a this compound identifier (e.g., ZINC12345678).

    • By Supplier Code: If you have a catalog number from a specific vendor.

    • By SMILES in bulk: If you have the SMILES string for one or more molecules.

  • Enter the Identifier: In the corresponding search box, enter the identifier for the compound of interest.

  • Initiate the Search: Click the search button to query the this compound-22 database.

  • Review the Results: The search results will display the compound's details, including its structure, physicochemical properties, and purchasing information. This will include links to the vendor's website where available.[7]

  • Download Compound Data: From the results page, you can download the compound's structural information in various formats such as SDF, MOL2, or SMILES.[1]

Protocol 2: Advanced Search and Filtering for a Set of Commercially Available Compounds

Objective: To identify a subset of commercially available compounds that meet specific physicochemical property criteria for a virtual screening campaign.

Methodology:

  • Access the Tranche Browser: On the CartBlanche homepage, navigate to the "Tranches" section. This will open the tranche browser, which allows for the selection of compounds based on their properties.[8]

  • Select Compound Dimensionality: Choose between 2D (for cheminformatics) and 3D (for docking) representations of the molecules.[8]

  • Define Purchasability Level: Use the "Purchasability" filter to select the desired availability of the compounds. For rapid experimental follow-up, "In Stock" is the recommended choice.[10] For broader chemical space exploration, "Make-on-Demand" can be included.

  • Set Physicochemical Property Filters: The tranche browser displays a grid where you can select compounds based on:

    • Molecular Weight (MW): Select the desired range of molecular weights.

    • Calculated LogP: Choose the desired lipophilicity range.

  • Apply Predefined Subsets (Optional): The interface offers predefined sets of criteria, such as "lead-like" or "fragment-like," which can be a useful starting point.[1][7]

  • Review the Selection Size: As you apply filters, the total number of selected compounds will be updated in real-time.

  • Initiate the Download Process: Once you are satisfied with your selection, click the "Download" icon.

  • Specify Download Format and Method: In the download dialog, choose the desired file format (e.g., SDF, MOL2, SMILES). You can also select the download method, such as generating a script using curl or wget.

  • Execute the Download: Download the provided script and run it in a terminal to retrieve the compound data files.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships in the process of finding commercially available compounds in this compound.

Diagram 1: Workflow for Finding and Acquiring Commercial Compounds from this compound

ZINC_Workflow cluster_start 1. Define Research Needs cluster_search 2. This compound Database Search cluster_filter 3. Refine by Commercial Availability cluster_download 4. Data Retrieval cluster_acquisition 5. Compound Acquisition start Define Target & Screening Criteria search_options Select Search Method (Structure, Properties, ID) start->search_options property_search Filter by Properties (MW, LogP, etc.) search_options->property_search Property-based substructure_search Perform Substructure/ Similarity Search search_options->substructure_search Structure-based id_lookup Lookup by this compound ID/ Supplier Code search_options->id_lookup Identifier-based purchasability Filter by Purchasability property_search->purchasability substructure_search->purchasability id_lookup->purchasability in_stock Select 'In Stock' purchasability->in_stock Fast Delivery make_on_demand Select 'Make-on-Demand' purchasability->make_on_demand Novel Structures download Download Compound Data (SDF, MOL2, SMILES) in_stock->download make_on_demand->download vendor_link Follow Vendor Link from this compound download->vendor_link purchase Purchase Compound vendor_link->purchase

Caption: A workflow diagram illustrating the process of finding and acquiring commercially available compounds from the this compound database.

Diagram 2: Logical Relationships of this compound-22 Data Sources

ZINC_Data_Sources cluster_mod Make-on-Demand Libraries cluster_instock In-Stock Collection ZINC22 This compound-22 Database enamine_real Enamine REAL ZINC22->enamine_real contributes to enamine_space Enamine REAL Space ZINC22->enamine_space contributes to wuxi WuXi ZINC22->wuxi contributes to mcule Mcule ZINC22->mcule contributes to zinc20 ZINC20 In-Stock ZINC22->zinc20 incorporates other_vendors ~200+ Smaller Vendor Catalogs zinc20->other_vendors is composed of

References

ZINC Database: A Technical Guide for the Non-Computational Chemist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive whitepaper on leveraging the ZINC database for drug discovery research, tailored for laboratory-based scientists and drug development professionals.

Introduction

In the modern era of drug discovery, the ability to rapidly identify and procure novel chemical matter is paramount. Virtual screening, a computational technique that involves the screening of large libraries of chemical compounds against a biological target, has emerged as a powerful tool to accelerate this process. At the heart of many successful virtual screening campaigns lies the this compound database, a free and publicly accessible repository of billions of commercially available chemical compounds.[1][2][3] This guide is designed for the non-computational chemist—the researcher at the bench who can significantly benefit from the vast chemical space curated within this compound but may not have a background in computational chemistry. We will demystify the this compound database, providing a clear roadmap to its contents, functionalities, and practical applications in a drug discovery context. This guide will provide detailed methodologies for common tasks, present key data in an accessible format, and illustrate workflows through clear diagrams.

Understanding the this compound Database: Core Concepts

The this compound database is more than just a catalog of chemicals; it is a curated collection of compounds prepared specifically for virtual screening.[2] Developed and maintained by the Irwin and Shoichet Laboratories at the University of California, San Francisco (UCSF), its fundamental goal is to provide a comprehensive and readily accessible source of chemical compounds in biologically relevant, 3D formats.[4] This "ready-to-dock" feature is a key differentiator, saving researchers significant time and effort in preparing molecules for computational analysis.[1][3] The recursive acronym, "this compound Is Not Commercial," underscores its free availability to the global research community.[2][3]

Over the years, the this compound database has undergone significant expansion, evolving through several versions to encompass an ever-growing chemical space. The latest iteration, this compound-22, contains over 37 billion commercially available molecules, a testament to the rapid growth in make-on-demand chemical libraries.[1]

Key Features of the this compound Database:
  • Vast and Diverse Chemical Space: this compound provides access to billions of purchasable compounds from numerous vendors worldwide.[1][5]

  • Ready-to-Use 3D Formats: Compounds are available in popular 3D formats (e.g., MOL2, SDF, PDBQT) suitable for immediate use in docking software.[3][6]

  • Biologically Relevant Representations: Molecules are prepared in biologically relevant protonation and tautomeric states.[3]

  • Rich Annotations: Each compound is annotated with important physicochemical properties such as molecular weight, calculated LogP, number of rotatable bonds, and hydrogen bond donors/acceptors.[2][3]

  • Powerful Search Capabilities: this compound offers a suite of web-based tools for searching by structure, substructure, similarity, and various physicochemical properties.[5]

  • Curated Subsets: The database is organized into convenient subsets based on properties like "drug-likeness," "lead-likeness," and "fragment-likeness," as well as by vendor and natural product status.[7][8][9][10]

Quantitative Overview of this compound Database Subsets

For the non-computational chemist, understanding the different subsets available in this compound is crucial for selecting the most appropriate library for a given research question. The table below summarizes some of the key physicochemical property-based subsets and their defining characteristics. It is important to note that the exact number of compounds in each subset is constantly growing with new releases of the this compound database.

Subset CategoryMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
Fragment-Like < 250≤ 3.5≤ 3≤ 6≤ 7
Lead-Like 250 - 350≤ 3.5≤ 3≤ 6≤ 7
Drug-Like < 500≤ 5≤ 5≤ 10≤ 10

Table 1: Physicochemical property criteria for common this compound subsets. These values are general guidelines and may be subject to minor variations between different this compound versions and specific filtering protocols.

Experimental Protocols for Non-Computational Chemists

This section provides detailed, step-by-step protocols for common tasks that a non-computational chemist can perform using the this compound database's web interface. These protocols are designed to be followed without the need for command-line expertise.

Protocol 1: Searching for Analogs of a Hit Compound

This protocol outlines the process of finding commercially available analogs of a compound of interest, for example, a hit from a high-throughput screen.

Objective: To identify and download a set of structurally similar compounds to a known active molecule.

Materials:

  • A web browser.

  • The chemical structure of the hit compound (e.g., as a SMILES string or a drawn structure).

Methodology:

  • Navigate to the this compound Website: Open your web browser and go to the this compound database website. The latest version can be accessed through a URL such as zinc22.docking.org which utilizes the CartBlanche interface.[1]

  • Access the Search Function: Locate the search functionality on the homepage. This is typically a prominent feature with options for drawing a structure or entering a SMILES string.

  • Input the Hit Compound's Structure:

    • Drawing the Structure: Use the provided chemical drawing tool to sketch the structure of your hit compound.

    • Using a SMILES String: If you have the SMILES string for your compound, paste it into the designated text box.

  • Initiate a Similarity Search: Select the "Similarity" search option. This will instruct the database to find compounds that are structurally similar to your query. You may be presented with options to define the similarity threshold (e.g., Tanimoto coefficient); a value of 0.6 or higher is a common starting point.

  • Refine the Search with Filters (Optional but Recommended):

    • To focus on compounds with drug-like properties, apply filters for molecular weight, logP, and other parameters as described in Table 1.

    • You can also filter by vendor or purchasability to ensure the compounds are readily available.

  • Analyze the Search Results: The database will return a list of compounds that match your search criteria, typically ranked by similarity to your query. Each entry will include the 2D structure, this compound ID, and key physicochemical properties.

  • Select and Download Compounds:

    • Individually select the compounds you wish to investigate further.

    • Add the selected compounds to a "cart" or "collection."

    • Navigate to the download section for your collection.

    • Choose the desired file format for download. For viewing and sharing with computational collaborators, the SDF or MOL2 formats are recommended as they contain 3D coordinate information.[6][11]

Protocol 2: Downloading a Pre-defined Compound Library for Virtual Screening

This protocol describes how to download a curated subset of the this compound database, such as the "drug-like" or "lead-like" libraries, for a virtual screening campaign.

Objective: To obtain a large, filtered set of compounds in a ready-to-dock format.

Methodology:

  • Navigate to the this compound Website: Access the main page of the this compound database.

  • Locate the Subsets or Tranches Section: Look for a menu or tab labeled "Subsets," "Downloads," or "Tranches." The term "tranche" refers to a slice or portion of the database, often categorized by physicochemical properties.[6]

  • Select a Property-Based Subset:

    • You will typically be presented with a table or a graphical interface (the "tranche browser") that organizes the database by properties like molecular weight and logP.[6][12]

    • Click on the desired subset, for example, "Drug-Like" or "Lead-Like."[8][9]

  • Choose the Desired Compound Format:

    • You will be given options to download the compounds in various 2D and 3D formats.

    • For virtual screening, select a 3D format such as SDF, MOL2, or PDBQT.[6]

  • Initiate the Download:

    • The database will provide instructions for downloading the selected subset. For large subsets, this may involve using a download manager or a provided script.[11]

    • Follow the on-screen instructions to download the compressed file(s) containing the compound library.

  • Decompress and Use the Library: Once downloaded, decompress the files. The resulting library of compounds is now ready to be used in a virtual screening workflow with the assistance of a computational chemist.

Visualizing this compound Workflows

To further clarify the logical steps involved in utilizing the this compound database, the following diagrams, generated using the DOT language, illustrate key workflows.

virtual_screening_workflow start Define Biological Target and Binding Site zinc_db Select Compound Library (e.g., this compound Drug-Like Subset) start->zinc_db docking Perform Virtual Screening (Molecular Docking) zinc_db->docking analysis Analyze Docking Results (Scoring and Ranking) docking->analysis hit_selection Select Top-Ranked Virtual Hits analysis->hit_selection purchase Purchase Compounds from Vendors via this compound hit_selection->purchase testing Experimental Validation (In Vitro Assays) purchase->testing analog_search_workflow start Start with a Hit Compound zinc_search Perform Similarity or Substructure Search in this compound start->zinc_search filter_results Filter Results by Physicochemical Properties zinc_search->filter_results review_analogs Visually Inspect and Select Promising Analogs filter_results->review_analogs download_analogs Download Selected Analogs (e.g., in SDF format) review_analogs->download_analogs purchase_analogs Purchase Selected Analogs for Synthesis or Testing download_analogs->purchase_analogs data_download_workflow start Access this compound Database Website navigate_subsets Navigate to 'Subsets' or 'Tranches' Section start->navigate_subsets select_criteria Select Subset Criteria (e.g., 'Lead-Like', by MW, logP) navigate_subsets->select_criteria choose_format Choose Download Format (2D or 3D) select_criteria->choose_format download_files Download Compound Library Files choose_format->download_files prepare_for_use Decompress and Prepare Files for Application download_files->prepare_for_use

References

Methodological & Application

Downloading Compound Libraries from ZINC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC is a free and comprehensive database of commercially available compounds for virtual screening and drug discovery.[1][2][3][4] Developed and maintained by the Irwin and Shoichet laboratories at the University of California, San Francisco (UCSF), this compound contains billions of compounds in ready-to-dock 3D formats, making it an invaluable resource for researchers.[2][5][6] This document provides detailed application notes and protocols for effectively downloading compound libraries from the this compound database.

Data Presentation: this compound Database Overview

The latest version, this compound-22, offers an unprecedented scale of chemical space for exploration.[5][6] The database is organized into subsets and tranches to facilitate manageable downloads.

Database Metric This compound-22 Statistics Description
Total 2D Compounds ~37+ BillionThe total number of unique chemical structures available in 2D format.[6][7]
Total 3D Compounds ~4.5+ BillionCompounds with pre-calculated 3D conformations, ready for docking.[6][7]
Bemis-Murcko Scaffolds ~680+ MillionRepresents the core molecular frameworks within the database, indicating chemical diversity.[5][7]
Data Storage Size Petabyte-scaleThe vast size of the database necessitates efficient download strategies.[7]

Available Compound Subsets

This compound provides pre-defined subsets based on physicochemical properties, which are useful for various stages of drug discovery.

Subset Description Typical Physicochemical Properties
Drug-Like Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[1]Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
Lead-Like Smaller and less complex molecules than drug-like compounds, suitable for lead optimization.[1][8]MW: 250-350 Da, LogP ≤ 3.5, Rotatable Bonds ≤ 7.
Fragment-Like Small molecules used in fragment-based drug discovery.[1]MW < 250 Da, LogP < 3, fewer complex features.
In-Stock Compounds that are readily available from vendors for quick delivery.[9]N/A
Make-on-Demand Compounds that can be synthesized by vendors upon request, offering a vast chemical space.[8]N/A

Common File Formats for Download

This compound offers a variety of file formats to support different computational chemistry software.

File Format Description
SMILES (.smi) A 2D representation of a molecule using a string of characters. It is a compact format but lacks 3D coordinate information.[1][10]
SDF (.sdf) Structure-Data File, a common format for storing multiple 2D or 3D structures and associated data.[1][10]
MOL2 (.mol2) A 3D file format that includes atomic coordinates and partial charges, commonly used in docking programs.[1][10]
PDBQT (.pdbqt) A modified PDB format used by AutoDock Vina and related software, which includes atom types and partial charges.[11]
Flexibase (.db2) A format used by the DOCK docking program.[1]

Application Note 1: Downloading Subsets via the this compound Web Interface

The this compound web interface provides a user-friendly way to browse, filter, and download smaller, customized subsets of compounds. The "Tranches" browser is a powerful tool for selecting compounds based on physicochemical properties like molecular weight and LogP.[2][12]

Experimental Protocol: Web-Based Download
  • Navigate to the this compound Tranches Browser: Open a web browser and go to the this compound-22 website (e.g., zinc20.docking.org or cartblanche22.docking.org).[3][6][11]

  • Select 2D or 3D Representations: Choose whether you need 2D structures (for similarity searching, etc.) or 3D structures (for docking).

  • Define Physicochemical Property Ranges: Use the interactive grid to select your desired ranges for molecular weight and LogP. You can also use the predefined sets like "lead-like" or "fragment-like" from the dropdown menu.[6]

  • Apply Additional Filters: Further refine your selection using filters for reactivity, purchasability, pH, and charge.[9][12]

  • Initiate the Download: Once you have defined your subset, click the download button.

  • Choose File Format and Download Method: In the download pop-up window, select your desired file format (e.g., SDF, MOL2). You can then download the files directly through your browser or opt to generate a download script.[11]

Caption: Workflow for downloading compound libraries via the this compound web interface.

Application Note 2: Bulk Downloading of Compound Libraries Using Scripts

For downloading large compound libraries or entire tranches, using the command-line scripts provided by this compound is the most efficient method.[13][14] This approach is more robust for large files and can be automated.

Experimental Protocol: Command-Line Download
  • Generate the Download Script: Follow steps 1-5 from the "Web-Based Download" protocol. In the download pop-up window, instead of downloading directly, select the desired script type (e.g., wget, curl, or PowerShell). This will download a shell script (.sh), a batch file (.bat), or a PowerShell script (.ps1).[11][14]

  • Prepare Your System (if necessary):

    • Windows: If you are using a wget or curl script, you may need to install the respective program. For PowerShell scripts, no additional software is typically needed.[13][15]

    • Linux/macOS: wget and curl are usually pre-installed.

  • Execute the Script:

    • Linux/macOS:

      • Open a terminal.

      • Navigate to the directory where you saved the script.

      • Make the script executable: chmod +x your_script_name.sh[13]

      • Run the script: ./your_script_name.sh[13]

    • Windows:

      • Open a Command Prompt or PowerShell terminal.

      • Navigate to the directory where you saved the script.

      • Run the script: your_script_name.bat or .\your_script_name.ps1[11][13]

  • Monitor the Download: The script will download the compound library in multiple smaller, compressed files (.gz).[13]

  • Decompress and Combine Files (Optional):

    • After the download is complete, you can decompress the files using gunzip *.gz.[13]

    • To combine the individual files into a single library file, you can use the cat command: cat *.sdf > combined_library.sdf.[13]

Caption: Workflow for bulk downloading of compound libraries using command-line scripts.

Concluding Remarks

The this compound database is an essential tool for modern drug discovery, providing access to a vast and diverse collection of chemical compounds. By following the protocols outlined in these application notes, researchers can efficiently download relevant compound libraries tailored to their specific virtual screening and computational chemistry needs. For the most up-to-date information and advanced querying options, users are encouraged to consult the official this compound documentation and tutorials.

References

Application Notes and Protocols for Preparing ZINC Database Molecules for Docking

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: Preparing the ZINC Database for Virtual Screening and Molecular Docking

Introduction

The this compound database is a vast, free, and curated collection of commercially available chemical compounds specifically prepared for virtual screening.[1][2] It serves as an essential resource in modern drug discovery, providing researchers with access to billions of molecules in ready-to-dock 3D formats.[2][3] While this compound provides pre-processed molecules, optimal results in molecular docking studies often require a tailored preparation workflow.[4] This is crucial to ensure that the ligand states (e.g., protonation, tautomerism) are biologically relevant to the specific protein target and its binding site environment.

These application notes provide a detailed protocol for selecting, downloading, and preparing molecules from the this compound database for use in molecular docking and virtual screening campaigns.

Part 1: Database Subsetting and Acquisition

Screening the entirety of the this compound database, which contains billions of compounds, is computationally prohibitive for most projects.[3][5] Therefore, the first critical step is to select and download a relevant subset of molecules based on desired physicochemical properties.

Protocol 1.1: Selecting Subsets with the this compound Tranche Browser

The this compound Tranche Browser is a powerful tool for partitioning the database into manageable "tranches" or slices based on key molecular properties like molecular weight (MW) and calculated LogP (cLogP).[6]

Methodology:

  • Navigate to the this compound Website: Access the latest version of the this compound database (e.g., ZINC22).

  • Access the Tranche Browser: From the homepage, navigate to the "Tranches" or "Downloads" section to find the 2D or 3D Tranche Browser.[3][6]

  • Select Physicochemical Properties: The browser displays a grid where the horizontal axis typically represents molecular weight and the vertical axis represents lipophilicity (cLogP).[6][7] Click on the grid squares corresponding to the desired property ranges for your project.

  • Apply Pre-defined Filters: Use the available menus to select common subsets such as "drug-like," "lead-like," or "fragment-like".[5][6][8] These filters are based on established guidelines like Lipinski's Rule of Five.

  • Choose 3D Properties (if applicable): In the 3D browser, you can further filter by pH range (e.g., reference, mid) and net charge to select for specific protonation states.[6][7] For biological systems, a reference pH around 7.4 is a common starting point.[7]

  • Select Download Format: Choose the appropriate file format required by your downstream software. Common formats include:

    • SMILES: For 2D information, resulting in a smaller download size but requiring 3D structure generation later.[4]

    • SDF or MOL2: 3D formats compatible with most docking programs.[4][5]

    • PDBQT: The specific format required for AutoDock Vina and related software.[3][6]

  • Initiate Download: Download the selected files. For large subsets, this compound provides scripts (e.g., for curl or wget) to manage the download of multiple compressed files.[3][6]

Data Presentation: Table 1. Common this compound Subsets and Guiding Properties

Subset CategoryTypical Molecular Weight (Da)Typical LogP RangeDescription
Fragment-Like < 250< 3Small molecules, often used as starting points for fragment-based drug design.[5][6]
Lead-Like 250 - 350-4 to 4Molecules with properties considered favorable for development into lead compounds.[5][8]
Drug-Like < 500< 5Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[6]
All Purchasable Varies WidelyVaries WidelyIncludes the full range of commercially available compounds in the database.[8]

Part 2: Ligand Preparation for Docking

Once a subset is downloaded, the molecules must be prepared to ensure they are in a suitable state for docking. This involves generating appropriate ionization states, tautomers, stereoisomers, and low-energy 3D conformations.[3][4]

Experimental Workflow: Ligand Preparation Pipeline

The following diagram illustrates a typical workflow for preparing a downloaded this compound library for molecular docking.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output Input_SDF Downloaded this compound Subset (SDF, MOL2, or SMILES) Desalt 1. Desalting & Neutralization Input_SDF->Desalt Protomers 2. Generate Protomers & Tautomers (at target pH) Desalt->Protomers Convert3D 3. Generate 3D Coordinates (if starting from SMILES) Protomers->Convert3D Conformers 4. Generate Conformers Convert3D->Conformers Charges 5. Assign Partial Charges Conformers->Charges Output_Library Docking-Ready Library (e.g., PDBQT, multi-MOL2) Charges->Output_Library

Caption: A generalized workflow for preparing this compound molecules for docking.

Protocol 2.1: Ligand Preparation Using LigPrep (Schrödinger)

This protocol describes a common workflow using the commercial software package LigPrep.

Methodology:

  • Input: Load the downloaded this compound subset (SDF or MOL2 format) into the Maestro interface.[4]

  • Launch LigPrep: Open the LigPrep panel from the Tasks menu.

  • Set Ionization Options:

    • Select "Generate possible states at target pH" using Epik.

    • Set the target pH range, for example, 7.4 with a tolerance of ±2.0, to simulate physiological conditions.[4]

  • Handle Tautomers: Ensure the option to generate tautomers is enabled.

  • Stereoisomers: Decide whether to retain existing stereoisomers or generate all possible combinations. This compound often provides defined stereoisomers, so retaining them is usually preferred.[5]

  • Refine 3D Structures: LigPrep will automatically refine the 3D structures of the generated states.

  • Optional Settings: For metalloproteins, consider using the "Add metal binding states" option to generate deprotonated states suitable for coordinating to metal ions in an active site.[4]

  • Execution: Run the LigPrep job. The process can be distributed across multiple processors to save time.[4]

  • Output: The result is a file containing the prepared ligands with various states, ready for docking with programs like Glide.

Protocol 2.2: Ligand Preparation Using Open-Source Tools (e.g., RDKit)

This protocol provides a conceptual workflow using Python and the RDKit library. Specific implementation will vary.

Methodology:

  • Load Molecules: Read the downloaded SDF or SMILES file into an RDKit molecule supplier object.

  • Standardization: For each molecule, perform initial standardization, which can include desalting, removing fragments, and applying normalization rules.

  • Enumerate Tautomers: Use RDKit's tautomer enumeration functions to generate all reasonable tautomeric forms.

  • Protonation States: While more complex than in commercial packages, protonation states can be approximated by enumerating ionization states of acidic and basic groups within a relevant pKa range.

  • Generate 3D Coordinates: If starting from SMILES, embed the molecules to generate 3D coordinates using functions like AllChem.EmbedMolecule.

  • Generate Conformers: For each molecule, generate a set of diverse, low-energy conformers using functions like AllChem.EmbedMultipleConfs.

  • Energy Minimization: Perform a force field minimization (e.g., using the MMFF94 force field) on each conformer to optimize its geometry.

  • Assign Partial Charges: Calculate Gasteiger or MMFF94 partial charges for each atom.

  • Save Output: Write the prepared molecules to an output file in a format suitable for your docking program (e.g., SDF or MOL2). If using AutoDock Vina, a separate step is required to convert these files to the PDBQT format.

Data Presentation: Table 2. Common Software for this compound Ligand Preparation

SoftwareTypeKey Features
LigPrep (Schrödinger) CommercialIntegrated environment, robust pKa/tautomer prediction with Epik, 3D structure refinement.[4]
JChem (ChemAxon) CommercialPowerful command-line tools for calculating protonation states and tautomers.[3]
OMEGA (OpenEye) CommercialIndustry standard for high-quality 3D conformer generation.[3][5]
RDKit Open-SourceA versatile cheminformatics toolkit for Python, capable of handling all preparation steps.[9][10]
Open Babel Open-SourceA chemical toolbox for converting file formats and performing basic preparation tasks.
MGLTools Open-SourceContains scripts (prepare_ligand4.py) specifically for preparing ligands into the PDBQT format for AutoDock.[11]

Part 3: Overall Workflow and Data Management

A systematic approach is essential for managing the large datasets involved in preparing the this compound database.

Logical Workflow: From Database to Docking

The following diagram outlines the entire logical process, from initial database selection to the final prepared library ready for virtual screening.

ZINC_Preparation_Overall_Workflow cluster_this compound This compound Database cluster_selection 1. Subset Selection cluster_prep 2. Ligand Preparation cluster_output 3. Final Output cluster_application Application ZINC_DB This compound Database (>2 Billion Compounds) Tranche_Browser Use Tranche Browser ZINC_DB->Tranche_Browser Property_Filters Apply Property Filters (MW, LogP, Drug-Like, etc.) Tranche_Browser->Property_Filters Format_Selection Select Download Format (SDF, SMILES, etc.) Property_Filters->Format_Selection Standardize Standardize Molecules (Desalt, Neutralize) Format_Selection->Standardize Enumerate_States Enumerate States (Protomers, Tautomers) Standardize->Enumerate_States Generate_3D Generate 3D Conformers & Minimize Energy Enumerate_States->Generate_3D Final_Library Prepared Ligand Library Generate_3D->Final_Library Docking Molecular Docking / Virtual Screening Final_Library->Docking

References

Application Notes and Protocols: A Step-by-Step Guide to Virtual Screening with the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for performing virtual screening using the ZINC database, a free and comprehensive resource of commercially available compounds for drug discovery. These application notes will walk you through the entire workflow, from preparing your target protein and ligand library to performing molecular docking and analyzing the results to identify promising hit compounds.

Introduction to Virtual Screening and the this compound Database

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.[1][2] This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS).[3]

The this compound database is a curated collection of commercially available chemical compounds specially prepared for virtual screening.[4][5] It contains millions of compounds in ready-to-dock 3D formats, which can be easily downloaded and used with various molecular docking software.[6][7]

The Virtual Screening Workflow

The overall workflow for virtual screening with the this compound database can be broken down into several key stages. Each of these stages involves specific experimental protocols and the use of specialized software.

Virtual_Screening_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Target Selection (PDB) Prot_Prep Protein Preparation PDB->Prot_Prep Prepare Receptor This compound Ligand Library Selection (this compound Database) Lig_Prep Ligand Preparation This compound->Lig_Prep Download & Prepare Compounds Grid_Gen Grid Generation Prot_Prep->Grid_Gen Define Binding Site Docking Molecular Docking Lig_Prep->Docking Grid_Gen->Docking Post_Dock Post-Docking Analysis Docking->Post_Dock Analyze Poses & Scores Hit_Select Hit Selection Post_Dock->Hit_Select Filter & Rank Hits

Figure 1: A high-level overview of the virtual screening workflow.

Experimental Protocols

This section provides detailed methodologies for each key step in the virtual screening process. The protocols provided here primarily focus on the use of open-source tools such as AutoDock Vina for docking, PyRx as a graphical user interface, and Discovery Studio for visualization.[8][9]

Stage 1: Preparation

3.1.1. Target Protein Preparation

The first step is to prepare the 3D structure of the target protein. High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).

Protocol:

  • Download Protein Structure: Obtain the PDB file of your target protein from the RCSB PDB database.

  • Clean the Protein: Remove any unnecessary components from the PDB file, such as water molecules, co-crystallized ligands, and co-factors that are not relevant to the binding site. This can be done using software like AutoDockTools (part of MGLTools) or UCSF Chimera.[10][11]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for calculating interactions.[12]

  • Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for this purpose.[11]

  • Convert to PDBQT format: For use with AutoDock Vina, the prepared protein structure needs to be converted to the PDBQT file format, which includes atomic charges and atom types.[13]

3.1.2. Ligand Library Preparation from this compound

The this compound database offers various subsets of compounds based on properties like drug-likeness, lead-likeness, and reactivity.[3][7]

Protocol:

  • Access this compound: Navigate to the this compound database website.

  • Select a Subset: Choose a suitable library of compounds for your screening. You can filter compounds based on molecular weight, logP, number of rotatable bonds, and other physicochemical properties.[3][7]

  • Download Compounds: Download the selected compound library. The most common formats for downloaded ligands are SDF (Structure-Data File) or MOL2.[7][14]

  • Prepare Ligands: The downloaded ligands need to be prepared for docking. This typically involves:

    • Generating 3D coordinates (if not already present).

    • Assigning protonation states appropriate for physiological pH.

    • Minimizing the energy of the ligand structures.

    • Converting the ligand files to the PDBQT format for AutoDock Vina. Open Babel is a widely used tool for file format conversion.[8]

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[9] AutoDock Vina is a popular open-source docking program known for its speed and accuracy.[9]

Protocol using AutoDock Vina:

  • Grid Box Generation: Define a search space, or "grid box," around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.[13] The dimensions and center of the grid box are critical parameters that need to be carefully determined, often based on the location of a known co-crystallized ligand.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file includes the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box dimensions and center coordinates, and the desired output file name.

  • Run Docking: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then dock each ligand from the library into the defined grid box on the receptor.

Docking_Process Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Config Configuration File (Grid Box, Parameters) Config->Vina Output Docking Results (Poses & Scores) Vina->Output

Figure 2: The molecular docking process using AutoDock Vina.
Stage 3: Post-Docking Analysis and Hit Selection

After the virtual screening is complete, the results must be analyzed to identify the most promising candidate molecules.[2]

Protocol:

  • Ranking by Scoring Function: The primary method for initial ranking is the binding affinity score calculated by the docking program.[15] For AutoDock Vina, a more negative score indicates a stronger predicted binding affinity.

  • Visual Inspection of Binding Poses: It is crucial to visually inspect the predicted binding poses of the top-scoring compounds.[3] This helps to ensure that the interactions with key active site residues are chemically reasonable. Tools like PyMOL or Discovery Studio can be used for this visualization.[15]

  • Clustering and Diversity Analysis: To avoid selecting a large number of structurally similar compounds, the hits can be clustered based on their chemical structure. This ensures a diverse set of chemical scaffolds for further investigation.

  • Filtering by Physicochemical Properties: The hit list can be further refined by applying filters based on drug-like properties, such as Lipinski's Rule of Five, and by checking for potential toxicophores or promiscuous inhibitors.[16]

Data Presentation

The results of a virtual screening campaign can be summarized in a table for easy comparison.

Metric Description Typical Values
Library Size The total number of compounds screened.10,000 - 1,000,000+
Hit Rate The percentage of experimentally tested compounds that show activity.1% - 40% (prospective VS)[16]
Enrichment Factor The ratio of the concentration of active compounds in the hit list to the concentration of actives in the initial library.Varies depending on the target and library.
Binding Affinity (kcal/mol) The predicted binding energy from the docking score.Typically -7 to -12 kcal/mol for promising hits.
Ligand Efficiency (LE) Binding affinity per heavy atom. A useful metric for comparing compounds of different sizes.> 0.3 is often considered a good starting point.

Conclusion

Virtual screening with the this compound database is a powerful and accessible method for identifying novel hit compounds in the early stages of drug discovery. By following a systematic workflow of protein and ligand preparation, molecular docking, and careful post-docking analysis, researchers can significantly increase the efficiency of their drug discovery efforts. The open-source tools mentioned in this guide provide a robust and cost-effective platform for conducting such studies. Further experimental validation is always necessary to confirm the activity of the identified virtual hits.

References

Crafting Custom Molecular Libraries: A Guide to Subsetting the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ZINC database is a vast, free repository of commercially available compounds crucial for virtual screening and drug discovery.[1][2] However, navigating and utilizing this extensive collection, which contains over 230 million purchasable compounds, requires the ability to create smaller, more manageable, and targeted subsets of molecules.[3][4] This guide provides detailed application notes and protocols for researchers to effectively create and download custom subsets from the this compound database, tailored to specific project needs. By leveraging the powerful filtering capabilities of this compound, researchers can significantly refine their virtual screening libraries, leading to more efficient and successful drug discovery campaigns.

Introduction

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid in silico assessment of large compound libraries against a biological target.[1] The this compound database is a critical resource in this process, offering a diverse array of molecules in ready-to-dock 3D formats.[5][6] The ability to curate custom subsets based on specific physicochemical properties, structural features, or desired characteristics like "drug-likeness" or "lead-likeness" is paramount for focusing computational efforts and increasing the likelihood of identifying promising hit compounds.[1][7] This document outlines the methodologies for creating such custom subsets using the this compound web interface and command-line tools, and provides protocols for preparing these subsets for subsequent computational analysis.

Key Filtering Parameters for this compound Subsetting

The this compound database offers a granular level of control for creating custom subsets. Researchers can filter the database based on a wide range of molecular properties and annotations.[8] A summary of key filtering parameters is provided in the table below.

Parameter Category Specific Filters Description
Physicochemical Properties Molecular Weight, LogP, Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors, Net ChargeAllows for the selection of molecules based on fundamental drug-like properties, such as those defined by Lipinski's Rule of Five.[8][9]
Structural Features Substructure Search (SMILES, SMARTS), Rings, Chiral CentersEnables the selection of molecules containing or excluding specific chemical moieties or structural characteristics.[10][11]
Pre-defined Subsets Drug-like, Lead-like, Fragment-like, Natural ProductsThis compound provides pre-curated subsets that adhere to commonly accepted criteria for different stages of drug discovery.[1][7][12]
Purchasability & Availability In-Stock, Make-on-Demand, AgentFilters compounds based on their commercial availability and delivery time, which is a critical consideration for follow-up experimental validation.[10][12][13]
Vendor Specific chemical supplier catalogsAllows for the creation of subsets from one or more preferred vendors.[5]

Protocols for Creating Custom this compound Subsets

This section details the step-by-step protocols for creating and downloading custom subsets from the this compound database.

Protocol 1: Creating a Custom Subset via the ZINC15 Web Interface

This protocol describes the use of the interactive web interface of ZINC15 to generate a custom subset based on desired physicochemical properties.

Methodology:

  • Navigate to the ZINC15 Website: Open a web browser and go to the ZINC15 homepage (zinc15.docking.org).[1]

  • Access the Search Function: From the main navigation bar, click on "Substances" to access the chemical search page.[11]

  • Define Search Criteria:

    • Substructure Search: Use the drawing tool on the left-hand panel to sketch a chemical substructure of interest. Alternatively, you can input a SMILES or SMARTS string.[11]

    • Property Search: On the right-hand side, specify the desired ranges for various physicochemical properties such as molecular weight, LogP, and the number of rotatable bonds.

  • Execute the Search: Click the "Search" button to initiate the query against the this compound database. The results will be displayed in a new page.

  • Refine and Create Subset:

    • Review the search results.

    • To create a downloadable subset from the results, click the "Create Subset" button.[14]

  • Download the Subset:

    • You will be redirected to a download page for your custom subset.

    • Select the desired file format (e.g., SDF, MOL2, SMILES, PDBQT).[10]

    • Choose the desired protonation state (e.g., pH 7.4).

    • Click the "Download" button to save the subset to your local machine.

Protocol 2: Downloading Large Subsets using Tranches

For downloading very large subsets of molecules, the "tranche" system is recommended. Tranches are pre-sliced, large subsets of the this compound database, categorized by properties like molecular weight and LogP.

Methodology:

  • Access the Tranches Page: Navigate to the this compound Tranches page (zinc20.docking.org/tranches/home/).[15]

  • Select Tranche Criteria:

    • Use the interactive table to select the desired ranges for heavy atom count and calculated LogP.

    • Utilize the dropdown menus at the top to specify other criteria such as reactivity and purchasability.

  • Generate Download Script:

    • After selecting the desired tranches, click the "Download" button.

    • A new page will appear where you can select the molecular format (e.g., MOL2, SDF).

    • Choose the download method: curl, wget, or PowerShell. This will generate a script.[15]

  • Execute the Download Script:

    • Download the generated script file.

    • Open a terminal or command prompt on your local machine.

    • Execute the script. For example, if you downloaded a curl script named download.sh, you would run bash download.sh. This will download all the selected tranches.

  • Decompress the Files: The downloaded files will be in a compressed format (e.g., .gz). Use a suitable tool to decompress them (e.g., gunzip *.gz on Linux/macOS).[16]

Experimental Workflows

The following diagrams illustrate the logical workflows for creating custom this compound subsets.

ZINC_Subset_Creation_Workflow start Start zinc_home Access this compound Website start->zinc_home search_page Navigate to Search Page zinc_home->search_page define_criteria Define Search Criteria (Structure, Properties) search_page->define_criteria execute_search Execute Search define_criteria->execute_search review_results Review Results execute_search->review_results create_subset Create Subset review_results->create_subset download_page Select Format & Download create_subset->download_page end End download_page->end

Caption: Workflow for creating a custom subset via the this compound web interface.

ZINC_Tranche_Download_Workflow start Start tranche_page Access this compound Tranches Page start->tranche_page select_criteria Select Tranches (MW, LogP, etc.) tranche_page->select_criteria generate_script Generate Download Script (curl/wget) select_criteria->generate_script execute_script Execute Script Locally generate_script->execute_script decompress Decompress Downloaded Files execute_script->decompress end End decompress->end

Caption: Workflow for downloading large subsets using the this compound tranche system.

Data Presentation: Example this compound Subsets

The following table provides an example of how different filtering criteria can significantly reduce the number of molecules to be screened, thereby conserving computational resources.

Subset Name Filtering Criteria Approximate Number of Compounds
Full this compound Database None> 230 Million
Drug-like Lipinski's Rule of 5 compliant~ 15 Million
Lead-like MW: 150-350, LogP: < 4, H-donors: ≤ 3, H-acceptors: ≤ 6~ 5 Million
In-Stock Immediately available for purchaseVaries, typically in the millions
Custom: Kinase Inhibitor-like MW < 500, LogP < 5, Rotatable Bonds < 10, contains a hinge-binding motif (substructure)Varies based on substructure, typically thousands to hundreds of thousands

Conclusion

The ability to create custom, targeted subsets of molecules from the this compound database is an indispensable skill for researchers in the field of drug discovery.[17] By following the protocols outlined in this guide, scientists can efficiently curate libraries of compounds that are tailored to their specific research questions and computational resources. This focused approach not only accelerates the timeline of virtual screening projects but also enhances the quality of the resulting hits, ultimately contributing to the development of novel therapeutics. The this compound database, with its powerful search and filtering capabilities, remains a vital and freely accessible tool for the global scientific community.[2][5]

References

Application Notes and Protocols for Pharmacophore Modeling Using the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ZINC database for pharmacophore modeling, a crucial technique in modern drug discovery. The this compound database is a free, curated collection of commercially available chemical compounds specifically prepared for virtual screening.[1] Pharmacophore modeling, in essence, identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. This "pharmacophore" then serves as a 3D query to screen large compound libraries, like this compound, for novel molecules with the potential for similar biological effects.

This document outlines the principles of pharmacophore modeling with this compound, details established protocols for both ligand-based and structure-based approaches, and provides workflows for hit identification and refinement.

Key Concepts

This compound Database: A massive, continuously updated repository of commercially available compounds, making it an invaluable resource for virtual screening campaigns.[1] It provides molecules in ready-to-dock 3D formats, annotated with essential properties like molecular weight, logP, and the number of rotatable bonds.[2][3] The database can be searched and downloaded in various formats, including SMILES, mol2, and SDF.[2]

Pharmacophore Modeling: This computational method focuses on the arrangement of essential molecular features (pharmacophoric features) required for a ligand to interact with a specific biological target.[4][5] These features typically include:

  • Hydrogen Bond Acceptors

  • Hydrogen Bond Donors

  • Hydrophobic Groups

  • Aromatic Rings

  • Positive and Negative Ionizable Centers

By defining a pharmacophore model, researchers can efficiently search vast chemical space for molecules that match this spatial arrangement of features, thereby increasing the probability of finding active compounds.[4]

Experimental Workflows

The general workflow for pharmacophore modeling and virtual screening with the this compound database can be broken down into several key stages. The specific path taken often depends on whether the three-dimensional structure of the target protein is known.

General Pharmacophore-Based Virtual Screening Workflow

General_Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Post-Screening Analysis Define Target Define Target Ligand-Based Ligand-Based Define Target->Ligand-Based Known Actives Structure-Based Structure-Based Define Target->Structure-Based Known 3D Structure Pharmacophore Model Pharmacophore Model Ligand-Based->Pharmacophore Model Structure-Based->Pharmacophore Model Screening Screening Pharmacophore Model->Screening This compound Database This compound Database This compound Database->Screening Hit List Hit List Screening->Hit List Molecular Docking Molecular Docking Hit List->Molecular Docking ADMET Analysis ADMET Analysis Molecular Docking->ADMET Analysis Lead Candidates Lead Candidates ADMET Analysis->Lead Candidates

Caption: General workflow for pharmacophore-based virtual screening using the this compound database.

Application Note 1: Ligand-Based Pharmacophore Modeling

Objective: To develop a pharmacophore model from a set of known active ligands when the 3D structure of the target is unavailable. The model represents the common chemical features essential for bioactivity.

Workflow for Ligand-Based Modeling:

Ligand_Based_Workflow Collect Actives 1. Collect Set of Known Active Ligands Generate Conformations 2. Generate 3D Conformations for each Ligand Collect Actives->Generate Conformations Align Molecules 3. Align Molecules Based on Common Features Generate Conformations->Align Molecules Identify Features 4. Identify Common Pharmacophoric Features Align Molecules->Identify Features Generate Hypothesis 5. Generate Pharmacophore Hypothesis Identify Features->Generate Hypothesis Validate Model 6. Validate Model with Known Actives and Decoys Generate Hypothesis->Validate Model

Caption: Step-by-step workflow for ligand-based pharmacophore model generation.

Protocol: Ligand-Based Pharmacophore Modeling and Screening using ZINCPharmer

ZINCPharmer is a web-based tool that enables rapid pharmacophore screening of the this compound database.[4][6] It can derive pharmacophore features directly from molecular structures.[4]

  • Preparation of Input Ligand:

    • Obtain the 3D structure of a known potent ligand for your target of interest. This can be from an existing crystal structure (e.g., from the PDB) or generated from a 2D structure and conformationally sampled.

    • Save the ligand structure in a supported format, such as MOL2 or SDF.

  • Accessing ZINCPharmer and Loading the Ligand:

    • Navigate to the ZINCPharmer website.

    • Use the "Load Features" option to upload your prepared ligand file. ZINCPharmer will automatically identify and display the pharmacophoric features of your molecule.[7][8]

  • Defining the Pharmacophore Query:

    • The tool will display all potential pharmacophoric features on your ligand.

    • Based on known structure-activity relationships (SAR) or visual inspection, select the features that are most crucial for biological activity. Deselect any non-essential features.

    • Adjust the position and radius of each pharmacophore feature to define the search tolerance.

  • Executing the Pharmacophore Search:

    • Once the pharmacophore query is defined, initiate the search against the pre-computed conformers in the this compound database.[4]

    • ZINCPharmer typically returns results within a minute.[4]

  • Analyzing the Results:

    • The results page will display a list of this compound compounds that match your pharmacophore query.

    • Each hit can be visualized in 3D, aligned to the pharmacophore query.

    • The results, including the aligned structures, can be downloaded for further analysis.[4]

Application Note 2: Structure-Based Pharmacophore Modeling

Objective: To derive a pharmacophore model from the 3D structure of a protein-ligand complex. This approach utilizes the specific interactions observed between the ligand and the active site of the target protein.

Workflow for Structure-Based Modeling:

Structure_Based_Workflow Obtain Complex 1. Obtain Protein-Ligand Complex 3D Structure (e.g., PDB) Analyze Interactions 2. Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Obtain Complex->Analyze Interactions Define Features 3. Define Pharmacophore Features Based on Interactions Analyze Interactions->Define Features Generate Hypothesis 4. Generate Pharmacophore Hypothesis Define Features->Generate Hypothesis Screen this compound 5. Screen this compound Database with the Generated Hypothesis Generate Hypothesis->Screen this compound

Caption: Step-by-step workflow for structure-based pharmacophore model generation.

Protocol: Structure-Based Pharmacophore Modeling and Screening using ZINCPharmer
  • Preparation of Input Files:

    • Obtain the PDB file of your target protein in complex with a ligand.

    • Ensure the PDB file is cleaned: remove water molecules not involved in binding, add hydrogen atoms, and correct any structural issues.

  • Generating an Interaction Pharmacophore in ZINCPharmer:

    • On the ZINCPharmer homepage, you can directly input the PDB code. The tool will automatically load the receptor and ligand.[5]

    • Alternatively, you can upload your prepared receptor and ligand files separately.

    • ZINCPharmer will automatically generate an "interaction pharmacophore" by identifying ligand features that have complementary features on the receptor within a specified distance.[5]

  • Refining the Pharmacophore Query:

    • As with the ligand-based approach, you can manually refine the automatically generated pharmacophore by selecting or deselecting features to create a more focused query.

  • Executing the Search and Analyzing Results:

    • Perform the search against the this compound database.

    • Analyze the retrieved hits. The visualization will show how the hit molecules align with the pharmacophore defined by the protein's active site.

Data Presentation: Quantitative Parameters in Pharmacophore Modeling

Effective pharmacophore modeling relies on precise definitions of the pharmacophoric features. The following table summarizes key parameters that are often quantified in pharmacophore-based screening studies.

ParameterDescriptionTypical Values/Settings
Pharmacophore Features The types of chemical moieties included in the model.Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic (AR), Positive Ionizable (PI), Negative Ionizable (NI)
Feature Radius The tolerance sphere around the center of a feature.1.0 - 2.0 Å
Inter-feature Distances The geometric distance constraints between pairs of pharmacophore features.2.5 - 15.0 Å
RMSD Cutoff The root-mean-square deviation threshold for a molecule to be considered a hit.< 0.5 - 2.0 Å
Number of Hits The total number of compounds from the database that match the pharmacophore query.Varies depending on query complexity and database size.
Enrichment Factor (EF) A measure of how much the pharmacophore model enriches the hit list with active compounds compared to random selection.EF > 1 indicates good enrichment.

Note: The specific values will vary depending on the biological system under investigation and the software used.

Post-Screening Protocol: Hit Validation and Refinement

Identifying a list of hits from a pharmacophore screen is the first step. Further computational analysis is crucial to prioritize candidates for experimental testing.

  • Molecular Docking:

    • The top-ranking hits from the pharmacophore screen should be subjected to molecular docking into the active site of the target protein.

    • This step helps to refine the binding poses of the hit compounds and provides a more accurate estimation of their binding affinity (docking score).

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:

    • In silico ADMET prediction should be performed on the docked hits to assess their drug-like properties.

    • Properties such as Lipinski's rule of five, aqueous solubility, and potential toxicity are evaluated.

  • Final Selection of Lead Candidates:

    • Compounds that exhibit favorable docking scores, key interactions with active site residues, and acceptable ADMET profiles are selected as lead candidates for synthesis and biological evaluation.

By following these detailed application notes and protocols, researchers can effectively leverage the vast chemical space of the this compound database to accelerate the discovery of novel lead compounds through pharmacophore modeling.

References

Application Notes and Protocols for Integrating the ZINC Database with Molecular Docking Software

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential lead compounds from vast chemical libraries. The ZINC database is a free and publicly accessible repository of millions of commercially available compounds, specifically curated for virtual screening.[1][2][3][4] This document provides detailed application notes and protocols for integrating the this compound database with several popular molecular docking software packages: AutoDock Vina, PyRx, Schrödinger's Glide, and SwissDock.

These guidelines are designed to provide researchers with the necessary workflows to perform virtual screening campaigns, from downloading and preparing ligand libraries from this compound to executing docking simulations and analyzing the results.

The this compound Database: A Resource for Virtual Screening

The this compound database contains over 230 million purchasable compounds in ready-to-dock 3D formats.[2][3][4] It offers various subsets of its library based on physicochemical properties such as molecular weight, logP, and charge, allowing researchers to tailor their screening libraries to specific needs.[5] Compounds can be downloaded in several common file formats, including SMILES, MOL2, SDF, and PDBQT, ensuring compatibility with a wide range of molecular modeling software.[1][5]

Key Features of the this compound Database:

  • Commercially Available Compounds: All compounds in the main this compound database are commercially available, streamlining the process from in silico hit to experimental validation.

  • Ready-to-Dock Formats: this compound provides 3D conformations of its compounds, which can serve as a starting point for docking, although further preparation is highly recommended.[2][3]

  • Diverse Chemical Space: The database encompasses a vast and diverse range of chemical structures, increasing the probability of finding novel scaffolds.

  • Subsets for Targeted Screening: Users can download pre-compiled subsets such as "drug-like," "lead-like," and "fragment-like" to focus their virtual screening efforts.[5]

General Workflow for Virtual Screening with this compound

The integration of the this compound database with molecular docking software generally follows a standardized workflow. This process involves several key steps, from the initial preparation of the target protein and ligand library to the final analysis of docking results.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Target_Preparation Target Protein Preparation Docking Molecular Docking Target_Preparation->Docking Ligand_Acquisition Ligand Library Acquisition (from this compound) Ligand_Preparation Ligand Library Preparation Ligand_Acquisition->Ligand_Preparation Ligand_Preparation->Docking Post_Processing Post-Docking Analysis & Rescoring Docking->Post_Processing Hit_Selection Hit Selection & Prioritization Post_Processing->Hit_Selection

A generalized workflow for virtual screening projects.

Experimental Protocols

This section provides detailed, step-by-step protocols for integrating the this compound database with AutoDock Vina, PyRx, Schrödinger's Glide, and SwissDock.

Protocol 1: Virtual Screening with AutoDock Vina

AutoDock Vina is a widely used open-source molecular docking program known for its speed and accuracy. This protocol outlines a command-line-based workflow for performing virtual screening of a this compound library with AutoDock Vina.

Methodology:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using AutoDock Tools (ADT) or other molecular modeling software. This includes removing water molecules and heteroatoms, adding polar hydrogens, and assigning Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Library Acquisition and Preparation:

    • Navigate to the this compound database website (this compound.docking.org).

    • Select a desired subset of compounds (e.g., "drug-like").

    • Download the compounds in the SDF or MOL2 format.

    • Use Open Babel or a similar tool to convert the ligand files to the PDBQT format. This step also involves generating 3D coordinates and adding charges. The following is an example of a command-line script for this conversion:

  • Grid Box Generation:

    • Define the docking search space (grid box) around the active site of the target protein. This can be done interactively using ADT or by specifying the coordinates and dimensions in a configuration file.

  • Molecular Docking:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the grid box parameters, and the output file name.

    • Use a shell script to iterate through the prepared ligand library and run AutoDock Vina for each ligand. An example script is provided below:

  • Results Analysis:

    • The docking results will be in the form of PDBQT files for the docked poses and log files containing the binding affinity scores.

    • Extract the binding affinity scores from the log files and rank the compounds.

    • Visualize the top-ranked poses in complex with the protein using visualization software like PyMOL or Chimera to analyze the binding interactions.

Protocol 2: Virtual Screening with PyRx

PyRx is a user-friendly virtual screening software that integrates AutoDock Vina and provides a graphical user interface (GUI) for the entire workflow.

Methodology:

  • Target and Ligand Preparation:

    • Download the target protein structure from the PDB and a ligand library from the this compound database in SDF format.

    • Launch PyRx.

    • Load the protein and ligand files into the PyRx interface.

    • PyRx will automatically convert the loaded molecules into the PDBQT format.

  • Virtual Screening Workflow:

    • In the "Molecules" tab, right-click on the protein and select "Make Macromolecule."

    • Select all the loaded ligands, right-click, and choose "Convert Selected to AutoDock Ligand (PDBQT)."

    • Switch to the "Vina Wizard" tab.

    • Select the macromolecule and all the ligands you wish to screen.

    • Define the docking search space by adjusting the grid box in the 3D view.

    • Click "Forward" to start the docking calculations.

  • Results Analysis:

    • Upon completion, PyRx will display a table of the docked ligands with their corresponding binding affinities.

    • The results can be sorted by binding affinity to identify the top-scoring compounds.

    • The docked poses can be visualized and analyzed directly within the PyRx interface.

Protocol 3: Virtual Screening with Schrödinger's Glide

Schrödinger's Glide is a powerful and accurate commercial molecular docking program. This protocol describes a general workflow for using Glide within the Maestro graphical interface.

Methodology:

  • Project Setup and Protein Preparation:

    • Create a new project in Maestro.

    • Import the target protein structure.

    • Use the "Protein Preparation Wizard" in Maestro to prepare the protein. This includes assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained minimization.[6]

  • Ligand Library Preparation:

    • Download a ligand library from the this compound database in SDF format.

    • Import the ligand file into your Maestro project.

    • Use "LigPrep" to prepare the ligands. This involves generating different ionization states, tautomers, and stereoisomers, as well as performing a 3D geometry optimization.[7]

  • Receptor Grid Generation:

    • Open the "Receptor Grid Generation" panel.

    • Select the prepared protein as the receptor.

    • Define the active site by picking a ligand present in the crystal structure or by selecting residues that form the binding pocket.

    • Generate the grid file.

  • Ligand Docking:

    • Open the "Ligand Docking" panel.

    • Select the generated grid file.

    • Choose the prepared ligand library as the input.

    • Select the desired docking precision (e.g., SP for standard precision or XP for extra precision).

    • Start the docking job.[8]

  • Results Analysis:

    • The docking results will be incorporated into the project table.

    • Analyze the docking scores (GlideScore) and visualize the binding poses of the top-ranked compounds in the Maestro workspace.

    • Use the "Ligand Interaction Diagram" tool to visualize the specific interactions between the ligands and the protein.

Protocol 4: Virtual Screening with SwissDock

SwissDock is a web-based service for molecular docking that is easy to use and does not require local installation of software. While it is more suited for docking individual or small sets of ligands, it can be used for smaller-scale virtual screening.

Methodology:

  • Target and Ligand Preparation:

    • Prepare the target protein in PDB format.

    • Prepare a multi-ligand file in MOL2 or ZIP format containing individual MOL2 files. For larger libraries from this compound, this may require scripting to split the downloaded SDF file into individual MOL2 files.

  • Submitting a Docking Job:

    • Go to the SwissDock website (--INVALID-LINK--).

    • Upload the prepared target protein file.

    • Upload the multi-ligand file.

    • Define the docking search space or allow SwissDock to automatically detect potential binding sites.

    • Provide an email address to receive the results.

    • Submit the job.

  • Results Analysis:

    • The results will be sent to the provided email address as a link to a web page.

    • The results page will display the docked poses and their predicted binding energies for each ligand.

    • The poses can be downloaded and visualized using molecular visualization software.

Quantitative Data Presentation

The performance of virtual screening can be assessed using various metrics, with the enrichment factor (EF) and hit rate being the most common. The enrichment factor measures how well a docking program can distinguish known active compounds from a set of decoys, while the hit rate is the percentage of experimentally confirmed active compounds among the top-ranked virtual hits.

The following table summarizes representative docking scores from a virtual screening study targeting the p38α mitogen-activated protein kinase (MAPK) using compounds from the this compound database.

Compound IDDocking Score (kcal/mol)
ZINC001458505494-7.80[9]
ZINC03831201-11.1[10]
ZINC03784182-11.1[10]
ZINC01530694-11.1[10]
ZINC84299674-128.901 (MolDock Score)[11]
ZINC76643455-120.22 (MolDock Score)[11]
ZINC84299122-116.873 (MolDock Score)[11]
ZINC75626957-102.116 (MolDock Score)[11]

Note: Direct comparison of docking scores between different software and scoring functions is not always meaningful. The values presented are for illustrative purposes.

Case Study: Virtual Screening for p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer.[3][12][13] As such, it is a prominent target for drug discovery.

G Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation, Apoptosis, etc. Downstream_Targets->Inflammation_Apoptosis Inhibitors Virtual Screening Hits (from this compound) Inhibitors->p38_MAPK

The p38 MAPK signaling pathway and the role of inhibitors.

A virtual screening campaign can be designed to identify novel inhibitors of p38 MAPK from the this compound database. The workflow would involve preparing the crystal structure of p38 MAPK, downloading and preparing a suitable ligand library from this compound, performing molecular docking using one of the protocols described above, and ranking the compounds based on their docking scores and predicted binding modes. The top-ranked compounds would then be selected for experimental validation to confirm their inhibitory activity against p38 MAPK.

Conclusion

The integration of the this compound database with molecular docking software provides a powerful and accessible platform for virtual screening in drug discovery. The protocols and application notes presented here offer a guide for researchers to effectively utilize these tools to identify promising lead compounds for a wide range of biological targets. By following these workflows, researchers can streamline their virtual screening efforts and increase the likelihood of discovering novel therapeutics.

References

Application Notes and Protocols for Filtering the ZINC Database by Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to filtering the ZINC database based on the physicochemical properties of molecules. Adherence to these protocols can significantly refine virtual screening libraries, enhancing the efficiency and success rate of drug discovery campaigns.

Introduction to Physicochemical Filtering

The this compound database is a vast repository of commercially available compounds for virtual screening.[1][2] A critical first step in any virtual screening workflow is the selection of a relevant subset of molecules from this extensive chemical space. Filtering by physicochemical properties is a fundamental strategy to curate libraries of compounds with desirable characteristics, such as good oral bioavailability or blood-brain barrier permeability.[3] This process is often guided by established principles like Lipinski's Rule of Five for "drug-likeness," the Rule of Three for "fragment-likeness," and more specific criteria for specialized applications, such as the development of Central Nervous System (CNS) drugs.[4][5][6][7]

Key Physicochemical Properties for Filtering

The following table summarizes the most common physicochemical properties used to filter chemical libraries for various drug discovery applications.

Physicochemical PropertyDescription
Molecular Weight (MW) The mass of a molecule, typically measured in Daltons (Da). It is a primary indicator of a molecule's size.
logP The logarithm of the partition coefficient between octanol and water. It is a measure of a molecule's lipophilicity or hydrophobicity.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (usually nitrogen or oxygen).
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (usually nitrogen or oxygen) with lone pairs of electrons.
Rotatable Bonds (RB) The number of bonds that allow free rotation around them. This is a measure of a molecule's conformational flexibility.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's transport properties.

Quantitative Filtering Criteria

The selection of appropriate filter values is crucial for the successful curation of a compound library. The following tables provide established quantitative criteria for different classes of molecules.

Table 3.1: General Drug-Like and Lead-Like Properties
Rule SetMolecular Weight (Da)logPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsReference
Lipinski's Rule of Five (Drug-Like) ≤ 500≤ 5≤ 5≤ 10-[4][8][9][10]
Ghose Filter (Drug-Like) 160 - 480-0.4 - 5.6---[11]
REOS (Drug-Like) 200 - 500-5.0 - 5.0< 5< 10< 8[11]
Lead-Like < 300≤ 3≤ 3≤ 3-[4]
Table 3.2: Fragment-Based and CNS-Targeted Properties
Rule SetMolecular Weight (Da)logPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsTPSA (Ų)Reference
Rule of Three (Fragment-Like) < 300≤ 3≤ 3≤ 3≤ 3-[5][6][12][13]
CNS Drugs (Van der Waterbeemd) ≤ 450----≤ 90[11]
CNS Drugs (Murcko) 200 - 400≤ 5.2≤ 3≤ 4≤ 7-[11]
General CNS Penetration -1.5 - 2.7--≤ 5< 60-70[3][14]

Experimental Protocols

Protocol for Filtering this compound Database using the Web Interface

This protocol outlines the steps to filter the this compound database using its web-based interface to create a custom subset of molecules based on physicochemical properties.

  • Navigate to the this compound Website: Open a web browser and go to the this compound database homepage.[1]

  • Access the Search Function: Locate and click on the "Substances" or a similar search/filter option on the main page.[15]

  • Define Physicochemical Property Filters:

    • On the search page, you will find input fields for various molecular properties.[16]

    • Enter the desired ranges for molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors based on the criteria in the tables above. For example, for a "drug-like" library, you might set the molecular weight to be less than or equal to 500 and logP to be less than or equal to 5.

  • Execute the Search: Once all the desired filters are set, click the "Search" or "Submit" button to initiate the search.

  • Review the Results: The database will return a list of compounds that match your specified criteria. You can browse through the results to ensure they are appropriate for your study.[16]

  • Download the Filtered Library:

    • Select the desired file format for your download. Common formats include SDF (Structure-Data File), MOL2, and SMILES.[1][16]

    • Choose to download the entire filtered subset. For very large subsets, the download may be provided as a script (e.g., a .csh or batch file) that you can run on your local machine to retrieve all the files.[17]

  • Process the Downloaded Files:

    • If you downloaded a script, you will need to execute it from a command-line terminal. On Linux or macOS, you may need to make the script executable first (chmod +x your_script.csh) and then run it (./your_script.csh).[17]

    • The script will download multiple compressed files (e.g., .sdf.gz). You will need to decompress them.[17]

    • It is often convenient to combine the multiple output files into a single file for easier handling in subsequent virtual screening steps (cat *.sdf > combined_library.sdf).[17]

Conceptual Protocol for Automated Filtering (Command-Line/Scripting)

For more advanced users and for reproducible workflows, filtering can be automated using scripts that interact with this compound's download system.

  • Identify Target Tranches: The this compound database is organized into "tranches," which are subsets of molecules binned by properties like molecular weight and logP.[1] The this compound website has a "Tranche Browser" that allows you to visually select the tranches that fit your desired property ranges.

  • Obtain Tranche URLs: After selecting your desired tranches in the browser, this compound provides a way to download a list of URLs for those specific tranches. This is often provided as a script or a text file.

  • Scripted Download: Use a command-line tool like wget or curl to download the files from the URLs obtained in the previous step. This can be done within a shell script for automation.

  • Decompression and Concatenation: As with the web interface method, the downloaded files will likely be compressed. Use command-line tools to decompress and combine them into a single library file.

  • Further Refinement (Optional): For more precise filtering beyond the pre-computed tranches, you can use cheminformatics toolkits like RDKit or Open Babel to read the downloaded library and apply more stringent or custom filtering rules based on a wider range of physicochemical properties.

Visualized Workflows

The following diagrams illustrate the logical flow of a virtual screening campaign incorporating this compound database filtering and the decision-making process for applying physicochemical property filters.

G cluster_0 Virtual Screening Workflow A Target Identification and Validation C Physicochemical Property Filtering A->C B This compound Database (>1 Billion Compounds) B->C D Filtered Library (e.g., 1-2 Million Compounds) C->D E Structure-Based Virtual Screening (Docking) D->E F Hit Identification (Top Scoring Compounds) E->F G In Vitro Experimental Validation F->G H Lead Optimization G->H

Caption: A typical virtual screening workflow, highlighting the crucial step of physicochemical property filtering of the this compound database.

G cluster_1 Physicochemical Filtering Logic Start Start with this compound Database DefineCriteria Define Target Compound Profile (e.g., Drug-like, Fragment-like, CNS) Start->DefineCriteria ApplyMW Apply Molecular Weight Filter DefineCriteria->ApplyMW ApplyLogP Apply logP Filter ApplyMW->ApplyLogP ApplyHBD Apply H-Bond Donor Filter ApplyLogP->ApplyHBD ApplyHBA Apply H-Bond Acceptor Filter ApplyHBD->ApplyHBA ApplyRB Apply Rotatable Bond Filter (Optional) ApplyHBA->ApplyRB ApplyTPSA Apply TPSA Filter (Optional) ApplyRB->ApplyTPSA Output Generate Filtered Compound Library ApplyTPSA->Output

Caption: The logical cascade of applying successive physicochemical property filters to refine a compound library from the this compound database.

References

Application Notes and Protocols for Substructure Search in ZINC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing substructure searches within the ZINC database, a crucial resource for virtual screening and ligand discovery. The protocols cover both interactive web-based searches and programmatic approaches for high-throughput workflows.

Introduction to this compound and Substructure Searching

The this compound database is a free and comprehensive collection of commercially available compounds for virtual screening.[1] It contains millions of molecules in ready-to-dock 3D formats, making it an invaluable tool for drug discovery. Substructure searching is a fundamental cheminformatics technique used to identify molecules that contain a specific chemical moiety or scaffold. This is essential for tasks such as identifying analogs of a hit compound, exploring structure-activity relationships (SAR), and filtering compound libraries based on desired or undesired chemical features.

In the context of the this compound database, substructure searches are primarily powered by a tool called Arthor . Arthor allows for rapid and precise searches of the vast chemical space within this compound using various query inputs, including drawn structures, SMILES (Simplified Molecular Input Line Entry System) strings, and SMARTS (SMiles ARbitrary Target Specification) patterns.[2]

Quantitative Data Summary

The performance and scale of the this compound database are critical considerations for planning virtual screening experiments. The following table summarizes key quantitative data related to the this compound database and its search capabilities.

MetricValueSource
Database Size (this compound-22) Over 37 billion enumerated, searchable compounds in 2D.
Over 4.5 billion compounds in ready-to-dock 3D formats.
Web Interface Search Limit Up to 20,000 molecules can be displayed interactively.[2]
Web Interface Download Limit Up to 100,000 molecules can be downloaded from a search.[2]
Asynchronous Search Limit For searches exceeding 100,000 molecules, the TLDR interface is recommended.[2]

Experimental Protocols

Protocol 1: Web-Based Substructure Search using Cartblanche22

The primary web interface for this compound is Cartblanche22. This protocol details the step-by-step process for performing a substructure search.

Methodology:

  • Navigate to the this compound Website: Open a web browser and go to the Cartblanche22 interface at cartblanche22.docking.org.[2]

  • Access the Search Function: On the main page, locate the "Substructure and pattern search using Arthor" section.[2]

  • Define the Substructure: You have three options for defining your substructure query:

    • Draw the Structure: Use the integrated chemical drawing tool to sketch the desired substructure. The interface is intuitive, allowing for the selection of different atoms, bond types, and ring structures.

    • Paste a SMILES String: If you have a SMILES representation of your substructure, you can paste it directly into the search bar. For example, to search for molecules containing a benzene ring, you would paste c1ccccc1.

    • Enter a SMARTS Pattern: For more advanced and specific searches, you can use a SMARTS pattern. For instance, to find any primary amine, you could use the SMARTS string [NH2;!$(N=O)].

  • Initiate the Search: After defining your substructure, click the "Search" button.

  • Analyze the Results: The results will be displayed on a new page, showing the molecules from the this compound database that contain your specified substructure. Each result will typically include the 2D structure of the molecule, its this compound ID, and other relevant information. The queried substructure will be highlighted within the result molecules.

  • Download the Results: To download the search results, locate the download options, which are usually at the top of the results page. You can typically download the data in various formats such as SDF, MOL2, or SMILES.[3]

Protocol 2: Programmatic Substructure Search using zincpy

For more systematic and high-throughput substructure searches, the zincpy Python library provides a convenient interface to the this compound database.

Methodology:

  • Install the zincpy Library: If you do not have zincpy installed, you can install it using pip:

  • Import the Library: In your Python script, import the necessary class from the library.

  • Perform the Substructure Search: The following Python script demonstrates how to perform a substructure search for molecules containing a benzene ring.

  • Handle the Results: The search results are typically returned as a list of dictionaries, where each dictionary represents a molecule and contains information such as the this compound ID and SMILES string. You can then process this data as needed for your research, for example, by saving it to a file or using it for further analysis.

Visualizations

The following diagrams illustrate the workflows for performing a substructure search in this compound using both the web-based and programmatic approaches.

Web_Based_Substructure_Search Start Start Navigate Navigate to Cartblanche22 Website Start->Navigate SelectSearch Select Substructure Search (Arthor) Navigate->SelectSearch DefineQuery Define Substructure Query (Draw, SMILES, or SMARTS) SelectSearch->DefineQuery InitiateSearch Initiate Search DefineQuery->InitiateSearch ViewResults View and Analyze Results InitiateSearch->ViewResults DownloadData Download Results (SDF, MOL2, etc.) ViewResults->DownloadData End End DownloadData->End

Web-Based Substructure Search Workflow

Programmatic_Substructure_Search Start Start Install Install zincpy Library Start->Install Import Import this compound Class in Python Script Install->Import Instantiate Instantiate this compound Object Import->Instantiate DefineSMILES Define Substructure SMILES/SMARTS Instantiate->DefineSMILES ExecuteSearch Execute Search Function DefineSMILES->ExecuteSearch ProcessResults Process Returned Data (List of Dictionaries) ExecuteSearch->ProcessResults End End ProcessResults->End

Programmatic Substructure Search Workflow

References

Application Notes and Protocols for Downloading Specific Vendor Catalogs from ZINC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for downloading specific vendor catalogs from the ZINC database, a free and comprehensive resource of commercially available compounds for virtual screening.

Introduction

The this compound database is an invaluable tool for drug discovery, providing access to billions of purchasable compounds in ready-to-dock 3D formats. A common requirement for virtual screening campaigns is to source compound libraries from specific chemical vendors. This may be due to established relationships with suppliers, budget constraints, or a preference for the chemical space covered by a particular vendor. ZINC22, the latest iteration of the database, is accessed through the CartBlanche web interface and is primarily built from a few large "make-on-demand" catalogs, supplemented by the "in-stock" compounds from the previous ZINC20 version, which includes a wider range of smaller vendors.[1] This protocol outlines the methods to obtain vendor-specific compound sets from the ZINC22 database.

Data Presentation: Major Compound Vendors in ZINC22

The majority of compounds in ZINC22 are sourced from a small number of large make-on-demand providers. The table below summarizes the major contributors to the ZINC22 database.

VendorCatalog TypeApproximate Number of Compounds
EnamineMake-on-Demand~34 Billion (REAL Database & REAL Space)
WuXiMake-on-Demand~2.5 Billion (GalaXi)
MculeMake-on-Demand~128 Million (Ultimate)
ZINC20 VendorsIn-Stock~4 Million (from over 200 smaller catalogs)

Table 1: Major source catalogs for the ZINC22 database, providing an overview of the scale of each primary vendor's contribution.[1][2]

Experimental Protocols

There are two primary methods to obtain vendor-specific compound data from ZINC22: direct lookup of supplier codes and downloading tranches with vendor information.

Protocol 1: Lookup and Retrieval by Supplier Code

This protocol is suitable for retrieving specific compounds from a vendor when their catalog identifiers are known.

Methodology:

  • Navigate to CartBlanche: Open a web browser and go to the CartBlanche interface for ZINC22: --INVALID-LINK--.

  • Access the Lookup Tool: From the main menu, select "Lookup" and then "by Supplier code".[1][2]

  • Input Supplier Codes: In the provided text area, enter the list of supplier catalog codes you wish to retrieve. You can input up to 1000 codes at a time.[2]

  • Initiate the Search: Click the "Submit" button to search for the provided supplier codes within the ZINC22 database.

  • Review and Download Results: The search results will display the corresponding this compound IDs and SMILES strings for the found compounds.[1] From this interface, you can add the molecules to your cart for further actions or download the results.

Protocol 2: Downloading Subsets and Filtering by Vendor

This protocol is designed for obtaining a broader collection of compounds from one or more of the major ZINC22 vendors by downloading a relevant subset (tranche) and then filtering the data locally.

Methodology:

  • Navigate to the Tranche Browser: On the CartBlanche website, select "Tranches" from the main menu, followed by either "2D" or "3D" depending on the desired compound format.

  • Define Physicochemical Properties: The tranche browser displays the chemical space of ZINC22 organized by properties such as heavy atom count and logP.[3] Select the desired subset of the chemical space by clicking on the corresponding cells in the grid. Pre-defined sets like "lead-like" or "fragment-like" are also available from the top-right menu.[3][4]

  • Initiate Download: Once the desired chemical space is selected, click the "download" button at the top right of the page.[3][4]

  • Select Download Format and Method: Choose the desired file format. For files that include vendor information, select a format that retains metadata, such as SMILES with purchasing information.[3] You can then choose a download method like curl or wget. A script will be generated and downloaded to your computer.

  • Execute the Download Script: Open a terminal or command prompt, navigate to the directory where the script was saved, and execute it. This will begin the download of the selected data tranches.

  • Local Filtering by Vendor: The downloaded files will contain information on the source of each compound. You can then use command-line tools (e.g., grep) or scripting languages (e.g., Python with RDKit) to parse the downloaded files and extract molecules belonging to your vendor(s) of interest. The vendor information is typically included in the molecule's identifier or associated data fields.

Available Download Formats

This compound provides a variety of file formats for downloaded compound libraries. The choice of format depends on the intended use, such as 2D analysis or 3D docking simulations.

FormatDimensionDescription
SMILES 2DA line notation for representing chemical structures. Can be downloaded with or without purchasing information.
SDF 3DStructure-data file format that can store information for multiple molecules, including 3D coordinates and associated data.
mol2 3DA molecular file format that contains 3D coordinates and partial charges, commonly used in docking programs.
PDBQT 3DA modified PDB format used by AutoDock for storing ligand structures with atom types and partial charges.
DOCK37 db2 3DA database format specifically for use with the DOCK3.7 docking program.[4]

Table 2: A summary of the common file formats available for download from the ZINC22 database.

Mandatory Visualization

The following diagram illustrates the logical workflow for a researcher to obtain a vendor-specific dataset from the ZINC22 database using the two primary protocols described.

ZINC_Vendor_Catalog_Workflow cluster_researcher Researcher's Local Environment cluster_this compound ZINC22 via CartBlanche Interface Local_Filtering Local Filtering by Vendor Final_Dataset Vendor-Specific Compound Dataset Local_Filtering->Final_Dataset Start Access CartBlanche Website Select_Method Choose Method Start->Select_Method Lookup_Tool Select 'Lookup by Supplier Code' Select_Method->Lookup_Tool Known Codes Tranche_Browser Select 'Tranches' (2D/3D) Select_Method->Tranche_Browser Broad Search Input_Codes Input Known Supplier Codes Lookup_Tool->Input_Codes Select_Properties Select Physicochemical Properties Tranche_Browser->Select_Properties Download_Results Download Direct Results Input_Codes->Download_Results Download_Script Download Script Select_Properties->Download_Script Execute_Script Execute Download Script Download_Script->Execute_Script Execute_Script->Local_Filtering Download_Results->Final_Dataset

Workflow for obtaining vendor-specific catalogs from ZINC22.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Using the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ZINC database for fragment-based drug discovery (FBDD). The protocols outlined below cover the essential stages of a typical FBDD campaign, from initial library preparation and screening to hit-to-lead optimization.

Introduction to Fragment-Based Drug Discovery with this compound

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically have weak binding affinities to the target protein.[1][2][3] The this compound database is a free and extensive resource of commercially available compounds, including curated subsets of "fragment-like" molecules, making it an invaluable tool for FBDD campaigns.[4][5][6] The primary advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds compared to HTS.[7] Hits identified from fragment screening often exhibit high ligand efficiency (LE), providing a solid starting point for optimization into potent, drug-like molecules.[2]

This compound Fragment Library Preparation

A critical first step in any FBDD project is the creation of a high-quality fragment library. The this compound database offers a vast collection of compounds that can be filtered to create a custom fragment library.

Protocol 2.1: In Silico Preparation of a this compound Fragment Library
  • Access the this compound Database: Navigate to the this compound website (this compound.docking.org).

  • Select "Fragment-Like" Subsets: Utilize the database's search and filtering tools to select "fragment-like" subsets of compounds. These are often pre-filtered based on the "Rule of Three".[5]

  • Apply Filtering Criteria (Rule of Three):

    • Molecular Weight (MW) ≤ 300 Da

    • Calculated LogP ≤ 3

    • Number of Hydrogen Bond Donors ≤ 3

    • Number of Hydrogen Bond Acceptors ≤ 3

    • Number of Rotatable Bonds ≤ 3

  • Further Refinement: Additional filters can be applied to remove reactive functional groups or compounds with undesirable properties.

  • Download the Library: Download the selected fragment library in a suitable format (e.g., SDF, MOL2) for further computational or experimental use.

Experimental Screening of this compound Fragment Libraries

Once the fragment library is prepared, it can be screened against the target protein using various biophysical techniques. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are two of the most sensitive and widely used methods for detecting the weak binding of fragments.

Protocol 3.1: NMR-Based Fragment Screening

Protein-observed NMR spectroscopy is a powerful technique for identifying fragment binding and mapping the binding site on the target protein.[8][9][10]

3.1.1. Materials

  • ¹⁵N-labeled target protein

  • This compound fragment library dissolved in a suitable solvent (e.g., DMSO-d6)

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0)

  • NMR tubes

  • NMR spectrometer

3.1.2. Method

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled protein in NMR buffer. The final concentration for the experiment is typically in the range of 25-100 µM.

  • Fragment Mixture Preparation: Prepare cocktails of 5-10 fragments from the this compound library in DMSO-d6. The final concentration of each fragment in the NMR sample should be between 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Acquire ¹H-¹⁵N HSQC spectra for the protein in the presence of each fragment cocktail.

  • Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

  • Hit Deconvolution: For cocktails that show binding, acquire individual spectra for each fragment in that cocktail to identify the specific binder.

  • Affinity Determination: Determine the dissociation constant (Kd) for the confirmed hits by titrating the fragment into the protein solution and monitoring the CSPs.

Protocol 3.2: SPR-Based Fragment Screening

SPR is a label-free technique that can detect and quantify biomolecular interactions in real-time, making it well-suited for screening weakly interacting fragments.

3.2.1. Materials

  • Target protein

  • This compound fragment library dissolved in a suitable solvent (e.g., DMSO)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

3.2.2. Method

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare solutions of individual fragments or cocktails from the this compound library in running buffer. A typical screening concentration is 100-200 µM.

  • Screening:

    • Inject the fragment solutions over the immobilized protein surface and a reference surface.

    • Monitor the change in response units (RU) to detect binding.

  • Hit Identification: Fragments that show a significant and specific binding response on the target surface compared to the reference surface are considered hits.

  • Affinity and Kinetic Analysis: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (Kd) and kinetic parameters (ka and kd).

Virtual Screening of this compound Fragment Libraries

Virtual screening is a computational approach that can be used to screen large libraries of compounds against a protein target with a known 3D structure.

Protocol 4.1: Virtual Screening with AutoDock Vina

4.1.1. Software and Resources

  • AutoDock Vina

  • MGLTools

  • Open Babel

  • A 3D structure of the target protein (PDB file)

  • A prepared this compound fragment library (SDF or MOL2 format)

4.1.2. Method

  • Receptor Preparation:

    • Load the protein PDB file into MGLTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box for docking, encompassing the binding site of interest.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Use Open Babel to convert the this compound fragment library from SDF or MOL2 format to PDBQT format.

  • Docking Simulation:

    • Use a command-line script to run AutoDock Vina, specifying the prepared receptor, the fragment library, the grid box parameters, and an output file for the docking results.

    • Example command: vina --receptor receptor.pdbqt --ligand_library fragments.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Analysis of Results:

    • Rank the fragments based on their predicted binding affinity (docking score).

    • Visually inspect the top-ranked poses to assess their interactions with the protein and their plausibility.

Hit-to-Lead Optimization

Once fragment hits are identified and validated, the next step is to optimize them into more potent, lead-like compounds. This is typically achieved through three main strategies: fragment growing, fragment merging, and fragment linking.[2]

Fragment Growing

This strategy involves adding chemical moieties to a single fragment hit to explore and exploit adjacent binding pockets, thereby increasing affinity and potency.

Fragment Merging

If two or more fragments are found to bind in overlapping regions of the protein's binding site, their key structural features can be combined into a single, more potent molecule.

Fragment Linking

When two fragments bind to distinct, adjacent sites, they can be connected by a chemical linker to create a single molecule with significantly enhanced affinity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during an FBDD campaign using a this compound-derived fragment library.

Table 1: Fragment Library Properties

PropertyValue
Number of Fragments1,000 - 5,000
Molecular Weight (Da)< 300
cLogP< 3
Heavy Atom Count10 - 20

Table 2: Typical Fragment Screening Results

ParameterValue
Screening Concentration (µM)100 - 1000
Hit Rate (%)1 - 10
Hit Affinity (Kd)10 µM - 10 mM
Ligand Efficiency (LE) of Hits> 0.3

Table 3: Example of Hit-to-Lead Optimization

CompoundThis compound IDKd (µM)Ligand Efficiency (LE)Optimization Strategy
Fragment HitZINC1234565000.35-
Grown Compound 1-500.32Fragment Growing
Merged Compound 2-50.38Fragment Merging
Linked Compound 3-0.10.40Fragment Linking

Visualizations

The following diagrams illustrate key workflows in fragment-based drug discovery using the this compound database.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit to Lead This compound This compound Database Filter Filtering (Rule of Three) This compound->Filter FragLib Fragment Library Filter->FragLib Screening Experimental or Virtual Screening FragLib->Screening Hits Validated Hits Screening->Hits Optimization Hit-to-Lead Optimization (Growing, Merging, Linking) Hits->Optimization Lead Lead Compound Optimization->Lead

A high-level overview of the Fragment-Based Drug Discovery workflow.

Virtual_Screening_Workflow cluster_0 Preparation cluster_1 Docking cluster_2 Analysis This compound This compound Fragment Library (SDF/MOL2) PrepLigands Prepare Ligands (Convert to PDBQT) This compound->PrepLigands Protein Target Protein 3D Structure (PDB) PrepReceptor Prepare Receptor (Add H, Assign Charges) Protein->PrepReceptor Docking Molecular Docking (AutoDock Vina) PrepReceptor->Docking PrepLigands->Docking Rank Rank by Score Docking->Rank Visualize Visual Inspection Rank->Visualize Hits Top-Ranked Hits Visualize->Hits

A detailed workflow for virtual screening of this compound fragments.

Hit_to_Lead_Strategies cluster_0 Fragment Hits cluster_1 Optimization Strategies cluster_2 Lead Compounds Hit1 Fragment Hit A Growing Fragment Growing Hit1->Growing Hit2 Fragment Hit B Merging Fragment Merging Hit2->Merging Linking Fragment Linking Hit2->Linking Hit3 Fragment Hit C Hit3->Merging Hit3->Linking Lead1 Lead from Growing Growing->Lead1 Lead2 Lead from Merging Merging->Lead2 Lead3 Lead from Linking Linking->Lead3

Strategies for hit-to-lead optimization in FBDD.

References

Application Notes and Protocols for Automating ZINC Database Downloads

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ZINC database is a comprehensive, free resource of commercially available compounds for virtual screening and drug discovery.[1][2] Containing billions of molecules, this compound provides researchers with a vast chemical space to explore for identifying potential drug candidates.[2][3] Manually downloading large subsets of this database can be a cumbersome and time-consuming task. This document provides detailed application notes and protocols for automating the download of this compound database subsets using various scripting methods. These protocols are designed to enhance efficiency and reproducibility in computational drug discovery workflows.

Prerequisites

Before proceeding with the automated download protocols, ensure the following command-line tools are installed on your system:

  • cURL: A command-line tool for transferring data with URLs.

  • Wget: A computer program that retrieves content from web servers.

  • PowerShell: A task automation and configuration management framework from Microsoft (for Windows users).

  • aria2: A lightweight multi-protocol & multi-source command-line download utility that supports parallel downloads.[3]

  • Python 3: A high-level programming language with libraries such as requests for making HTTP requests.

Installation instructions for these tools can be found on their respective official websites.

Protocols

This section outlines three primary methods for automating this compound database downloads, ranging from using pre-generated scripts to fully programmatic approaches.

Protocol 1: Manual Script Generation and Execution

This protocol describes the standard method of using the this compound CartBlanche web interface to select compound subsets and generate a download script.[3][4]

Experimental Protocol:

  • Navigate to the this compound Tranche Browser: Open a web browser and go to the CartBlanche Tranches page at https://cartblanche22.docking.org/.[3][4]

  • Select 2D or 3D Representations: Choose between 2D (SMILES) or 3D (SDF, MOL2, etc.) compound representations based on your research needs.[3][5]

  • Define Subsets: Use the interactive tranche browser to select subsets based on physicochemical properties such as molecular weight (MW) and calculated LogP.[3] You can select individual tranches or entire rows and columns. Pre-defined subsets like "Drug-like," "Lead-like," and "Fragment-like" are also available from a dropdown menu.[3][4]

  • Generate Download Script: Once you have selected your desired tranches, click the "Download" button. This will open a dialog where you can choose the file format (e.g., SDF, MOL2, SMILES, PDBQT) and the download method (cURL, wget, or PowerShell).[6]

  • Download the Script: A shell script file (e.g., .sh for cURL/wget or .ps1 for PowerShell) will be downloaded to your computer.

  • Execute the Script:

    • For cURL/wget (Linux/macOS): Open a terminal, navigate to the directory containing the downloaded script, make it executable (chmod +x .sh), and run it (./.sh).[7]

    • For PowerShell (Windows): Open a PowerShell terminal, navigate to the script's directory, and execute it (..ps1).

Protocol 2: High-Throughput Parallel Downloading with aria2

For downloading a large number of tranches, using a parallel download manager like aria2 is highly recommended to significantly speed up the process and handle potential interruptions.[3]

Experimental Protocol:

  • Generate a List of URLs: Follow steps 1-4 from Protocol 1. In the download dialog, instead of selecting a script, choose the "URLs" option. This will download a text file containing a list of all the URLs for the selected tranches.

  • Prepare the URL List: Save the list of URLs to a file, for example, zinc_urls.txt.

  • Execute Parallel Download: Open a terminal and use the following aria2c command to download the files in parallel:

    Replace with the number of concurrent downloads you want to perform (e.g., 5 or 10).

Protocol 3: Programmatic Searching and Downloading with Python

This protocol provides a more advanced method for programmatically searching for specific compounds and downloading their data using Python. This is particularly useful for retrieving data for a list of known this compound IDs or SMILES strings. The CartBlanche interface provides an API-like endpoint for this purpose.[8]

Experimental Protocol:

  • Prepare Input File: Create a text file (e.g., zinc_ids.txt) containing a list of this compound IDs, one per line.

  • Create Python Script: Use the following Python script to submit the this compound IDs and download the corresponding data in a specified format (e.g., SMILES).

  • Run the Script: Execute the Python script from your terminal (python download_zinc_data.py). The script will output the search results to a file named zinc_results.txt.

Data Presentation

The this compound database is organized into various subsets to facilitate easier access to compounds with specific properties. The following tables summarize some of the key quantitative data about the ZINC22 database.

Table 1: Number of Molecules in ZINC22 by Source Catalog [3][4]

Source CatalogNumber of Molecules
Enamine REAL Database~5 Billion
Enamine REAL Space~29 Billion
WuXi~2.5 Billion
Mcule~128 Million
ZINC20 (in stock)~4 Million
Total (2D) ~37 Billion
Total (3D) ~4.5 Billion

Table 2: Common this compound Subsets and Their Characteristics

Subset NameDescriptionKey Characteristics
Drug-like Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10
Lead-like Smaller and less complex molecules that are good starting points for lead optimization.150 ≤ MW ≤ 350, LogP ≤ 3.5, Rotatable bonds ≤ 7
Fragment-like Small molecules used in fragment-based drug discovery.MW < 250, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6
Natural Products Compounds that are derived from natural sources.Structurally diverse, often with high stereochemical complexity.

Visualizations

Diagram 1: Workflow for Manual Script Generation and Execution

G A Start: Navigate to This compound CartBlanche B Select 2D/3D Representation A->B C Define Subsets (Tranches/Properties) B->C D Generate Download Script (cURL, wget, PowerShell) C->D E Download Script D->E F Execute Script in Terminal/PowerShell E->F G End: Downloaded Compound Files F->G

Caption: Manual download script generation workflow.

Diagram 2: Workflow for High-Throughput Parallel Downloading

G A Start: Generate URL List from CartBlanche B Save URLs to a Text File A->B C Execute aria2c Command with URL List B->C D Parallel Download of Tranches C->D E End: Downloaded Compound Files D->E

Caption: Parallel download workflow with aria2.

Diagram 3: Logical Relationship for Programmatic Search and Download

G cluster_user User's Python Script cluster_this compound This compound Server A Prepare Input File (this compound IDs) B POST Request to CartBlanche API A->B C Asynchronous Search Task B->C D Generate Results C->D E GET Request to Result URL D->E F Download and Save Results E->F

Caption: Programmatic search and download logic.

References

Application Notes and Protocols: Preparing Input Files for Molecular Docking from ZINC SDF Files

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide on the preparation of ligand and receptor input files for molecular docking simulations, with a specific focus on utilizing the ZINC database for ligand acquisition. The protocols outlined here are designed to ensure the generation of high-quality, docking-ready structures, which is a critical step for successful virtual screening and drug discovery campaigns.

Introduction to Molecular Docking and the this compound Database

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2] This technique is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule and its protein target. The accuracy of docking simulations is highly dependent on the quality of the input structures for both the ligand and the receptor.

The this compound database is a free, publicly accessible repository of commercially available compounds for virtual screening.[3][4] It contains millions of molecules in ready-to-dock 3D formats, including SDF (Structure-Data File), MOL2, and PDBQT.[3][4][5] While this compound provides pre-processed molecules, further preparation is often necessary to tailor the structures to the specific requirements of the docking software and the biological conditions of the target system.[6]

Overall Workflow for Docking Preparation

The general workflow for preparing input files for molecular docking involves two parallel processes: receptor preparation and ligand preparation. Both are essential for generating the final, docking-ready files, such as the PDBQT format required by the popular software AutoDock Vina.[7][8]

G cluster_0 Input Sources cluster_1 Preparation Workflow cluster_1a Receptor Preparation cluster_1b Ligand Preparation cluster_2 Docking Simulation PDB Protein Data Bank (PDB) Rec_Clean Clean PDB (Remove Water, Heteroatoms) PDB->Rec_Clean This compound This compound Database (SDF) Lig_Split Split Multi-SDF This compound->Lig_Split Rec_H Add Hydrogens Rec_Clean->Rec_H Rec_Charge Assign Charges (e.g., Kollman) Rec_H->Rec_Charge Rec_PDBQT Convert to PDBQT Rec_Charge->Rec_PDBQT Docking AutoDock Vina Rec_PDBQT->Docking Lig_3D Generate 3D Conformation (if needed) Lig_Split->Lig_3D Lig_H Add Hydrogens Lig_3D->Lig_H Lig_Charge Assign Charges (e.g., Gasteiger) Lig_H->Lig_Charge Lig_PDBQT Convert to PDBQT Lig_Charge->Lig_PDBQT Lig_PDBQT->Docking

Figure 1: Overall workflow for preparing receptor and ligand files for docking.

Protocol 1: Receptor Preparation

This protocol details the steps for preparing a receptor protein from a PDB file for use with AutoDock Vina. The primary tools used are from the MGLTools package, including AutoDock Tools (ADT).[9]

Methodology:

  • Obtain Receptor Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the PDB File:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules (Edit -> Delete Water).[9]

    • Remove any co-crystallized ligands, ions, or other heteroatoms not relevant to the binding site of interest.[10] This ensures they do not interfere with the docking calculation.

  • Add Hydrogens:

    • Proteins in PDB files often lack hydrogen atoms. Add hydrogens to satisfy valence (Edit -> Hydrogens -> Add). Choose the appropriate option for the biological system, typically "Polar only" or "All hydrogens".[9]

  • Assign Atomic Charges:

    • Compute and add partial charges to the protein atoms. For proteins, Kollman charges are standard in ADT (Edit -> Charges -> Add Kollman Charges).[9]

  • Assign Atom Types:

    • Assign AutoDock 4 atom types to the receptor (Edit -> Atoms -> Assign AD4 type).[9]

  • Save as PDBQT:

    • Save the prepared receptor structure in the PDBQT format (File -> Save -> Writing PDBQT). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

  • Define the Grid Box:

    • The grid box defines the 3D search space for the docking simulation within the receptor's binding site.

    • In ADT, use Grid -> Grid Box to visually position and size the box to encompass the entire binding pocket.[9]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in a configuration file for Vina.[9]

Protocol 2: Ligand Preparation from this compound SDF Files

This protocol describes how to process multi-molecule SDF files downloaded from the this compound database into individual, docking-ready PDBQT files. The command-line tool Open Babel is highly efficient for these batch-processing tasks.[7][11]

Methodology:

G Start Start: Download Multi-Molecule SDF from this compound Split Step 1: Split SDF into Individual Files Start->Split AddH Step 2: Add Hydrogens (pH 7.4) Split->AddH Gen3D Step 3: Generate 3D Coordinates (if necessary) AddH->Gen3D Convert Step 4: Convert to PDBQT (Assigns Gasteiger Charges) Gen3D->Convert End End: Individual Ligand PDBQT Files Ready for Docking Convert->End

Figure 2: Detailed workflow for preparing ligands from a this compound SDF file.
  • Download Ligands from this compound:

    • Navigate to the this compound database website.

    • Use the search and filtering tools to select a desired subset of molecules (e.g., "in-stock," "drug-like").[6]

    • Download the selected library in the 3D SDF format.[1] This will typically result in a single SDF file containing multiple ligand structures.

  • Install Open Babel:

    • Open Babel is a chemical toolbox designed to interconvert between different chemical file formats. Install it on your system (Linux, macOS, or Windows).

  • Split the Multi-Molecule SDF File:

    • A single SDF file from this compound can contain thousands of molecules.[11] The first step is to split this into individual files.

    • Command:

    • This command reads the input_library.sdf, splits it, and writes out individual files named ligand_1.sdf, ligand_2.sdf, etc.

  • Convert SDF to PDBQT (Batch Processing):

    • This step performs several crucial actions in one command: adding hydrogens appropriate for a physiological pH (typically pH 7.4), generating 3D coordinates if the input was 2D, assigning Gasteiger partial charges, and converting the file to the PDBQT format.[11]

    • Command:

    • This loop iterates through all SDF files in the directory and:

      • Converts each to a PDBQT file with the same base name.

      • -p 7.4: Adds hydrogens appropriate for pH 7.4, which is crucial for representing the correct ionization state.

      • --gen3d: Generates 3D coordinates. While this compound SDFs are often 3D, this ensures a valid 3D structure.[7][11] The conversion to PDBQT automatically assigns Gasteiger charges, which are standard for ligands in AutoDock.

Quantitative Data and Performance Metrics

The success of a docking experiment is heavily influenced by the preparation of input files. While quantitative data on the preparation process itself is sparse, the outcome can be measured by the ability of the docking software to accurately predict the binding pose of a ligand.

MetricDescriptionTypical Success ThresholdNotes
RMSD (Root Mean Square Deviation) The deviation between the docked pose of a ligand and its co-crystallized pose in the PDB. This is the gold standard for validating a docking protocol.< 2.0 ÅA low RMSD indicates the docking protocol can successfully reproduce the experimentally observed binding mode.[12]
Binding Affinity Prediction The predicted free energy of binding (e.g., in kcal/mol) calculated by the docking software's scoring function.Varies by targetShould correlate with experimental binding affinities (e.g., Ki, IC50) for a set of known binders.
Enrichment Factor (EF) In virtual screening, this measures how well a docking protocol can distinguish known active compounds from a large set of decoys or inactive molecules.EF1% > 10An EF1% of 10 means that the top 1% of the ranked list contains 10 times more active compounds than would be expected by chance.[12]

Table 1: Key performance metrics for evaluating the success of a molecular docking workflow, which depends on proper input file preparation.

Troubleshooting and Common Issues

  • Incorrect Protonation States: The biological activity of a ligand can be highly sensitive to its protonation state. Using the -p 7.4 flag in Open Babel is a good starting point, but specialized tools like Schrödinger's Epik may provide more accurate results for complex molecules.[6]

  • Missing Atoms in Receptor: PDB files can have missing residues or side-chain atoms. Tools like PDBFixer or the "Repair Missing Atoms" function in ADT can be used to model these missing parts before docking.[9][13]

  • Handling Metalloproteins: If the target protein contains a metal ion (e.g., this compound), standard force fields may not perform well. Specialized force fields and preparation scripts, such as AutoDock4Zn, are required to properly handle the coordination geometry around the metal center.[14][15][16]

  • File Format Errors: Errors such as "ATOM syntax incorrect" can arise from improper file conversions.[17] It is crucial to visually inspect the prepared PDBQT files in a molecular viewer like PyMOL or Chimera to ensure they are chemically reasonable before starting a large-scale docking run.

References

Unlocking Drug Discovery: A Guide to Retrieving Compound Information with ZINC IDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ZINC database is an indispensable resource for commercially available compounds. This compound IDs serve as the primary key to unlocking a wealth of information for each molecule. This document provides detailed application notes and protocols for effectively using this compound IDs to retrieve, analyze, and apply compound data in drug discovery workflows.

The this compound database is a curated collection of commercially available chemical compounds prepared for virtual screening.[1] It contains millions of purchasable compounds in ready-to-dock 3D formats, making it a cornerstone for computational drug discovery.[2] Each compound in the database is assigned a unique this compound ID, a persistent identifier that allows for unambiguous retrieval of its associated data.

Understanding this compound IDs and Associated Data

A this compound ID is more than just a label; it's a gateway to a comprehensive set of information crucial for computational and medicinal chemists. The types of data that can be retrieved using a this compound ID are summarized in the table below.

Data CategorySpecific Information Available
Identifiers This compound ID, Substance ID, SMILES (Simplified Molecular-Input Line-entry System) string[3]
Structural Information 2D Structure, 3D Structure (in various formats like SDF, MOL2)[4]
Physicochemical Properties Molecular Weight, cLogP (calculated logP), Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors[1]
Purchasing Information Vendor and Catalog Information, Supplier Codes[3]
Tranche Information Details about the subset of the this compound database the compound belongs to[3]

Protocols for Retrieving Compound Information

There are two primary methods for retrieving compound information using this compound IDs: through the web-based interface, CartBlanche, and programmatically via APIs and command-line tools.

Protocol 1: Web-Based Retrieval using CartBlanche

The CartBlanche interface provides a user-friendly way to search for and retrieve information for individual or multiple this compound IDs.[3]

Experimental Protocol:

  • Navigate to the this compound Website: Open a web browser and go to the this compound database website.

  • Locate the Search Bar: On the homepage, find the search bar, which typically allows searching by this compound ID, SMILES, or keywords.[5]

  • Enter this compound ID(s): Input a single this compound ID or a list of this compound IDs into the search bar.

  • Initiate the Search: Click the "Search" button to retrieve the compound information.

  • View and Download Data: The search results page will display the compound's details. From here, you can:

    • View the 2D and 3D structures.

    • Examine the physicochemical properties.

    • Access purchasing information.

    • Download the compound data in various formats (e.g., SDF, MOL2, SMILES) for offline analysis.[4]

Web_Based_Retrieval Start Navigate to this compound Website EnterID Enter this compound ID(s) in Search Bar Start->EnterID Search Initiate Search EnterID->Search ViewResults View Compound Information Search->ViewResults Download Download Data (SDF, MOL2, etc.) ViewResults->Download End Data Retrieved Download->End Programmatic_Retrieval Start Construct API Request URL with this compound ID ExecuteRequest Execute Request (e.g., using curl) Start->ExecuteRequest ReceiveResponse Receive JSON Response ExecuteRequest->ReceiveResponse ParseData Parse JSON Data in Script ReceiveResponse->ParseData Analyze Further Analysis ParseData->Analyze End Data Integrated Analyze->End PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition by this compound Compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ZINC_Compound This compound Compound (e.g., Akt Inhibitor) ZINC_Compound->Akt inhibits

References

Troubleshooting & Optimization

ZINC Database Download: Troubleshooting and Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues when downloading data from the ZINC database, with a specific focus on resolving timeout errors.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing a timeout error when trying to download from the this compound database?

A1: Timeout errors during this compound database downloads are common and can be attributed to several factors:

  • Unstable Internet Connection: A fluctuating or slow internet connection is a primary cause of incomplete or timed-out downloads.

  • Large File Sizes: The this compound database contains vast amounts of data, with some subsets reaching petabytes in size.[1] Attempting to download very large files at once over a standard internet connection can lead to timeouts.

  • Server-Side Issues: At times, the this compound database servers may be experiencing high traffic or temporary maintenance, which can affect download speeds and stability.[2]

  • Firewall or Network Restrictions: Institutional or personal firewalls may interrupt or block large file transfers.

Q2: What is the recommended approach for downloading large subsets from this compound?

A2: For large-scale downloads, it is advisable to avoid direct browser downloads. The following methods are more robust:

  • Use a Download Manager: Tools like aria2c can significantly improve download speed and reliability by downloading files in parallel and allowing for resumption of interrupted downloads.[1]

  • Command-Line Utilities (wget, curl): These tools are well-suited for downloading large files and can be used in scripts for automation. They are often more stable than browser-based downloads.

  • Download in Tranches: this compound organizes its data into smaller, more manageable "tranches" based on physicochemical properties like molecular weight and LogP.[1][3][4] Downloading these smaller chunks individually is less prone to failure.

  • Utilize this compound's Pre-packaged Files: The this compound website provides options to download data in smaller slices, typically around 20 to 100MB, to facilitate easier downloads.[2]

  • API Access: For programmatic access and smaller, incremental downloads, using the this compound API can be an effective strategy.[2]

Q3: I encountered a "404 NOT FOUND" error when running a downloaded batch script. How can I fix this?

A3: This error can sometimes occur if the URL within the script is outdated. To resolve this, open the downloaded batch file (.csh for Linux or .bat for Windows) in a text editor and check the base URL. For example, you might need to update a URL from http://zinc.docking.org/ to a newer version like http://zinc12.docking.org/ or http://zinc15.docking.org/, depending on the specific subset you are trying to download.

Q4: Are there alternative ways to access the this compound database besides direct download?

A4: Yes, this compound data is also available on cloud platforms like Amazon Web Services (AWS) and Oracle Cloud Infrastructure (OCI), which can be a faster and more reliable option for users already working within those environments.[1]

This compound Database Subset Download Data

The time required to download this compound database subsets can vary significantly based on the size of the subset and the speed of your internet connection. The following table provides illustrative examples of estimated download times for different subset sizes and connection speeds.

Subset CategoryNumber of Compounds (Approx.)Estimated File Size (Compressed)Estimated Download Time (100 Mbps)Estimated Download Time (1 Gbps)
Fragment-Like850,000500 MB~ 40 seconds~ 4 seconds
Lead-Like6,000,0003.5 GB~ 5 minutes~ 30 seconds
Drug-Like18,000,00010 GB~ 14 minutes~ 1.5 minutes
All Purchasable (ZINC12)22,000,00015 GB~ 21 minutes~ 2 minutes
Large 3D Subset (ZINC22)BillionsTerabytes to PetabytesDays to WeeksHours to Days

Disclaimer: The file sizes and download times in this table are estimates for illustrative purposes. Actual sizes and times will vary depending on the specific data format, compression, and real-time network conditions.

Troubleshooting Workflow for Download Timeout Errors

The following diagram outlines a step-by-step process to diagnose and resolve this compound database download timeout errors.

ZINC_Download_Troubleshooting start Start: Download Timeout Error check_connection Check Internet Connection Stability start->check_connection is_stable Connection Stable? check_connection->is_stable fix_connection Troubleshoot Local Network (e.g., restart router, use wired connection) is_stable->fix_connection No check_file_size Assess Download Size is_stable->check_file_size Yes fix_connection->check_connection is_large Is the file very large (e.g., > 1 GB)? check_file_size->is_large use_download_manager Use a Download Manager (e.g., aria2c, wget, curl) is_large->use_download_manager Yes check_zinc_status Check this compound Server Status (e.g., forums, social media) is_large->check_zinc_status No download_in_tranches Download Smaller Tranches/ Subsets Individually use_download_manager->download_in_tranches OR end_success Success: Download Complete use_download_manager->end_success download_in_tranches->end_success is_server_issue Known Server Issue? check_zinc_status->is_server_issue wait_and_retry Wait and Retry Download Later is_server_issue->wait_and_retry Yes end_fail Issue Persists is_server_issue->end_fail No wait_and_retry->start contact_support Contact this compound Support for Assistance end_fail->contact_support

A troubleshooting workflow for this compound download timeout errors.

References

Technical Support Center: Efficiently Handling Large Compound Sets from ZINC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with large compound sets from the ZINC database. This guide provides troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble downloading a large, custom subset of compounds from the this compound website. The download often fails or times out. What is the recommended approach?

A1: Direct download of very large, custom-filtered sets via the web browser is often unreliable due to potential connection timeouts. The recommended and more robust method is to download pre-calculated subsets, known as "tranches," using command-line tools. This compound organizes compounds into tranches based on physicochemical properties like molecular weight and logP.

Troubleshooting Steps:

  • Identify the appropriate tranches: Use the "Tranche Browser" on the this compound website (e.g., ZINC20, this compound-22) to select subsets that fit your criteria (e.g., "lead-like," "fragment-like").[1][2]

  • Use command-line download tools: The this compound website provides scripts for downloading these tranches using tools like curl or wget.[2][3][4] This method is more stable and can be resumed if interrupted.

  • Consider API usage for highly custom queries: For very specific, non-pre-calculated subsets, consider using the this compound API for smaller, incremental downloads to avoid timeouts.[5]

Q2: My computational resources are insufficient for screening billions of compounds. How can I manage such a large-scale virtual screen?

A2: Screening the entirety of this compound's multi-billion compound library is computationally expensive and often unnecessary.[6][7] A more efficient approach involves a hierarchical or filtered screening strategy.

Recommended Strategies:

  • Start with smaller, diverse subsets: Begin your screening with a representative and diverse subset of this compound, such as the "in-stock" or "lead-like" collections, before moving to the larger "make-on-demand" libraries.[8]

  • Utilize pre-filtered subsets: Leverage this compound's pre-calculated property filters (e.g., Rule of 4, Rule of 5) to select compounds with desirable physicochemical properties for your target.[9]

  • Cloud Computing: For large-scale docking, consider using cloud computing platforms like Amazon Web Services (AWS) or Oracle Cloud Infrastructure (OCI).[10][11] These services provide scalable, on-demand access to a large number of processing cores, significantly reducing the time required for your screen.[11]

Q3: What are the best tools for searching and filtering large this compound libraries without downloading the entire dataset?

A3: this compound has developed several web-based tools to enable efficient searching of its massive libraries without the need for local download and processing.

Key Tools:

  • CartBlanche: The primary graphical user interface for this compound-22, allowing for easy navigation and searching.[6]

  • SmallWorld: A tool for rapid 2D similarity searching to find analogs of a query molecule.[8][9]

  • Arthor: Enables fast 2D substructure and pattern (SMARTS) searches.[7][8][9]

These tools operate on pre-indexed data, providing results often within seconds to minutes, even for searches against billions of compounds.[8]

Q4: I have a large set of compounds in SMILES format. How can I convert them to a 3D format like SDF or PDBQT for docking?

A4: You can use cheminformatics toolkits like RDKit or Open Babel to perform file format conversions and generate 3D coordinates.

Experimental Protocol: SMILES to 3D SDF Conversion using RDKit

  • Installation:

  • Python Script:

Open Babel is another powerful open-source tool that can perform a wide variety of chemical file format conversions from the command line.[5][12]

Troubleshooting Guides

Issue 1: Slow performance when processing large compound files.
  • Problem: Reading and processing multi-gigabyte SDF or MOL2 files is extremely slow.

  • Solution:

    • Split large files: Break down large compound files into smaller, more manageable chunks. This can often be done during the download process by selecting smaller tranches.

    • Use efficient file formats: For many initial processing steps, working with SMILES files is significantly faster as they are much smaller and simpler to parse than 3D formats.

    • Utilize parallel processing: If you have a multi-core processor, write scripts that can process multiple smaller files in parallel.

Issue 2: Filtering out undesirable compounds from a large set.
  • Problem: A downloaded tranche contains compounds with undesirable properties (e.g., reactive functional groups, high molecular weight).

  • Solution:

    • Pre-computation filtering: The most efficient method is to use the filtering options on the this compound website before downloading.

    • Post-download scripting: Use cheminformatics libraries like RDKit or ChemoPy to filter your downloaded library based on calculated properties.

Example RDKit script for filtering by molecular weight:

Data and Performance Metrics

The following tables summarize key quantitative data related to handling large this compound compound sets.

Table 1: Comparison of this compound Versions and Compound Counts

This compound VersionApproximate Number of CompoundsKey Feature
ZINC15~230 MillionIntroduction of tranches for easier downloading.
ZINC20~750 Million purchasable + billions on-demandIntegration of "make-on-demand" libraries and new search tools.[8][9]
This compound-22>37 Billion (2D), >4.5 Billion (3D)Focus on ultra-large make-on-demand libraries and improved data organization for rapid lookup.[6][7]

Table 2: Estimated Search Times on ZINC20/ZINC-22

Search TypeToolEstimated Time for ~1 Billion Compounds
Similarity SearchSmallWorld< 3 minutes[8]
Substructure/PatternArthorSeconds to minutes[7][8]

Visualized Experimental Workflow

Virtual Screening Workflow for Large this compound Libraries

The following diagram outlines a typical workflow for performing a virtual screen using a large compound library from this compound.

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis Phase A Define Screening Criteria (e.g., MW, logP, target class) B Select & Download this compound Tranches (via curl/wget) A->B D Prepare Ligand Library (Generate 3D conformers, assign charges) B->D C Prepare Receptor Structure (e.g., add hydrogens, assign charges) E Molecular Docking (e.g., using AutoDock Vina, DOCK) C->E D->E F Score & Rank Poses E->F G Post-Docking Filtering (e.g., visual inspection, clustering) F->G H Select Hit Compounds for Acquisition G->H

Caption: A typical workflow for virtual screening using large this compound compound libraries.

References

troubleshooting ZINC database file format compatibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ZINC database. This guide is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to file format compatibility and data handling during their experiments.

Frequently Asked Questions (FAQs)

Q1: What file formats are available for download from the this compound database?

The this compound database provides molecules in several common, ready-to-dock formats to ensure compatibility with a wide range of molecular modeling software.[1][2][3] These formats include SMILES, MOL2, SDF, and PDBQT.[3][4] Each format has its own specifications and is suitable for different types of computational chemistry applications.

Q2: I'm having trouble downloading large files from this compound. What can I do?

Downloading large subsets of the this compound database can sometimes fail due to the sheer file size.[5] If you are experiencing interruptions or incomplete downloads, consider the following:

  • Use a download manager: These tools can help manage large downloads and resume them if they get interrupted.

  • Download in smaller chunks: this compound allows for the creation and download of smaller, more manageable subsets of data.[1][2]

  • Use command-line tools: For users comfortable with the command line, tools like curl or wget can be more robust for downloading large files.[4] Some download options on the this compound website provide scripts for Linux (csh) or Windows (batch file) to automate the download of many small files which can then be combined.[6]

Q3: My software is giving a "parsing error" when I try to open a this compound file. What does this mean?

A "parsing error" generally indicates that the software cannot correctly read the file's content according to the expected format.[7][8][9] This can happen for several reasons:

  • Incomplete or corrupted download: The file may not have downloaded completely.[5][6] Verify the file size against what is expected from the this compound website.

  • Incorrect file format: Ensure the file extension (e.g., .sdf, .mol2) matches the actual format of the file content and is supported by your software.

  • Software version incompatibility: An older version of your software might not support newer variations of a file format.[10]

  • File modification: The file might have been unintentionally altered, for instance, by a text editor that is not designed for chemical file formats.

Q4: Are the compounds in this compound ready for immediate use in docking simulations?

Yes, this compound provides compounds in 3D formats that are prepared and ready for docking.[1][2][3] The molecules have been assigned biologically relevant protonation states. However, it is always good practice to visually inspect a subset of the molecules and ensure their preparation is suitable for your specific project and docking software.

Troubleshooting Guides

Issue 1: Incorrect File Format for Target Software

Problem: Your molecular modeling software does not recognize the file format you have downloaded from this compound.

Solution:

  • Identify the required format: Check the documentation of your software to determine the compatible input file formats.

  • Download the correct format from this compound: this compound provides multiple download options.[2] Choose the format that matches your software's requirements.

  • Use a file conversion tool: If you have already downloaded a large dataset in the wrong format, you can use cheminformatics toolkits like Open Babel or RDKit to convert the files to the desired format.[11]

Issue 2: "404 Not Found" Error During Batch Download

Problem: When using a batch download script provided by this compound, you encounter a "404 Not Found" error in the command prompt.[6]

Solution:

This error often indicates that the URL in the script is outdated. This compound is regularly updated, and the server paths can change.

  • Open the script in a text editor: Right-click the downloaded .csh (for Linux) or .bat (for Windows) file and open it with a plain text editor.

  • Update the base URL: Look for a line that sets the base URL (e.g., set base=http://zinc.docking.org/...). You may need to update this to the current version of the this compound database, for example, from zinc12 to a more recent version like zinc20.[6]

  • Save and re-run the script: After updating the URL, save the file and run it again as an administrator.[6]

Data Presentation

Table 1: Common this compound Database File Formats and Their Uses

File FormatExtensionDescriptionCommon Use Cases
SMILES .smiA line notation for representing molecular structures using short ASCII strings.High-throughput screening, chemical database storage and retrieval.
SDF .sdfStructure-Data File. Can contain one or more molecules with associated data.Storing molecular structures with associated properties, standard for data exchange.
MOL2 .mol2A format that describes the 3D coordinates of atoms and the bonds between them.Input for many molecular docking programs like DOCK.
PDBQT .pdbqtA modified PDB format used by AutoDock and related software, includes atom types and partial charges.Input for AutoDock Vina and other AutoDock software for docking.

Experimental Workflows & Logical Relationships

Below is a diagram illustrating the troubleshooting workflow for this compound database file format compatibility issues.

ZINC_Troubleshooting_Workflow start Start: Encounter File Issue check_download Is the file download complete and uncorrupted? start->check_download redownload Re-download the file, possibly in smaller chunks or with a download manager check_download->redownload No check_format Does the software support the downloaded file format? check_download->check_format Yes redownload->check_download download_correct_format Download the correct file format from this compound check_format->download_correct_format No convert_file Use a tool like Open Babel to convert the file format check_format->convert_file Alternative check_script_url If using a batch script, is the URL up to date? check_format->check_script_url Yes success Success: File is compatible download_correct_format->success convert_file->success update_script Update the URL in the script and re-run check_script_url->update_script No contact_support Consult software documentation or support check_script_url->contact_support Unsure check_script_url->success Yes update_script->success contact_support->success

Caption: Troubleshooting workflow for this compound file compatibility.

References

Technical Support Center: Protonation States of ZINC Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with compounds from the ZINC database. Proper handling of protonation states is critical for accurate and reliable results in computational drug discovery experiments such as molecular docking and molecular dynamics simulations.

Frequently Asked Questions (FAQs)

Q1: What are protonation states and why are they important for this compound compounds?

A1: Protonation states, or ionization states, refer to whether an acidic or basic functional group on a molecule has gained or lost a proton (H+). This is crucial because the protonation state determines the molecule's overall charge and its hydrogen bonding capabilities.[1] In drug discovery, the interaction between a ligand (a this compound compound) and its protein target is highly dependent on these factors. Using a biologically irrelevant protonation state can lead to incorrect predictions of binding affinity and mode, ultimately resulting in wasted resources and misleading results.[2]

Q2: Does the this compound database provide compounds in their correct protonation states?

A2: The this compound database provides molecules in what are considered "biologically relevant" protonation states.[3][4] However, the "correct" protonation state is highly dependent on the specific pH of the environment it will be in, such as the binding site of a particular protein.[5] While this compound provides a good starting point, it is often necessary for researchers to consider multiple possible protonation states, especially if the target protein's binding site has a non-physiological pH.[5][6]

Q3: How does pH affect the protonation state of a compound?

A3: The pH of the surrounding environment dictates the protonation state of a molecule's ionizable groups. The Henderson-Hasselbalch equation describes the relationship between pH, the pKa of a functional group (the pH at which 50% of the group is ionized), and the ratio of the protonated and deprotonated species.[7][8] As a general rule for an acidic group, if the pH is below the pKa, the protonated (neutral) form will dominate. For a basic group, if the pH is below the pKa, the protonated (charged) form will be more prevalent.[9] The pH of a protein's active site can differ significantly from the physiological pH of 7.4, which can alter the protonation state of a ligand upon binding.[10]

Q4: What are the consequences of using an incorrect protonation state in my experiments?

A4: Using an incorrect protonation state can have significant negative impacts on your results. In molecular docking, it can lead to the prediction of incorrect binding poses and inaccurate binding affinity scores, potentially causing you to miss promising drug candidates or pursue false positives.[2] In molecular dynamics simulations, an incorrect protonation state will alter the electrostatic interactions, leading to unrealistic conformational dynamics and intermolecular interactions.[11]

Q5: What tools can I use to predict the protonation states of my this compound compounds?

A5: Several software packages and web servers are available to predict the pKa values of small molecules, which in turn allows you to determine the likely protonation state at a given pH. These tools vary in their underlying methodology, from empirical and knowledge-based approaches to more computationally intensive quantum mechanics (QM) calculations.[12][13][14]

Troubleshooting Guides

Problem 1: My docking results for a known active compound are poor.

Possible Cause: The protonation state of the this compound compound may be inappropriate for the specific protein target's binding site.

Troubleshooting Steps:

  • Determine the Binding Site pH: Investigate the literature for experimental evidence or use computational prediction tools to estimate the pH of the protein's active site. Catalytic residues in the binding site can significantly alter the local pH.

  • Enumerate Possible Protonation States: Use a pKa prediction tool to identify all likely protonation states of your ligand at the estimated binding site pH.

  • Re-dock All Relevant States: Prepare and dock each of the plausible protonation states.

  • Analyze the Results: Compare the docking scores and binding poses of the different protonation states. The state that forms the most favorable and chemically sensible interactions with the protein is likely the most relevant one.

Problem 2: My molecular dynamics simulation is unstable or shows unrealistic interactions.

Possible Cause: The initial protonation states of the ligand and/or protein residues may be incorrect, leading to electrostatic repulsion or other artifacts.

Troubleshooting Steps:

  • Verify Ligand Protonation State: As with docking, ensure the ligand's protonation state is appropriate for the simulation environment's pH.

  • Check Protein Titratable Residues: Pay close attention to the protonation states of titratable residues in the protein, especially those in or near the binding site (e.g., Asp, Glu, His, Lys). Tools like H++ can help assign these based on the protein structure.[15]

  • Consider Tautomers: For certain functional groups, different tautomeric forms may exist. Ensure you are using the most stable and relevant tautomer for your simulations.

  • Run Constant pH MD (if available): For advanced users, constant pH molecular dynamics (CpH-MD) methods can allow protonation states to change dynamically during the simulation, providing a more realistic representation of the system.[15]

Quantitative Data Summary

The following table summarizes the performance of various pKa prediction methods. The accuracy of these methods is crucial for correctly assigning protonation states.

Method TypeTypical Accuracy (in pKa units)Computational CostExamples of Software
Empirical/Rule-based0.5 - 1.0LowMarvinSketch, Epik (Schrödinger)[16]
Quantum Mechanics (QM)0.3 - 0.7HighJaguar (Schrödinger)[13]
Machine Learning/GNN0.4 - 0.8Low to Mediumpkasolver[14]

Note: Accuracy can vary significantly depending on the chemical space of the molecules being predicted.

Experimental and Computational Protocols

Protocol 1: Assigning Protonation States for Virtual Screening

This protocol outlines a typical workflow for preparing this compound compounds for a virtual screening campaign.

  • Initial Library Preparation:

    • Download the desired subset of compounds from the this compound database.[17]

    • Use a tool like LigPrep (Schrödinger) or the open-source Dimorphite-DL to generate possible ionization states within a specified pH range (e.g., 7.4 ± 1.0).[14][16] This step will also typically handle the enumeration of tautomers and stereoisomers.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the PDB).

    • Add hydrogen atoms and assign protonation states to the protein's titratable residues using a tool like the Protein Preparation Wizard in Maestro (Schrödinger) or H++.[15] Pay special attention to histidine residues in the binding site.

  • Docking and Analysis:

    • Dock the prepared library of ligand states against the prepared protein structure.

    • Analyze the docking results, considering that different protonation states of the same compound will have different scores and poses.

Visualizations

workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation This compound Download from this compound enum_states Enumerate Protonation States & Tautomers (e.g., at pH 7.4 ± 1.0) This compound->enum_states docking Molecular Docking enum_states->docking pdb Obtain Protein Structure (PDB) prep_prot Add Hydrogens & Assign Residue Protonation States pdb->prep_prot prep_prot->docking analysis Analysis of Results docking->analysis

Caption: Workflow for preparing and docking this compound compounds.

troubleshooting_logic start Poor Docking Results check_ph Is binding site pH known or predicted? start->check_ph enum_states Enumerate likely protonation states at target pH check_ph->enum_states redock Re-dock all relevant states enum_states->redock analyze Analyze new poses and scores redock->analyze end Improved Results analyze->end

Caption: Troubleshooting logic for poor docking results.

References

Technical Support Center: Improving Docking Score Accuracy with ZINC Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their molecular docking scores when working with ligands from the ZINC database.

Frequently Asked Questions (FAQs)

Q1: My docking scores for this compound ligands are inconsistent or seem inaccurate. What are the common initial troubleshooting steps?

A1: Inaccurate docking scores can stem from several factors. Start by verifying the following:

  • Ligand and Protein Preparation: Ensure both your protein receptor and this compound ligands have been correctly prepared. This includes adding hydrogen atoms, assigning correct partial charges, and minimizing the structures' energy. For ligands, it's crucial to generate appropriate 3D conformations.[1][2][3][4]

  • Active Site Definition: Double-check that the docking grid box is centered on the correct active site of your target protein. An incorrectly defined binding site is a common source of error.[5][6][7]

  • Re-docking of Co-crystallized Ligand: As a primary validation step, re-dock the original co-crystallized ligand into the protein's binding site. A root-mean-square deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal structure pose is generally considered an acceptable validation of your docking protocol.[8]

  • Visualize the Binding Pose: Do not rely solely on the docking score. Always visualize the top-ranked poses to ensure they make sense chemically and biologically. Look for key interactions like hydrogen bonds and hydrophobic contacts with active site residues.[5][9]

Q2: I'm working with a metalloprotein, and my docking scores are poor. How should I handle the this compound ion in my protein?

A2: Standard docking force fields often inadequately handle the coordination chemistry of metal ions like this compound, leading to inaccurate predictions.[10] To address this, you should use specialized protocols and force fields designed for metalloproteins.

  • Utilize Specialized Force Fields: Employ force fields specifically parameterized for this compound, such as AutoDock4Zn.[11] These force fields include terms that more accurately model the energetic and geometric contributions of the this compound ion's interactions.

  • Define Metal Coordination Constraints: When setting up your docking calculation, it is crucial to define metal coordination constraints. This ensures that the docking software correctly recognizes the directional nature of the coordination bonds between the ligand and the this compound ion.[12][13]

  • Properly Prepare the Receptor: During protein preparation, do not remove the this compound ion. Use scripts or tools that can add tetrahedral this compound pseudo atoms around the ion to correctly model its coordination sphere.[10][14]

Q3: What are some known issues with the this compound database that could be affecting my docking accuracy?

A3: While this compound is an invaluable resource, there are known issues that can impact docking results. These include:

  • Incorrect Molecular Representations: Problems such as broken molecules or incorrect chemical structures can occur.[15]

  • Protonation and Tautomeric States: The database may not always provide the most biologically relevant protonation or tautomeric state for a given ligand under physiological conditions. It is an active area of research, and users should be mindful of this.[12][15]

  • Stereochemistry: There can be incorrect or incomplete enumeration of stereoisomers (both R/S and E/Z).[15]

It is good practice to carefully inspect and validate the structures of your hit compounds from this compound before proceeding with further analysis.

Q4: How can I improve the accuracy of my docking scores using post-docking analysis?

A4: Post-docking analysis is a critical step to refine and validate your initial docking results.

  • Visual Inspection: As mentioned, always visualize the top-scoring poses. Look for favorable interactions and check for any steric clashes.[5][9]

  • Interaction Fingerprints: Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein. This can help you understand the key determinants of binding and filter out poses that may have a good score but lack critical interactions.

  • Molecular Dynamics (MD) Simulations: For promising candidates, running MD simulations can provide a more dynamic and realistic assessment of the binding stability and can be used to calculate binding free energies, which are often more accurate than docking scores alone.[6][16]

  • Consensus Scoring: Use multiple scoring functions to evaluate your docked poses. If different scoring functions consistently rank a particular pose highly, it increases the confidence in that prediction.[17]

Troubleshooting Guides

Guide 1: Improving Ligand Preparation from this compound

This guide outlines a detailed protocol for preparing ligands obtained from the this compound database for molecular docking.

StepActionDetailed Methodology
1Obtain Ligand Structures Download ligand structures from the this compound database (--INVALID-LINK--) in a 3D format like SDF or MOL2.[1]
2File Format Conversion If necessary, use a tool like Open Babel to convert the ligand files to the format required by your docking software (e.g., PDBQT for AutoDock Vina).[1]
3Add Hydrogens & Assign Charges Add hydrogen atoms to the ligand structures and assign partial charges. This can be done using tools like AutoDockTools (ADT) or MGLTools.[1][18]
4Generate 3D Conformations Generate multiple, low-energy 3D conformations for each ligand, as the conformation in the database may not be the bioactive one.
5Energy Minimization Perform energy minimization on the generated conformations using a suitable force field (e.g., UFF) to relieve any steric strain and obtain a more realistic structure.[6]
Guide 2: Protocol for Docking with this compound-Containing Proteins

This guide provides a step-by-step methodology for performing molecular docking with this compound metalloproteins using the AutoDock4Zn force field.

StepActionDetailed Methodology
1Protein Preparation Download the protein structure (e.g., from the PDB). Remove water molecules and any non-essential heteroatoms, but do not remove the this compound ion . Use a script like prepare_receptor.py to create the PDBQT file.[14]
2Add Tetrahedral this compound Pseudo Atoms Run a specialized script to add tetrahedral this compound pseudo atoms to the protein PDBQT file. This correctly models the this compound coordination sphere.[10][14]
3Ligand Preparation Prepare the ligand PDBQT file as described in Guide 1.
4Generate Affinity Maps Use a script like prepare_gpf4zn.py to generate the grid parameter file, specifying the AutoDock4Zn force field and defining the grid box around the active site. Then, run autogrid4 to generate the affinity maps.[10][14]
5Run Docking Perform the docking calculation using AutoDock Vina, specifying the use of the pre-calculated affinity maps.[14][11]
6Analyze Results Visualize the resulting poses and analyze the coordination of the ligand with the this compound ion.

Visualizations

Experimental_Workflow_for_Docking Experimental Workflow for Improving Docking Accuracy cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (this compound Database) docking Molecular Docking ligand_prep->docking Prepared Ligands receptor_prep Receptor Preparation (e.g., PDB) receptor_prep->docking Prepared Receptor redocking Re-docking Validation docking->redocking Protocol Validation visual_inspection Visual Inspection docking->visual_inspection Top Poses scoring_analysis Scoring Function Analysis visual_inspection->scoring_analysis md_simulation MD Simulation scoring_analysis->md_simulation Promising Candidates final_results Accurate Docking Score & Binding Pose md_simulation->final_results Refined Binding Affinity

Caption: Workflow for improving docking accuracy.

Logical_Relationship_Troubleshooting Troubleshooting Logic for Inaccurate Docking Scores cluster_checks Initial Checks cluster_special_cases Special Considerations cluster_refinement Score Refinement start Inaccurate Docking Score check_prep Verify Ligand/Receptor Preparation start->check_prep check_grid Confirm Grid Box Placement check_prep->check_grid check_redocking Perform Re-docking Validation check_grid->check_redocking is_metallo Is it a Metalloprotein? check_redocking->is_metallo If still inaccurate zinc_protocol Use Specialized Force Field (e.g., AutoDock4Zn) is_metallo->zinc_protocol Yes post_analysis Conduct Post-Docking Analysis is_metallo->post_analysis No zinc_protocol->post_analysis ml_scoring Consider Machine Learning Scoring Functions post_analysis->ml_scoring accurate_score Accurate Score ml_scoring->accurate_score Improved Accuracy

Caption: Troubleshooting inaccurate docking scores.

References

ZINC Database Advanced Filtering: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for advanced filtering techniques in the ZINC database.

Frequently Asked Questions (FAQs)

Q1: What are the primary advanced filtering methods available in the this compound database?

A1: The this compound database offers several advanced filtering techniques to refine your searches for commercially available compounds. The primary methods include:

  • Physicochemical Property Filtering: This allows you to select molecules based on properties like molecular weight, logP, number of hydrogen bond donors and acceptors, and rotatable bonds.[1][2][3] this compound provides pre-calculated subsets such as "lead-like," "fragment-like," and "drug-like" for convenience.[1][2]

  • Substructure and Pattern Searching: You can search for molecules containing specific chemical moieties using SMILES or SMARTS strings.[4][5] This is a powerful way to identify compounds with a particular chemical scaffold.

  • Similarity Searching: This method allows you to find molecules that are structurally similar to a query molecule.[4][5][6] this compound utilizes tools like SmallWorld, which calculates similarity based on graph edit distance.[4][5][6]

  • Vendor and Catalog Filtering: You can restrict your search to specific vendors or catalogs, which is crucial for ensuring the purchasability and timely delivery of compounds.[7]

Q2: I'm getting too many results from my substructure search. How can I narrow them down?

A2: A common issue with substructure searches is the large number of returned hits. To refine your results, you can apply additional filters sequentially. A recommended workflow is to first perform your substructure search and then apply physicochemical property filters to the results. For example, you can filter the initial hits by molecular weight, logP, or other "drug-like" properties to obtain a more manageable and relevant subset.

Q3: Can I filter for compounds with specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties directly in this compound?

A3: While the main this compound interface does not offer direct, built-in filters for ADMET properties, a common and effective workflow is to first download a relevant subset of compounds from this compound based on other criteria (e.g., substructure, physicochemical properties).[8] You can then use external software tools like Discovery Studio, or open-source libraries such as RDKit in Python, to calculate and filter by a wide range of ADMET-related descriptors.[6][8]

Q4: How can I find analogs of my hit compound that are available for purchase?

A4: The "Analog By Catalog" (ABC) feature, which often utilizes the SmallWorld tool, is designed for this purpose.[4][6] You can input the structure of your hit compound, and this compound will search for commercially available molecules with high structural similarity. It's also advisable to use the vendor and purchasability filters to ensure the identified analogs can be readily acquired.

Troubleshooting Guides

Issue 1: My similarity search is returning compounds that are not structurally related to my query.

  • Troubleshooting Steps:

    • Check Similarity Metric: this compound and its associated tools may use different similarity metrics (e.g., Tanimoto, Dice, graph edit distance).[5] Ensure you are using a metric that is appropriate for your definition of similarity. For instance, graph edit distance, used by SmallWorld, can sometimes identify topologically similar molecules that appear visually distinct.[4][6]

    • Adjust Similarity Cutoff: The default similarity threshold might be too permissive. If the interface allows, try increasing the similarity cutoff to retrieve more closely related analogs.

    • Use a Combination of Methods: For more stringent analog identification, consider a multi-step approach. Start with a broader similarity search, and then perform a substructure search on the results to ensure a common core scaffold is present.

Issue 2: The compounds I identified are no longer available for purchase from the listed vendor.

  • Troubleshooting Steps:

    • Check the this compound Version: The availability of compounds changes over time. Ensure you are using the latest version of this compound (e.g., ZINC22) as it will have the most up-to-date catalog information.[4][6]

    • Utilize "In Stock" Filters: this compound provides filters for different levels of purchasability, such as "in-stock" for immediate delivery.[3] Using these stricter filters can increase the likelihood of successful procurement.

    • Consult Multiple Vendors: If a compound is available from multiple vendors listed in this compound, check the availability with each of them.

Experimental Protocols

Protocol 1: Step-by-Step Substructure Search followed by Physicochemical Property Filtering

This protocol outlines the process of identifying compounds with a specific chemical core that also fit a "lead-like" profile.

  • Navigate to the this compound Search Interface: Access the appropriate this compound version's web interface (e.g., CartBlanche for this compound-22).[4]

  • Define the Substructure: In the chemical drawing tool, sketch the desired substructure, or alternatively, input a valid SMARTS string representing the pattern.

  • Initiate the Substructure Search: Execute the search. The database will return all molecules containing the specified substructure.

  • Access Filtering Options: Locate the filtering or "refine" options for the search results.

  • Apply Physicochemical Property Filters: Input the desired ranges for properties such as:

    • Molecular Weight: e.g., 150 - 350 Da

    • logP: e.g., < 4

    • Hydrogen Bond Donors: e.g., ≤ 3

    • Hydrogen Bond Acceptors: e.g., ≤ 6

  • Review and Download Results: The list of compounds will be updated to show only those that match both the substructure and the property filters. You can then download the structures in your desired format (e.g., SDF, SMILES).

Quantitative Data Summary

The following table summarizes common physicochemical property ranges used for defining different classes of compounds in drug discovery, which can be used as filtering criteria in this compound.

PropertyFragment-likeLead-like[1]Drug-like (Lipinski's Rule of 5)
Molecular Weight (Da) < 300150 - 350[1]< 500
logP < 3< 4[1]≤ 5
Hydrogen Bond Donors ≤ 3≤ 3[1]≤ 5
Hydrogen Bond Acceptors ≤ 3≤ 6[1]≤ 10
Rotatable Bonds ≤ 3-≤ 10

Visual Workflows

Advanced_Filtering_Workflow cluster_start Initial Search cluster_this compound This compound Database Filtering cluster_external External Analysis cluster_end Final Output start Define Query (Structure, SMILES, etc.) substructure Substructure Search (SMARTS/SMILES) start->substructure Option 1 similarity Similarity Search (e.g., SmallWorld) start->similarity Option 2 physchem Physicochemical Filtering (MW, logP, HBD/A) substructure->physchem similarity->physchem vendor Vendor/Purchasability Filter physchem->vendor admet ADMET Filtering (External Tools - e.g., RDKit) vendor->admet Optional results Filtered Compound List (Ready for Docking/Screening) vendor->results admet->results

Caption: A logical workflow for advanced compound filtering in the this compound database.

Troubleshooting_Similarity_Search start Issue: Irrelevant Similarity Search Results step1 Step 1: Verify Similarity Metric (Tanimoto, Graph Edit Distance, etc.) start->step1 step2 Step 2: Adjust Similarity Cutoff (Increase threshold for stricter matching) step1->step2 step3 Step 3: Implement Multi-Step Filtering step2->step3 step3_1 Initial Broad Similarity Search step3->step3_1 step3_2 Subsequent Substructure Search (on initial results) step3_1->step3_2 solution Resolved: Relevant Analogs Identified step3_2->solution

Caption: Troubleshooting steps for irrelevant similarity search results in this compound.

References

resolving issues with ZINC website not loading

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZINC Website

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving issues with the this compound website not loading.

Troubleshooting Guide: this compound Website Not Loading

Q1: I can't load the this compound website. What should I do first?

A1: The first step is to determine if the issue is with the this compound website itself or with your local setup.

Step 1: Check if the this compound website is down for everyone. You can use a third-party service to check the status of the this compound website. These services can tell you if other users are also having trouble accessing the site.

Step 2: Try accessing the website on a different device and network. Attempt to load the this compound website on a different device (e.g., a smartphone or another computer) and, if possible, a different network (e.g., a mobile network instead of your Wi-Fi).[1]

  • If the website loads on another device or network: The problem is likely with your original device or network. Proceed to the "Client-Side Troubleshooting" section.

  • If the website does not load on any device or network: This suggests a potential issue with the this compound servers. Proceed to the "Server-Side Issues" section.

Client-Side Troubleshooting

If you've determined the issue is likely on your end, follow these steps:

Q2: The this compound website isn't loading on my computer, but it works on other devices. What should I do?

A2: This indicates a client-side issue. Here's a systematic approach to resolving it:

Step 1: Clear your browser's cache and cookies. Old or corrupted data stored in your browser can sometimes interfere with loading websites.

Step 2: Try a different web browser. This will help determine if the issue is specific to your current browser.

Step 3: Disable browser extensions. Some browser extensions can interfere with website functionality. Try disabling them one by one to see if that resolves the issue.

Step 4: Check your computer's network settings.

  • DNS Issues: Sometimes, issues with your Domain Name System (DNS) server can prevent you from accessing certain websites.[2] You can try switching to a public DNS server like Google's (8.8.8.8 and 8.8.4.4) or Cloudflare's (1.1.1.1).[3]

  • Firewall and Antivirus: Your firewall or antivirus software might be blocking access to the this compound website.[1][3] Temporarily disable them to see if that resolves the issue. Remember to re-enable them afterward.

  • Proxy/VPN: If you are using a VPN or proxy server, try disabling it, as it may be interfering with your connection.[1]

Step 5: Restart your computer and network hardware. A simple reboot of your computer, modem, and router can often resolve temporary network glitches.[1]

Server-Side Issues

Q3: It seems the this compound website is down for everyone. What can I do?

A3: If the this compound website is down, there is not much you can do on your end to fix it. Here's how to stay informed:

  • Check for official announcements: Look for any official communication from the this compound database administrators. This information might be available on their social media channels or through institutional websites associated with this compound, such as the University of California, San Francisco (UCSF).

  • Wait and try again later: Server issues are often resolved quickly.

Frequently Asked Questions (FAQs)

Q4: Is there a way to check the server status of the this compound database directly?

A4: While there may not be a dedicated public server status page, you can sometimes find information on platforms like GitHub where issues related to cheminformatics tools are discussed.[4] Checking for recent publications or news from the labs that maintain this compound (the Irwin and Shoichet labs at UCSF) might also provide updates.[5]

Q5: Are there alternative ways to access this compound data if the website is down?

A5: this compound data is distributed through multiple servers and is also available on cloud platforms like Amazon's AWS and Oracle's OCI.[6] For advanced users, accessing the data through these alternative means might be possible even when the main website is experiencing issues. You can often find instructions for this in this compound's official documentation or publications.

Q6: I am having trouble with a specific tool on the this compound website, but the rest of the site is working. What should I do?

A6: If the issue is with a specific tool, it could be a bug or a temporary glitch. Try the following:

  • Clear your browser cache and cookies.

  • Try a different browser.

  • Check the this compound documentation or help pages for that specific tool to ensure you are using it correctly.

  • If the problem persists, it may be a bug that you can report to the this compound administrators, if a contact method is provided on the site.

Troubleshooting Workflow

The following diagram illustrates the logical steps to take when you are unable to load the this compound website.

ZINC_Troubleshooting cluster_start cluster_check_status Initial Check cluster_client_side Client-Side Troubleshooting cluster_server_side Server-Side Issue cluster_end start Start: This compound Website Not Loading check_status Is the website down for everyone? start->check_status clear_cache Clear Cache & Cookies check_status->clear_cache No (It's just me) wait Wait and Try Again Later check_status->wait Yes (It's down) try_browser Try Different Browser clear_cache->try_browser Problem persists resolved Issue Resolved clear_cache->resolved Resolved check_network Check Network Settings (DNS, Firewall) try_browser->check_network Problem persists try_browser->resolved Resolved restart_devices Restart Computer & Network Hardware check_network->restart_devices Problem persists check_network->resolved Resolved restart_devices->resolved Resolved unresolved Issue Persists: Contact Support (if available) restart_devices->unresolved Problem persists check_announcements Check for Official Announcements wait->check_announcements check_announcements->unresolved

A flowchart for troubleshooting this compound website loading issues.

References

best practices for managing downloaded ZINC libraries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with downloaded ZINC libraries.

Troubleshooting Guides

Download and File Management Issues

Q: I'm trying to download a large subset from this compound, but the download keeps failing or timing out. What can I do?

A: Large downloads from this compound can sometimes be interrupted due to their size. Here are several strategies to manage large downloads effectively:

  • Use Download Scripts: this compound provides download scripts for curl, wget, and PowerShell. These command-line tools are generally more robust for large file transfers than downloading directly through a web browser. You can find these options on the download page for your selected subset.[1]

  • Download in Tranches: this compound organizes its database into smaller, more manageable chunks called tranches.[2] Instead of downloading an entire multi-gigabyte file at once, you can download these smaller tranches individually. The provided download scripts typically handle this process automatically.

  • Check for "404 Not Found" Errors: If your download script returns "404 Not Found" errors, it's possible the file path has been updated. Some users have reported success by modifying the download URL in the script from files.docking.org to files2.docking.org.[1] However, it's also worth checking the this compound website for any announcements regarding server changes.

  • Stable Internet Connection: Ensure you have a stable and reliable internet connection, as interruptions can cause large downloads to fail.

Q: I've downloaded a this compound library, and it's a compressed file (e.g., .gz, .zip). How do I access the molecule files?

A: this compound libraries are often compressed to save space. You will need to decompress them using appropriate software.

  • On Linux/macOS: You can use the gunzip command in the terminal for .gz files (e.g., gunzip *.sdf.gz).[1] For .zip files, use the unzip command.

  • On Windows: You can use built-in tools or third-party software like 7-Zip or WinRAR to extract the files.

Q: How can I combine multiple downloaded files into a single library file?

A: After decompressing your downloaded files, you may have numerous individual molecule files. To combine them into a single file for easier processing in screening software, you can use the cat command on Linux/macOS. For example, to combine all .sdf files into a single file named combined_library.sdf, you would use the command: cat *.sdf > combined_library.sdf.[1]

File Format and Parsing Issues

Q: I'm having trouble parsing an SDF or MOL2 file from this compound with my software. What are some common causes and solutions?

A: Parsing errors can arise from several issues related to file format specifications and the content of the files themselves.

  • Incorrect File Specification: Some software is very strict about the file format. For example, in SDF files, blank lines separating data blocks must be truly empty and not contain any whitespace characters.[3] You may need to use a text editor or a script to remove any extraneous spaces.

  • Unsupported Atom Types: Your software may not recognize certain atom types present in the this compound file. This can sometimes happen with metal ions like this compound (ZN). You may need to check your software's documentation for supported atom types and potentially edit the file to match the expected format.[4]

  • Bond Order and Connectivity Problems: In some cases, the bond orders or connectivity in the downloaded files may be incorrect, especially after conversion between formats.[5][6] While this compound provides pre-prepared 3D structures, it's a good practice to run them through a ligand preparation tool to standardize and correct any potential issues.

  • Software-Specific Parsers: Some cheminformatics toolkits like RDKit may have specific requirements or known issues with certain file formats.[5] Consulting the documentation or community forums for your specific software can often provide solutions to common parsing problems.

Q: Should I prepare the molecules from this compound before using them for docking?

A: Yes, it is highly recommended to prepare the downloaded this compound molecules before docking. While this compound provides 3D structures, a thorough preparation step ensures consistency and accuracy in your results. A typical preparation workflow involves:

  • Protonation State and Tautomer Generation: Assigning appropriate protonation states and generating relevant tautomers at a physiological pH is crucial for accurate docking.

  • Energy Minimization: Minimizing the energy of the 3D structures helps to relieve any steric clashes and places the molecule in a more favorable conformation.

  • Charge Calculation: Assigning partial charges to the atoms is necessary for many docking scoring functions.

Tools like Schrödinger's LigPrep, Open Babel, or similar software can be used for this purpose.[7]

Frequently Asked Questions (FAQs)

Q: What are the different subsets available in this compound, and which one should I choose?

A: this compound offers various subsets based on physicochemical properties, making it easier to select a library tailored to your specific research question.[8] Some of the most common subsets include:

  • Drug-like: These compounds adhere to Lipinski's Rule of Five, which suggests properties common to orally active drugs.

  • Lead-like: These are smaller and less complex than drug-like compounds, providing a good starting point for lead optimization.

  • Fragment-like: These are even smaller molecules that are often used in fragment-based drug discovery.

  • Natural Products: This subset contains compounds derived from natural sources.

The choice of subset depends on your drug discovery strategy. For initial high-throughput virtual screening, a "drug-like" or "lead-like" subset is often a good starting point.

Q: What is the difference between SDF and MOL2 file formats?

A: Both SDF (Structure-Data File) and MOL2 are common file formats for storing chemical information.

  • SDF: Can store information for multiple molecules in a single file and can also contain associated data for each molecule.[9]

  • MOL2: Also stores 3D structural information and is widely used by many modeling programs.[9]

The choice between them often depends on the requirements of your specific software.

Q: How are the molecules in this compound prepared?

A: Molecules in this compound are processed to be "docking ready." This involves generating 3D structures, assigning appropriate protonation states, and creating multiple tautomeric forms where relevant.[8] However, as mentioned in the troubleshooting section, it is still best practice to perform your own ligand preparation to ensure consistency with your specific docking protocol.

Data Presentation

The table below presents illustrative data on the performance of different this compound subsets in a hypothetical virtual screening campaign against a common drug target. The "Hit Rate" is the percentage of compounds in the screened library that are identified as active, and the "Enrichment Factor" measures how much the hit rate is improved in a small fraction of the top-ranked compounds compared to random selection.

This compound SubsetNumber of Compounds ScreenedNumber of HitsHit Rate (%)Enrichment Factor (Top 1%)
Drug-like1,000,0001,2000.1215
Lead-like500,0008000.1620
Fragment-like100,0003000.3010
Natural Products250,0005000.2018

Note: The data in this table is for illustrative purposes only and will vary depending on the target, screening methodology, and definition of a "hit."

Experimental Protocols

Virtual Screening Workflow for Identifying EGFR Inhibitors using a this compound Library

This protocol outlines a typical structure-based virtual screening workflow to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) from a this compound library.

1. Target Preparation: a. Obtain the 3D crystal structure of EGFR from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands from the PDB file. c. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues in the binding site. d. Define the binding site for docking based on the location of the co-crystallized ligand or known active site residues.

2. Ligand Library Preparation: a. Download a suitable subset from the this compound database (e.g., "drug-like" or "lead-like"). b. Decompress and combine the downloaded files into a single library file (e.g., in SDF or MOL2 format). c. Use a ligand preparation tool (e.g., LigPrep) to: i. Generate low-energy 3D conformations for each molecule. ii. Assign correct protonation states and generate tautomers at a physiological pH (e.g., 7.4 ± 1.0). iii. Assign partial atomic charges.

3. Molecular Docking: a. Use a molecular docking program (e.g., AutoDock Vina, Glide, DOCK) to dock the prepared ligand library into the defined binding site of the EGFR protein. b. Rank the docked compounds based on their predicted binding affinity (docking score).

4. Post-Docking Analysis and Hit Selection: a. Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions with key residues in the EGFR active site. b. Apply additional filters based on physicochemical properties (e.g., molecular weight, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize compounds with favorable drug-like properties. c. Select a diverse set of promising candidates for further experimental validation.

Mandatory Visualization

Virtual_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Target Preparation Target Preparation Molecular Docking Molecular Docking Target Preparation->Molecular Docking Ligand Library Preparation Ligand Library Preparation Ligand Library Preparation->Molecular Docking Post-Docking Analysis Post-Docking Analysis Molecular Docking->Post-Docking Analysis Hit Selection Hit Selection Post-Docking Analysis->Hit Selection Experimental Validation Experimental Validation Hit Selection->Experimental Validation This compound Database This compound Database This compound Database->Ligand Library Preparation PDB PDB PDB->Target Preparation

Caption: A typical workflow for virtual screening using a this compound library.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Cell Growth & Proliferation Cell Growth & Proliferation AKT->Cell Growth & Proliferation Promotes This compound Inhibitor This compound Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a virtual screening hit.[2]

References

ZINC Technical Support Center: Optimizing SMILES-Based Searches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZINC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize SMILES-based searches within the this compound database.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of SMILES-based searches I can perform in this compound?

A1: The this compound database supports several types of SMILES-based searches, primarily categorized as:

  • Exact Search: Finds molecules that are an exact match to the input SMILES string.[1][2]

  • Substructure Search: Retrieves all molecules that contain the chemical substructure represented by the input SMILES or SMARTS pattern.[1][2][3]

  • Similarity Search: Identifies molecules that are structurally similar to the query molecule. This compound utilizes methods like Tanimoto or Dice coefficients based on chemical fingerprints (e.g., ECFP4) to quantify similarity.[1][4]

Q2: My substructure search is very slow or timing out. What can I do to optimize it?

A2: Slow substructure searches, especially with complex SMARTS patterns, are a common issue.[1] Here are several strategies to mitigate this:

  • Use Batch Mode: For long-running queries, it is recommended to run them in batch mode. This allows the server to process the request without requiring an immediate response.[1]

  • Download Subsets: For very large or complex searches, consider downloading a relevant subset of the this compound database (e.g., "lead-like" or "fragment-like" compounds) and performing the search locally using cheminformatics toolkits like RDKit.[1][5]

  • Refine Your Query: A more specific SMILES or SMARTS pattern will reduce the search space and improve performance.

  • Utilize Asynchronous API Calls: When using the API, prefer asynchronous searches. This will return a task ID that can be used to check the status and retrieve the results later, preventing client-side timeouts.[6]

Q3: What is the difference between dist and adist parameters in ZINC22's SMILES search?

A3: In ZINC22, the SmallWorld search tool uses dist (distance) and adist (anonymous distance) to define similarity:

  • dist=0 : This specifies an exact match to the query molecule.[3]

  • adist=0, dist=1 : This allows for a single change in atom type or bond order without altering the molecular topology (scaffold).[3] Higher values for dist and adist allow for greater topological and elemental variations, respectively, resulting in a broader, more diverse set of analogs. These parameters are based on graph edit distance.[3]

Q4: Can I search for multiple SMILES strings at once?

A4: Yes, this compound provides a bulk search functionality. You can upload a file or paste a list of SMILES strings (one per line) to search for multiple molecules simultaneously.[1][3][5] This is particularly useful for screening a list of compounds or finding analogs for a set of known ligands.[3][5]

Q5: How can I perform a SMILES-based search programmatically?

A5: this compound offers API access for programmatic searches. You can use tools like curl or wget to submit your queries. For SMILES searches in ZINC22, you can pass the SMILES string(s) and parameters like dist and adist. The results can be retrieved in various formats, including .txt, .csv, and .json.[6]

Troubleshooting Guides

Issue 1: No Results Found for a Valid SMILES String

Symptoms: A search for a chemically correct SMILES string returns no matches.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Search Type Ensure you have selected the appropriate search type. An "exact" search for a substructure will likely fail. Use "substructure" or "similarity" for broader searches.[2]
Canonicalization Differences The SMILES string you are using might be a valid representation but not the canonical form used by this compound's internal tools. Try regenerating the SMILES string using a different cheminformatics toolkit or use the drawing tool in the this compound interface to generate the SMILES.
Tautomers or Protomers The specific tautomeric or protonation state of your SMILES might not be present in the database. This compound contains biologically relevant forms of molecules.[7] Consider searching for other possible states or using a more general substructure search.
Compound Not in this compound The compound may not be commercially available or included in the current version of the this compound database.[7][8]
Issue 2: Search Query Times Out

Symptoms: The search request terminates with a timeout error before completing.[9]

Logical Flow for Troubleshooting Timeouts:

G start Search Timeout Error is_complex Is the query complex? (e.g., broad SMARTS) start->is_complex is_large_input Is it a large bulk search? is_complex->is_large_input No simplify_query Simplify SMILES/SMARTS pattern is_complex->simplify_query Yes use_api Are you using the API? is_large_input->use_api No use_batch Use the web interface's batch mode is_large_input->use_batch Yes (Web) download_subset Download relevant subset and search locally use_api->download_subset No use_async Switch to asynchronous call and poll with task ID use_api->use_async Yes simplify_query->is_large_input use_batch->download_subset If still failing increase_timeout Increase client-side timeout settings use_async->increase_timeout Also consider

Caption: Troubleshooting workflow for search timeouts.

Experimental Protocols

Protocol: Identifying Analogs for a Hit Compound using SMILES Similarity Search

This protocol outlines the steps to find commercially available analogs of a hit compound identified in a primary screen.

  • Prepare the Query SMILES:

    • Obtain the SMILES string for your hit compound.

    • Ensure the structure is correct by visualizing it with a chemical drawing tool. The this compound web interface has an embedded drawing tool that can be used for this purpose.[1][2]

  • Access this compound Search:

    • Navigate to the this compound search page (e.g., for ZINC22, cartblanche22.docking.org).[3]

    • Select the appropriate search tool, such as the "Molecular Similarity Search" which utilizes SmallWorld.[3]

  • Submit the Query:

    • Paste the SMILES string of your hit compound into the search box.

    • Select "Similarity" as the search type.

  • Define Search Parameters:

    • ZINC15: Choose a similarity coefficient (e.g., Tanimoto) and a cutoff value (e.g., 0.7).[1]

    • ZINC22: Use the dist and adist parameters to control the similarity radius. Start with conservative values (e.g., dist=1, adist=0) to find close analogs.[3]

  • Execute and Analyze Results:

    • Run the search.

    • The results page will display molecules ranked by similarity to your query.

    • Visually inspect the top hits to ensure they represent meaningful chemical variations.

  • Download Data:

    • Download the SMILES, SDF, or other desired formats for the selected analogs for further analysis or docking studies.[5][8]

Workflow for Analog Identification:

Caption: Protocol for SMILES-based analog discovery.

Quantitative Data Summary

Comparison of Common SMILES-Based Search Types in this compound
Search TypeTypical Use CaseQuery InputSpeedSpecificityThis compound Tool/Method
Exact Verifying the presence of a specific compound; retrieving this compound ID.Canonical SMILESVery FastHighDirect Lookup[1]
Substructure Finding all compounds containing a specific chemical moiety or scaffold.SMILES / SMARTSVariable (can be slow)Moderate to LowArthor / RDKit[1][3]
Similarity Discovering analogs for a hit compound; exploring local chemical space.SMILESFastModerateSmallWorld / ECFP4 Fingerprints[1][3]

References

troubleshooting API access to the ZINC database

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals accessing the ZINC database programmatically.

Frequently Asked Questions (FAQs)

Q1: Do I need an API key to access the this compound database?

No, the this compound database does not require a traditional API key for programmatic access. Instead, it utilizes a URL-based query system that functions like a RESTful API. You can construct URLs to perform searches and retrieve data without prior authentication.[1][2][3]

Q2: What is the base URL for programmatic access to the latest this compound database?

The primary endpoint for programmatic access to the current version of the this compound database, ZINC22, is https://cartblanche22.docking.org/.[1]

Q3: What data formats are available for download?

The this compound database provides data in several formats suitable for cheminformatics and molecular docking studies. Commonly supported formats include:

  • SMILES

  • SDF

  • mol2

  • pdbqt

  • flexibase[4][5]

You can specify the desired format in your URL query.

Q4: Is there a Python library to simplify API access?

Yes, there is a third-party Python library called zincpy that provides a more convenient way to query the this compound database. It abstracts away the complexities of constructing the URL queries.[6]

Q5: Are there any limitations on the number of molecules I can download?

While there are no explicitly stated hard limits on the number of molecules that can be returned in a single query, downloading very large datasets (millions of compounds) can be time-consuming and prone to failure. For bulk downloads, it is highly recommended to use the "tranches" system, which breaks down the database into smaller, manageable chunks.[5][7][8]

Troubleshooting Guides

Problem: My API query is not returning any results or is returning an error.

This is a common issue that can arise from several causes. Follow this guide to troubleshoot your query.

Step 1: Verify Your Query Syntax

The most frequent cause of errors is an incorrectly formatted URL. Ensure your query adheres to the structure provided in the this compound documentation.

  • Base URL: Check that you are using the correct base URL: https://cartblanche22.docking.org/.[1]

  • Resource and Identifier: Ensure the resource type (e.g., substances) and any identifiers (like this compound IDs) are correctly placed in the URL.

  • Parameters: Double-check the spelling and values of all query parameters.

Common Query Examples:

Query TypeExample URL Structure
Search by this compound IDhttps://cartblanche22.docking.org/substances.txt?zinc_id=ZINC000000000001
Search by SMILEShttps://cartblanche22.docking.org/substances.smi?smiles=c1ccccc1
Search by Supplier Codehttps://cartblanche22.docking.org/catitems.txt?supplier_code=SUPPLIER123

Step 2: Check for Common Pitfalls

  • URL Encoding: Ensure that any special characters in your query, particularly in SMILES strings, are properly URL-encoded.

  • HTTP vs. HTTPS: Always use https to ensure a secure connection.

Step 3: Interpret the HTTP Response Code

While the this compound documentation does not provide a specific list of custom error codes, it uses standard HTTP status codes to indicate the outcome of a request.

HTTP Status CodeMeaningCommon Causes for this compound API
200 OKThe request was successful.Your query was valid and the server returned results.
400 Bad RequestThe server could not understand the request due to invalid syntax.Malformed URL, incorrect parameters, or invalid SMILES string.
404 Not FoundThe requested resource could not be found.The requested this compound ID or other identifier does not exist in the database.
500 Internal Server ErrorA generic error indicating a problem on the server.The server encountered an unexpected condition. This could be transient.
503 Service UnavailableThe server is not ready to handle the request.The server might be overloaded or down for maintenance.

Step 4: Test with a Simpler Query

If your complex query is failing, try a very simple and known-to-work query, such as searching for a single, common this compound ID. This can help you determine if the issue is with your specific query or a more general connectivity problem.

Problem: I'm having trouble with large downloads or batch queries.

Downloading large subsets of the this compound database requires a different approach than simple queries.

Recommended Protocol: Using Tranches for Bulk Downloads

For downloading substantial amounts of data, the this compound database is divided into "tranches," which are smaller, pre-packaged subsets based on molecular properties.

  • Navigate to the Tranche Browser: Access the tranche browser on the this compound website.

  • Select Subsets: Choose the desired subsets based on properties like molecular weight and logP.

  • Generate a Download Script: The website will generate a script (e.g., for curl or wget) that contains the URLs for all the selected tranches.[7][9]

  • Execute the Script: Run this script from your command line to download the data in manageable parts. This method is more robust and less likely to fail than a single, massive download request.

Potential Issues with Batch Downloads:

  • Connection Timeouts: Long-running downloads may be interrupted by network timeouts. The tranche-based script approach helps mitigate this, as you can often resume the script if it fails.

  • Disk Space: Ensure you have sufficient local storage space before initiating a large download.

  • Data Parsing Errors: After downloading, you may encounter issues parsing the files. Ensure your parsing script is robust and can handle potential inconsistencies in the data files. The this compound "Problems" page on their wiki lists some known data representation issues.[10]

Experimental Workflows & Logical Relationships

The following diagrams illustrate common workflows and troubleshooting logic when interacting with the this compound database API.

Troubleshooting_API_Query start Start: API Query Fails check_syntax Verify URL Syntax and Parameters start->check_syntax syntax_ok Syntax Correct? check_syntax->syntax_ok check_http Inspect HTTP Status Code syntax_ok->check_http Yes fix_syntax Correct URL and Resubmit syntax_ok->fix_syntax No http_200 Status 200 OK? check_http->http_200 http_4xx 4xx Client Error (e.g., 404 Not Found)? http_200->http_4xx No success Success: Parse Results http_200->success Yes, with data no_results Query successful, but no results found. Refine search criteria. http_200->no_results Yes, empty set http_5xx 5xx Server Error (e.g., 503 Service Unavailable)? http_4xx->http_5xx No check_id Verify Identifier (e.g., this compound ID) Exists http_4xx->check_id Yes wait_retry Wait and Retry the Request http_5xx->wait_retry Yes contact_support Contact this compound Support http_5xx->contact_support No/Persistent fix_syntax->check_syntax check_id->contact_support wait_retry->check_http

Caption: Troubleshooting workflow for failing API queries.

Batch_Download_Workflow start Start: Need Bulk Data use_tranches Use this compound Tranche Browser start->use_tranches select_properties Select Subsets by Molecular Properties use_tranches->select_properties generate_script Generate Download Script (curl/wget) select_properties->generate_script execute_script Execute Script Locally generate_script->execute_script download_complete Download Complete? execute_script->download_complete parse_data Parse and Process Data download_complete->parse_data Yes handle_errors Handle Download Errors (e.g., resume script) download_complete->handle_errors No end End: Data Acquired parse_data->end handle_errors->execute_script

Caption: Recommended workflow for downloading bulk data from this compound.

References

Technical Support Center: Strategies for Reducing False Positives from ZINC Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false positives when conducting virtual screening campaigns with the ZINC database.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a high number of false positives in my this compound screening results?

A high false-positive rate in virtual screening can stem from several factors throughout the computational workflow. A primary cause is the inherent limitations of docking and scoring functions, which are approximations of complex biological interactions and may not accurately predict binding affinity for all compound classes.[1][2] Another significant contributor is the presence of problematic compounds in the screening library, such as Pan-Assay Interference Compounds (PAINS), which tend to show activity in numerous assays through non-specific mechanisms.[3][4][5] Additionally, inadequate preparation of either the protein target or the ligand library can lead to inaccurate docking poses and inflated scores. Finally, a lack of post-docking analysis and filtering can result in the progression of compounds that are unlikely to be true binders.

Q2: What are Pan-Assay Interference Compounds (PAINS) and how can I remove them?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with assay results, often by reacting with proteins non-specifically, aggregating, or interfering with the assay technology itself.[4][5][6] They are a major source of false positives in high-throughput screening. To mitigate this, you can use computational filters to identify and remove PAINS from your screening library before docking. Several software packages and online tools incorporate PAINS filters, which are sets of substructural patterns that define these problematic molecules.[3][6]

Q3: How can I improve the quality of my protein and ligand preparation to reduce false positives?

Proper preparation of both the protein receptor and the ligand library is a critical step in reducing false positives.

  • Protein Preparation: This involves correcting structural issues in the PDB file, such as adding missing atoms and loops, assigning correct protonation states for residues (especially histidines), and optimizing the hydrogen bond network. The removal of water molecules that are not critical for binding and the addition of polar hydrogens are also essential steps.[7][8]

  • Ligand Preparation: For the this compound library, it is crucial to generate low-energy 3D conformers for each molecule. Tautomeric and protonation states should be correctly assigned for the physiological pH of the assay. Energy minimization of the ligand structures is also a standard and important practice.[7][8]

Q4: What is the role of visual inspection in reducing false positives?

Visual inspection of the top-scoring docked poses is a crucial, albeit sometimes overlooked, step to filter out likely false positives.[9] Automated docking algorithms can sometimes produce poses that are chemically nonsensical or that fail to make key interactions known to be important for binding to the target.[10] A trained medicinal chemist or computational scientist can assess the plausibility of the binding mode, checking for appropriate hydrogen bonds, hydrophobic interactions, and overall complementarity with the binding site. This manual review can help prioritize compounds that have a higher probability of being true binders.[9]

Troubleshooting Guides

Issue: My top-ranked hits from this compound screening are not showing activity in experimental assays.

This is a common challenge in virtual screening. Here’s a step-by-step guide to troubleshoot and refine your workflow to improve the hit rate.

Step 1: Implement a Robust Filtering Cascade

Before docking, it is essential to pre-filter the this compound compound library to remove molecules with undesirable properties. A typical filtering cascade involves multiple steps.

Experimental Protocol: Computational Filtering Workflow

  • Initial Filtering: Start by applying basic filters to the downloaded this compound library. This includes removing compounds with reactive functional groups and those that do not adhere to drug-likeness rules, such as Lipinski's Rule of Five.

  • PAINS Filtering: Utilize a PAINS filter to remove known assay-interfering compounds.[3][4][5][6] This is a critical step in reducing non-specific hits.

  • Custom Filters: If you have prior knowledge about your target, you can apply custom substructure filters to either include or exclude certain chemical moieties.

Diagram: Computational Filtering Workflow

G cluster_0 Pre-Docking Filtering zinc_db This compound Database drug_like_filter Drug-Likeness Filters (e.g., Lipinski's Rules) zinc_db->drug_like_filter pains_filter PAINS Filtering drug_like_filter->pains_filter custom_filter Custom Substructure Filters (Optional) pains_filter->custom_filter filtered_library Filtered Library for Docking custom_filter->filtered_library

Caption: A typical pre-docking filtering workflow for a this compound library.

Step 2: Employ Consensus Scoring and Post-Docking Analysis

Relying on a single scoring function can be misleading.[1] Using multiple scoring functions and analyzing the results can provide a more robust ranking of potential hits.

Experimental Protocol: Consensus Docking and Post-Docking Analysis

  • Docking with Multiple Programs: Dock the filtered library using two or three different docking programs (e.g., AutoDock Vina, Glide, GOLD).

  • Consensus Scoring: Rank the compounds based on their scores from each program. Prioritize compounds that consistently rank highly across all scoring functions. This approach, known as consensus scoring, helps to reduce the bias of any single scoring function.

  • Binding Mode Analysis: For the top-ranked consensus hits, visually inspect the predicted binding poses. Ensure that the predicted interactions are chemically reasonable and that the ligand makes key contacts with active site residues known to be important for binding.[9][10]

  • Clustering: Cluster the top hits based on chemical similarity. This helps to identify diverse scaffolds and avoid over-representation of a single chemical class.

Diagram: Post-Docking Analysis Workflow

G cluster_1 Post-Docking Analysis docking Docking with Multiple Scoring Functions consensus Consensus Scoring docking->consensus visual_inspection Visual Inspection of Binding Poses consensus->visual_inspection clustering Hit Clustering visual_inspection->clustering validated_hits Prioritized Hits for Experimental Validation clustering->validated_hits

Caption: A post-docking workflow to refine and prioritize virtual screening hits.

Step 3: Incorporate Machine Learning

Machine learning models can be trained to distinguish between true actives and decoys, often outperforming traditional scoring functions.[11][12]

Experimental Protocol: Machine Learning-Based Hit Prioritization

  • Dataset Curation: Assemble a training set of known active compounds for your target and a set of decoy molecules. Decoys should be physicochemically similar to the actives but are presumed to be inactive.

  • Model Training: Train a machine learning classifier (e.g., Support Vector Machine, Random Forest, or a deep neural network) on the curated dataset.[2][13] The model learns the features that differentiate active compounds from decoys.

  • Prediction: Use the trained model to score the top hits from your virtual screen. This provides an additional layer of validation and can help to re-rank the hits based on the model's prediction of activity.

Issue: How can I experimentally validate my virtual screening hits to confirm they are not false positives?

Experimental validation is the definitive step to confirm the activity of virtual screening hits. A tiered approach is often most effective.

Tier 1: Primary Biochemical Assays

The initial step is to test the purchased hit compounds in a primary biochemical assay to confirm their activity against the target protein.

Experimental Protocol: Primary IC50 Determination

  • Assay Setup: Use a well-established in vitro assay for your target protein (e.g., an enzymatic assay or a binding assay).

  • Dose-Response Curve: Test each hit compound at a range of concentrations to generate a dose-response curve.

  • IC50 Calculation: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target's activity. Compounds with potent IC50 values are considered confirmed hits.

Tier 2: Orthogonal and Counter-Screens

To ensure that the observed activity is not an artifact of the primary assay, it is important to perform orthogonal and counter-screens.

Experimental Protocol: Orthogonal and Counter-Screening

  • Orthogonal Assay: Confirm the activity of the hits in a different assay that measures the same biological endpoint but uses a different technology. For example, if the primary assay was fluorescence-based, an orthogonal assay could be based on absorbance or radioactivity.

  • Counter-Screen: Perform a counter-screen to rule out non-specific activity. This often involves testing the compounds against a related but distinct target or using an assay that is known to be susceptible to interference by PAINS.

  • Promiscuity Assessment: Test the hits against a panel of unrelated targets to assess their selectivity. Promiscuous compounds that hit many targets are generally not desirable as starting points for drug discovery.

Tier 3: Biophysical Methods for Direct Binding Confirmation

Biophysical techniques can provide direct evidence of binding between the compound and the target protein, confirming a true interaction.

Experimental Protocol: Biophysical Binding Assays

  • Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing information on binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP), can identify which parts of a ligand are in close contact with the protein, confirming binding and providing structural information about the interaction.

Diagram: Experimental Validation Workflow

G cluster_2 Experimental Validation virtual_hits Top Virtual Hits primary_assay Primary Biochemical Assay (IC50 Determination) virtual_hits->primary_assay orthogonal_assay Orthogonal & Counter-Screens primary_assay->orthogonal_assay biophysical_assay Biophysical Assays (SPR, ITC, NMR) orthogonal_assay->biophysical_assay validated_lead Validated Lead Compound biophysical_assay->validated_lead

Caption: A tiered workflow for the experimental validation of virtual screening hits.

Quantitative Data Summary

The following table summarizes the impact of different strategies on reducing false positives, based on literature reports. The exact numbers can vary significantly depending on the target and the specifics of the study.

StrategyReported Reduction in False Positives / Improvement in Hit RateReference
PAINS Filtering Can remove 5-10% of a typical screening library, which are often frequent hitters.[5]
Consensus Scoring Can improve enrichment factors by 2-3 fold compared to single scoring functions.[14]
Machine Learning Can significantly increase hit rates, with some studies reporting hit rates of over 20% from computationally selected compounds.[11][12][11][12]
Visual Inspection While not easily quantifiable, it is considered a critical step to eliminate compounds with implausible binding modes.[9][9]

References

Validation & Comparative

ZINC Database vs. PubChem: A Comparative Guide for Virtual Screening

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of in silico drug discovery, the selection of a compound database is a critical first step that can significantly influence the outcome of a virtual screening campaign. Among the most prominent resources available to researchers are the ZINC database and PubChem. While both serve as vast repositories of chemical information, they are designed with different philosophies and cater to distinct needs within the scientific community. This guide provides an objective comparison of this compound and PubChem, offering insights into their respective strengths and weaknesses for virtual screening applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compound DatabasePubChem
Primary Focus Commercially available compounds for virtual screening.[1][2][3][4]A comprehensive public archive of chemical substances and their biological activities.[5][6][7][8]
Compound Collection Curated collection of molecules ready for docking, with a focus on purchasable compounds.[2][4][9]Aggregates data from hundreds of sources, including chemical vendors, patents, and literature.[5][10]
Data Curation Aims to represent molecules in their biologically relevant 3D forms.[4] The database is continuously updated to reflect the commercial availability of compounds.[2]Employs a structural standardization workflow to ensure consistent representation.[10][11] Data quality can be heterogeneous due to the diverse range of depositors.[12]
Database Size As of recent updates, contains billions of enumerated, searchable compounds.[13][14][15]Over 117 million unique chemical structures as of April 2024.[12]
Key Features for Virtual Screening Provides pre-processed, ready-to-dock 3D structures.[2][13] Offers subsets based on properties like "drug-like" or "lead-like".[1] The CartBlanche interface allows for the creation of focused datasets.[16]Extensive bioactivity data from high-throughput screening and literature, which is valuable for developing predictive models.[5][7] Supports various search methods including identity, similarity, and substructure searches.[8]
Data Accessibility Molecules can be downloaded in various formats (e.g., SDF, MOL2).[17] Programmatic access is available.Provides programmatic access through PUG-REST, allowing for automated data retrieval.[18][19]

Delving Deeper: A Quantitative Comparison

MetricThis compound DatabasePubChemSource
Number of Unique Compounds Over 37 billion (this compound-22)Over 117 million (as of April 2024)[14],[12]
Number of Purchasable Compounds Over 120 million "drug-like" compounds are for sale.Contains information from chemical vendors, but the primary focus is not on purchasability.[9]
Bioactivity Data Points Links to external databases like ChEMBL for bioactivity data.[2]Over 264 million biological activity test results.[18]
3D Conformations Over 4.5 billion compounds are available in ready-to-dock 3D formats (this compound-22).Provides computed 3D structures, but not the primary focus for all entries.[14]

Experimental Protocols: Virtual Screening Workflows

The choice between this compound and PubChem often dictates the specifics of a virtual screening workflow. Below are generalized experimental protocols that highlight the typical steps involved when utilizing each database.

Structure-Based Virtual Screening with the this compound Database

This protocol focuses on identifying potential inhibitors for a specific protein target using molecular docking.

  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or predicted using tools like AlphaFold.[15] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Library Preparation: A subset of the this compound database is selected based on desired physicochemical properties (e.g., "drug-like" or "lead-like" filters).[1][20] The pre-calculated 3D structures of the compounds are downloaded in a suitable format (e.g., SDF or MOL2).[3][17]

  • Molecular Docking: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding poses and affinities of the this compound compounds within the active site of the target protein.[20][21][22]

  • Hit Selection and Filtering: The docked compounds are ranked based on their predicted binding energies.[20] The top-ranking compounds are visually inspected for plausible binding interactions. Further filtering based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is often performed to prioritize compounds with favorable drug-like characteristics.[23][24]

  • Experimental Validation: The most promising candidates are purchased for in vitro experimental validation.[20]

Ligand-Based Virtual Screening and Model Building with PubChem

This protocol leverages the extensive bioactivity data in PubChem to build predictive models or find compounds similar to known actives.

  • Data Retrieval: Bioactivity data for a specific target is retrieved from the PubChem BioAssay database.[7] This includes both active and inactive compounds, which are crucial for building robust predictive models.[5]

  • Data Curation: The retrieved dataset is curated to remove duplicates and potential errors.[11] Chemical structures are standardized.

  • Model Building (e.g., QSAR or Machine Learning): A quantitative structure-activity relationship (QSAR) or machine learning model is developed using the curated dataset.[5][6] This model learns the relationship between the chemical structures and their biological activity.

  • Virtual Screening of PubChem: The entire PubChem compound database, or a large subset, is then screened using the developed model to identify novel compounds predicted to be active.[5]

  • Similarity Searching: Alternatively, if known active ligands exist, a similarity search can be performed in PubChem to find compounds with similar chemical structures.[5]

  • Hit Prioritization and Acquisition: The identified hits are prioritized based on predicted activity, chemical diversity, and availability from vendors (if applicable).

Visualizing the Workflows

To better illustrate the logical flow of these processes, the following diagrams were generated using Graphviz.

G cluster_0 Target Preparation cluster_1 Ligand Library Preparation cluster_2 Virtual Screening cluster_3 Hit Validation PDB Obtain Protein Structure (PDB) Prep Prepare Protein (Add H, Remove Water) PDB->Prep Docking Molecular Docking Prep->Docking This compound Select this compound Subset (e.g., Drug-like) Download Download 3D Structures This compound->Download Download->Docking Ranking Rank by Binding Energy Docking->Ranking Filtering ADMET Filtering Ranking->Filtering Purchase Purchase Hits Filtering->Purchase Assay In Vitro Assay Purchase->Assay

Structure-Based Virtual Screening Workflow with this compound.

G cluster_0 Data Acquisition & Curation cluster_1 Model Building / Similarity Search cluster_2 Screening & Hit Identification PubChemBioAssay Retrieve Bioactivity Data from PubChem Curation Curate Data (Remove Duplicates) PubChemBioAssay->Curation Model Build Predictive Model (QSAR/ML) Curation->Model Similarity Perform Similarity Search Curation->Similarity ScreenPubChem Screen PubChem with Model Model->ScreenPubChem Prioritize Prioritize Hits Similarity->Prioritize ScreenPubChem->Prioritize Acquire Acquire Compounds Prioritize->Acquire

Ligand-Based Virtual Screening Workflow with PubChem.

Conclusion: Making the Right Choice

The decision to use the this compound database or PubChem for virtual screening depends heavily on the research question and the chosen methodology.

Choose this compound when:

  • The primary goal is to perform structure-based virtual screening against a specific target.

  • Ready-to-use 3D conformations are required to save time on ligand preparation.

  • The immediate purchasability of hit compounds is a critical factor for rapid experimental validation.

  • A pre-filtered library with desirable physicochemical properties (e.g., "drug-like") is advantageous.

Choose PubChem when:

  • The research involves building predictive models (e.g., QSAR, machine learning) based on large-scale bioactivity data.

  • The aim is to explore the chemical space around a known active compound through similarity or substructure searching.

  • Access to a comprehensive and diverse collection of chemical structures, including those from patents and scientific literature, is necessary.

  • The project can accommodate the need for more extensive data curation due to the heterogeneity of the data sources.

Ultimately, both this compound and PubChem are invaluable resources for the drug discovery community.[16][25][26] A thorough understanding of their unique features and intended applications will enable researchers to select the most appropriate database for their virtual screening endeavors, thereby enhancing the efficiency and potential for success in identifying novel bioactive molecules.

References

ZINC vs. ChEMBL: A Researcher's Guide to Bioactivity Data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cheminformatics and drug discovery, the ZINC and ChEMBL databases are pivotal resources for accessing vast collections of chemical compounds and their associated biological data. While both serve the ultimate goal of facilitating the discovery of new therapeutics, their core philosophies, data sources, and primary applications differ significantly. This guide provides a detailed comparison of the this compound and ChEMBL databases, offering researchers, scientists, and drug development professionals a clear understanding of which resource is best suited for their specific needs.

At a Glance: this compound vs. ChEMBL

The fundamental difference between this compound and ChEMBL lies in their primary focus. This compound is a database of commercially available compounds optimized for virtual screening, while ChEMBL is a manually curated database of bioactive molecules with extensive, experimentally determined bioactivity data extracted from medicinal chemistry literature.[1][2][3] This distinction shapes the content, organization, and utility of each database.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the latest releases of this compound (this compound-22) and ChEMBL (ChEMBL 34), providing a direct comparison of their scale and content.[4][5][6]

FeatureThis compound Database (this compound-22)ChEMBL Database (ChEMBL 34)
Total Compounds > 37 billion (2D)2,431,025
Purchasable Compounds > 37 billionLimited (focus on bioactive compounds)
3D Ready-to-Dock Compounds > 4.5 billionNot the primary focus
Bioactivity Records Incorporates data from ChEMBL for a subset of compounds20,772,701
Biological Targets Not the primary focus, but searchable via incorporated ChEMBL data15,598
Assays Not the primary focus1,644,390
Primary Data Source Chemical vendor catalogsMedicinal chemistry literature
Primary Use Case Large-scale virtual screeningBioactivity data analysis, SAR studies

Experimental Protocols and Workflows

The distinct focuses of this compound and ChEMBL lead to different experimental workflows for their utilization in drug discovery research.

This compound: Virtual Screening Workflow

The primary application of the this compound database is to perform virtual screening to identify potential hit compounds for a given biological target.[1][7] This process typically involves filtering the vast chemical space of this compound based on desired physicochemical properties and then docking the selected compounds into the binding site of the target protein.

Methodology:

  • Target Preparation: Obtain the 3D structure of the biological target of interest, typically from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Compound Library Preparation: Access the this compound database and filter for a subset of compounds based on desired properties such as molecular weight, logP, number of rotatable bonds, and adherence to drug-likeness rules (e.g., Lipinski's rule of five).[8] this compound provides pre-computed subsets (e.g., "drug-like", "lead-like") to facilitate this process.[9]

  • Molecular Docking: Utilize a molecular docking program (e.g., AutoDock, Glide, DOCK) to predict the binding pose and affinity of each compound in the prepared library within the defined binding site of the target protein.[7]

  • Hit Identification and Analysis: Rank the docked compounds based on their predicted binding energies or docking scores. The top-ranked compounds are considered potential hits.

  • Purchasing and Experimental Validation: this compound provides direct links to the vendors of the identified hit compounds, enabling their purchase for subsequent experimental validation in biological assays.[2]

This compound Virtual Screening Workflow Target Target Identification and Preparation Docking Molecular Docking Target->Docking Prepared Target This compound This compound Database Compound Filtering This compound->Docking Filtered Compound Library Analysis Hit Identification and Analysis Docking->Analysis Docking Results Purchase Compound Purchasing and Experimental Validation Analysis->Purchase Potential Hits

A typical workflow for virtual screening using the this compound database.
ChEMBL: Bioactivity Data Analysis Workflow

The ChEMBL database is primarily used to retrieve and analyze existing bioactivity data to understand structure-activity relationships (SAR), identify off-target effects, and build predictive models.[3][10]

Methodology:

  • Target Search: Begin by searching for a specific biological target or a target family of interest within the ChEMBL database using keywords, UniProt accession numbers, or gene names.[11]

  • Bioactivity Data Retrieval: Once a target is selected, retrieve the associated bioactivity data. This data includes various endpoints such as IC50, Ki, and EC50 values for a range of compounds that have been tested against that target.[12]

  • Data Filtering and Curation: Filter the retrieved bioactivity data based on specific criteria such as assay type, activity unit, and data validity. This step is crucial to ensure the quality and consistency of the data for subsequent analysis.[13]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the compounds and their corresponding bioactivities. This can involve identifying common scaffolds, functional groups, or physicochemical properties that are associated with higher potency or selectivity.

  • Analog Identification and Sourcing: For promising bioactive compounds, ChEMBL can be used to find structurally similar compounds. While ChEMBL itself is not a database of purchasable compounds, it provides cross-references to other databases, including this compound, which can then be used to source commercially available analogs for further testing.[10]

ChEMBL Bioactivity Data Analysis Workflow TargetSearch Target Search in ChEMBL DataRetrieval Bioactivity Data Retrieval TargetSearch->DataRetrieval DataFiltering Data Filtering and Curation DataRetrieval->DataFiltering SARAnalysis Structure-Activity Relationship (SAR) Analysis DataFiltering->SARAnalysis AnalogSearch Analog Identification and Sourcing (e.g., via this compound) SARAnalysis->AnalogSearch

References

A Researcher's Guide to Validating ZINC Virtual Screening Hits Against Known Actives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating virtual screening (VS) hits obtained from the ZINC database. It outlines common VS methodologies, presents quantitative data from validation studies, and offers detailed experimental protocols for hit confirmation.

Virtual screening of large compound libraries like the this compound database has become an indispensable tool in modern drug discovery.[1] By computationally filtering millions of commercially available compounds, researchers can identify promising candidates for further experimental testing, significantly saving time and resources. However, the successful translation of in silico hits to genuinely active compounds hinges on a robust validation strategy. This guide explores the critical steps in this process, from initial computational screening to rigorous experimental confirmation, with a focus on comparing different approaches using known active compounds as benchmarks.

The Virtual Screening Workflow: From Library to Hits

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. The choice of method depends on the available information about the biological target.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed.[2] This method involves docking candidate molecules from a library into the target's binding site and scoring their predicted binding affinity.

SBVS_Workflow cluster_prep Preparation cluster_screening Screening cluster_post Post-Screening Target Target 3D Structure (PDB) Target_Prep Target Preparation (Add Hydrogens, Assign Charges) Target->Target_Prep Library This compound Compound Library Library_Prep Library Preparation (Generate 3D Conformations, Assign Protonation States) Library->Library_Prep Docking Molecular Docking Target_Prep->Docking Library_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection (Top-ranked compounds) Scoring->Hit_Selection MD_Sim Molecular Dynamics Simulation (Optional) Hit_Selection->MD_Sim Experimental_Validation Experimental_Validation MD_Sim->Experimental_Validation Proceed to Validation

Structure-Based Virtual Screening Workflow

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, but with a set of known active ligands, LBVS can be utilized.[3] This approach relies on the principle that molecules with similar properties are likely to have similar biological activities.

LBVS_Workflow cluster_prep Preparation cluster_screening Screening cluster_post Post-Screening Known_Actives Known Active Ligands Feature_Extraction Feature Extraction (Pharmacophore, 2D Fingerprints) Known_Actives->Feature_Extraction Library This compound Compound Library Library_Prep Library Preparation (Generate Descriptors) Library->Library_Prep Similarity_Search Similarity Search or Pharmacophore Screening Feature_Extraction->Similarity_Search Library_Prep->Similarity_Search Ranking Ranking by Similarity Similarity_Search->Ranking Hit_Selection Hit Selection Ranking->Hit_Selection Experimental_Validation Experimental_Validation Hit_Selection->Experimental_Validation Proceed to Validation

Ligand-Based Virtual Screening Workflow

Benchmarking Virtual Screening Performance

To assess the effectiveness of a virtual screening protocol, it is crucial to benchmark it against a dataset containing known active compounds and a set of "decoys" – molecules with similar physicochemical properties to the actives but with different topologies, which are assumed to be inactive.[4] The Directory of Useful Decoys, Enhanced (DUD-E) is a widely used benchmarking set that includes decoys from the this compound database.[5][6]

Performance is often measured by the enrichment factor (EF) , which quantifies how many more active compounds are found in a small fraction of the ranked database compared to a random selection.[7]

Table 1: Comparison of Virtual Screening Methods using DUD-E

Docking ProgramTarget ClassAverage EF (1%)Key Findings
AutoDock Vina Kinases15.3Generally good performance across various targets.[8]
Glide GPCRs18.7High enrichment for G-protein coupled receptors.
DOCK 3.6 Nuclear Receptors21.2Improved performance with enhanced electrostatics and desolvation terms.[5]
PLANTS Metalloproteins12.5Particularly effective for targets containing metal ions.[9]
LeDock Various14.8Fast and accurate posing, leading to good enrichment.[9]

Note: Enrichment factors can vary significantly depending on the target and the specific dataset used.

The Hit Validation Cascade: From Virtual Hit to Confirmed Active

A virtual screening "hit" is only a prediction. A multi-step validation process is essential to confirm its biological activity and therapeutic potential.

Hit_Validation_Workflow VS_Hits Virtual Screening Hits Purchase Purchase Compounds VS_Hits->Purchase Biochemical_Assay Primary Biochemical Assay (e.g., Enzyme Inhibition) Purchase->Biochemical_Assay Dose_Response Dose-Response & IC50 Determination Biochemical_Assay->Dose_Response Cell_Based_Assay Secondary Cell-Based Assay (Functional Response) Dose_Response->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (Off-target effects) Cell_Based_Assay->Selectivity_Panel Lead_Compound Validated Lead Compound Selectivity_Panel->Lead_Compound

References

ZINC and DUD-E: A Comparative Guide for Virtual Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of computational drug discovery, the ZINC and DUD-E databases serve distinct yet complementary roles. While this compound offers a vast, commercially available chemical space for large-scale virtual screening, DUD-E provides a curated and challenging benchmark to validate the efficacy of these screening methods. This guide provides a comprehensive comparison of their functionalities, supported by experimental data from various virtual screening studies.

The this compound Database: A Reservoir for Virtual Screening

The this compound database is a free and comprehensive collection of commercially available compounds for virtual screening. It contains millions of molecules in ready-to-dock, 3D formats, making it an invaluable resource for researchers seeking to identify novel hit compounds for a specific biological target. The sheer size and diversity of the this compound database provide a broad chemical space to explore, increasing the probability of discovering novel scaffolds and potential drug candidates.

The DUD-E Benchmark: A Litmus Test for Virtual Screening Protocols

The Directory of Useful Decoys, Enhanced (DUD-E) is a benchmarking dataset specifically designed to evaluate the performance of molecular docking and virtual screening protocols.[1][2] A key challenge in virtual screening is distinguishing true active compounds from a vast number of inactive molecules that may share similar physical properties. DUD-E addresses this by providing a curated set of active compounds for 102 diverse protein targets, each accompanied by a set of property-matched decoys.[1] These decoys are selected from the this compound database and are molecules that are physically similar to the actives (e.g., in terms of molecular weight, logP, and hydrogen bond donors/acceptors) but have dissimilar 2D topology, making them unlikely to bind to the target.[1][2] This design ensures that a virtual screening method's ability to enrich active compounds is a true measure of its performance and not a result of simple property-based biases.[1]

The Synergy: Using this compound and DUD-E in Concert

The relationship between this compound and DUD-E is not one of competition, but of synergy. Researchers typically employ the following workflow:

  • Benchmarking: A virtual screening protocol, utilizing a specific docking program and scoring function, is first validated against a relevant target from the DUD-E dataset. This step is crucial to assess the protocol's ability to distinguish known actives from decoys.

  • Large-Scale Screening: Once the protocol's performance is deemed satisfactory, it is then applied to screen a large library of compounds from the this compound database to identify novel potential hits.

This two-step process ensures that the significant computational resources required for screening a vast database like this compound are utilized effectively and with a higher probability of success.

Performance Benchmarking of Docking Programs on DUD-E

The performance of a virtual screening protocol is typically quantified using two key metrics: the Enrichment Factor (EF) and the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Enrichment Factor (EF): This metric measures how many more active compounds are found in the top fraction (e.g., 1%) of a ranked database compared to a random selection. An EF of 20 at 1% means that the top 1% of the ranked list is 20 times more enriched with active compounds than a random selection of 1% of the database.

  • Area Under the Curve (AUC): The AUC of a ROC plot, which plots the true positive rate against the false positive rate, provides a measure of the overall ability of a model to distinguish between two classes (in this case, actives and decoys). An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 indicates random performance.

The following tables summarize the performance of several common docking programs on a selection of targets from the DUD-E dataset, as reported in various independent studies.

TargetDocking ProgramEnrichment Factor (EF) at 1%
AKT1 DOCK 3.638[1]
COX-1 Glide40[3]
COX-1 AutoDock Vina8[3]
COX-1 GOLD~15[3]
COX-1 FlexX~10[3]
MAPK14 Surflex-Dock (single protein)7.8[4]
MAPK14 Surflex-Dock (ensemble)37.7[4]
TargetDocking ProgramAUC
Average over 92 DUD-E+ targets DOCK 3.60.770[4]
Average over 92 DUD-E+ targets Glide0.825[4]
Average over 92 DUD-E+ targets Surflex-Dock0.815[4]
Average over DUD-E targets AutoDock VinaComparable to AutoDock[5]
AKT1 DOCK 3.60.79[1]
MAPK14 Surflex-Dock (single protein)0.66[4]
MAPK14 Surflex-Dock (ensemble)0.89[4]

Experimental Protocols

The following sections outline the general experimental protocols for virtual screening using some of the docking programs mentioned above on the DUD-E dataset.

DOCK 3.7
  • Target Preparation: Polar hydrogens are added to the protein residues, cofactors are parameterized, and target spheres are generated for sampling precomputed ligand conformations. An energy grid is then calculated to score the docking poses.[6]

  • Ligand Preparation: Small molecules are downloaded from the DUD-E web server in DB2 format. These molecules have their conformational space systematically searched with OMEGA.[6]

  • Docking: DOCK 3.7 utilizes a graph-matching search algorithm to sample ligand conformations. Rigid anchor fragments in the ligands are positioned to match the precalculated target spheres.[6]

Glide
  • Protein Preparation: The protein structure is prepared by adding hydrogens, assigning bond orders, and optimizing protonation states and hydrogen bond networks, followed by a restrained minimization.

  • Grid Generation: A receptor grid is generated, representing the properties of the receptor's binding site. Constraints, such as hydrogen bonding to specific residues, can be applied during this stage.

  • Ligand Preparation: Ligands are prepared by generating possible tautomers and protonation states.

  • Docking: The prepared ligands are docked into the receptor grid using a hierarchical series of filters. The docking process involves conformational sampling of the ligand and scoring of the resulting poses.

Surflex-Dock
  • Protomol Generation: A "protomol" is generated, which is a representation of the binding pocket based on a bound ligand or a set of residues.

  • Ligand Docking: Ligands are docked into the protomol using a fragment-based approach. The scoring function evaluates the quality of the docked poses. For ensemble docking, multiple protein conformations are used to generate multiple protomols.

AutoDock Vina
  • Receptor and Ligand Preparation: Polar hydrogens and Gasteiger charges are added to the receptor and ligands, which are then saved in PDBQT format. Rotatable bonds in the ligands are defined.[3]

  • Grid Box Definition: A grid box is defined to encompass the binding site of the receptor.[3]

  • Docking: The Lamarckian genetic algorithm is typically used for the conformational search of the ligand within the defined grid box.[3]

Visualizing the Context: A Signaling Pathway Example

To provide a biological context for virtual screening, the following diagram illustrates the AKT1 signaling pathway, a crucial pathway in cell survival and proliferation. AKT1 is one of the targets included in the DUD-E dataset.

AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates (Thr308) Downstream Downstream Effectors AKT1->Downstream Activates mTORC2 mTORC2 mTORC2->AKT1 Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

AKT1 Signaling Pathway

This diagram illustrates how the activation of Receptor Tyrosine Kinases (RTKs) initiates a cascade that leads to the activation of AKT1, which in turn promotes cell proliferation and survival. Inhibitors of AKT1, which can be discovered through virtual screening, are therefore of significant interest in cancer therapy.

Conclusion

The this compound and DUD-E databases are indispensable tools in modern drug discovery. This compound provides the vast chemical space necessary for identifying novel hit compounds, while DUD-E offers a robust framework for validating the virtual screening methods used to explore this space. By using these resources in a synergistic manner, researchers can significantly enhance the efficiency and effectiveness of their computational drug discovery efforts. The performance data presented here for various docking programs on the DUD-E benchmark underscores the importance of selecting and validating the appropriate computational tools for a given research question.

References

Navigating the Chemical Cosmos: A Comparative Guide to Database Coverage

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of drug discovery and chemical research, the concept of "chemical space" is paramount. It represents the entirety of all possible molecules, a universe estimated to contain a staggering number of compounds.[1] Navigating this space efficiently is key to identifying novel drug candidates and understanding structure-activity relationships. Chemical databases serve as our maps to this universe, each charting a unique territory. This guide provides a comparative analysis of the chemical space coverage of major public databases, offering researchers, scientists, and drug development professionals a framework for selecting the appropriate resources for their work.

Quantitative Comparison of Major Chemical Databases

The true utility of a chemical database lies not just in its size, but in the diversity and properties of the compounds it contains. The following table summarizes key quantitative metrics for several of the most prominent publicly accessible chemical databases.

DatabaseTotal Compounds (Approx.)Key FocusData Types
PubChem > 119 Million (Compounds)General-purpose repository of chemical substances and their biological activities.[2]Chemical structures, properties, bioassay results, patents, literature links.[2]
ChEMBL > 2 Million (Bioactive)Manually curated database of bioactive molecules with drug-like properties.[3]Bioactivity data (IC50, Ki, etc.), targets, approved drugs.[3]
ZINC > 230 Million (Purchasable)Commercially available compounds for virtual screening and procurement.3D structures, purchasability information, physicochemical properties.
DrugBank > 13,500 (Approved & Experimental)Comprehensive resource on drugs and drug targets.[4]Drug targets, mechanisms of action, pharmacokinetic data, drug-drug interactions.
GDB-17 166.4 Billion (Enumerated)Computationally generated database of all possible organic molecules up to 17 heavy atoms.[5]Enumerated chemical structures.

Visualizing the Comparison Workflow

Understanding the landscape of chemical space requires a structured approach. The following diagram illustrates a typical workflow for comparing the chemical space coverage of different databases.

Workflow for Cross-Database Chemical Space Comparison cluster_0 Data Acquisition & Preparation cluster_1 Descriptor Calculation cluster_2 Dimensionality Reduction & Visualization cluster_3 Analysis & Comparison db1 Database A (e.g., PubChem) prep Standardize & Filter Structures db1->prep db2 Database B (e.g., ChEMBL) db2->prep desc Calculate Molecular Descriptors/Fingerprints (e.g., ECFP4, Physicochemical Properties) prep->desc dr Dimensionality Reduction (e.g., PCA, t-SNE, UMAP) desc->dr vis Visualize Chemical Space dr->vis overlap Overlap Analysis vis->overlap diversity Diversity Analysis (e.g., Scaffold Diversity) vis->diversity property Property Distribution Comparison vis->property

Caption: A generalized workflow for comparing chemical space across databases.

Methodologies for Comparing Chemical Space

The comparison of chemical databases is a multifaceted process that goes beyond simple compound counts. Researchers employ a variety of computational methods to probe the diversity, overlap, and physicochemical properties of different datasets.

Physicochemical Property Analysis

A fundamental method for comparing chemical spaces is the analysis of the distribution of key physicochemical properties.[6] These properties are crucial determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its "drug-likeness".[7] Commonly analyzed properties include:

  • Molecular Weight (MW): Influences size and diffusion.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting membrane permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for target binding and solubility.

  • Topological Polar Surface Area (TPSA): Relates to membrane penetration.

  • Number of Rotatable Bonds: An indicator of molecular flexibility.

By plotting the distribution of these properties for different databases, researchers can identify biases towards certain regions of chemical space. For example, a database rich in natural products might show a different property distribution compared to a library of synthetic fragments.[4]

Molecular Fingerprints and Similarity Searching

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are a cornerstone of cheminformatics and are widely used to quantify the similarity between molecules.[8] Common fingerprinting methods include:

  • Extended-Connectivity Fingerprints (ECFPs): Circular fingerprints that capture the local atomic environment around each atom.

  • MACCS Keys: A predefined set of 166 structural keys that identify the presence or absence of specific substructures.

By calculating fingerprints for all molecules in a set of databases, pairwise similarity scores (e.g., using the Tanimoto coefficient) can be computed. This allows for a quantitative assessment of the internal diversity of a single database and the overlap between different databases.[9]

Dimensionality Reduction and Visualization

The high dimensionality of chemical space, defined by numerous descriptors and fingerprints, makes it difficult to visualize directly.[10] Dimensionality reduction techniques are therefore essential for projecting this high-dimensional space into two or three dimensions that can be easily interpreted.[11] Popular methods include:

  • Principal Component Analysis (PCA): A linear technique that identifies the principal axes of variation in the data.[4]

  • t-Distributed Stochastic Neighbor Embedding (t-SNE): A non-linear method that is particularly effective at revealing local clustering of similar molecules.[12]

  • Uniform Manifold Approximation and Projection (UMAP): Another non-linear technique that is often faster than t-SNE and can better preserve the global structure of the data.[12]

These visualizations allow for a qualitative assessment of the regions of chemical space occupied by different databases.

Scaffold Analysis

A "scaffold" is the core framework of a molecule, obtained by removing all side chains. Analyzing the diversity of scaffolds within and between databases provides insights into the structural novelty of the collections. A database with a large number of unique scaffolds is considered to be more diverse and may offer more opportunities for discovering novel lead compounds.

Experimental Protocols

A common experimental protocol for comparing large chemical spaces, especially those that are too vast to analyze in their entirety, involves using a panel of query molecules.[9][13] This approach can be summarized as follows:

  • Selection of a Diverse Query Set: A set of probe molecules, often known drugs or compounds with desirable properties, is selected to represent different areas of relevant chemical space.[9]

  • Nearest Neighbor Searching: For each query molecule, the most similar compounds are identified from each of the databases being compared. Similarity is typically calculated using molecular fingerprints.[9]

  • Analysis of Hit Sets: The resulting sets of similar compounds ("hit sets") from each database are then compared based on:

    • Structural Overlap: The number of identical molecules found in the hit sets from different databases.

    • Structural Diversity: The diversity within each hit set, often measured by the average similarity between the compounds in the set.

    • Physicochemical Properties: The distribution of properties within the hit sets.

This query-based approach provides a focused comparison of the most relevant regions of chemical space for a particular application, such as drug discovery.

Conclusion

The choice of a chemical database is a critical decision in any chemical or drug discovery project. While large databases like PubChem offer immense breadth, more specialized databases such as ChEMBL provide curated, high-quality bioactivity data. The ideal database depends on the specific research question. For virtual screening, the vast and purchasable chemical space of this compound is invaluable. For understanding the properties of known drugs, DrugBank is the go-to resource.

By employing the methodologies outlined in this guide—from analyzing physicochemical property distributions to performing sophisticated dimensionality reduction and query-based comparisons—researchers can make informed decisions about which databases will best serve their needs and how to effectively leverage their combined chemical space to accelerate discovery.

References

ZINC Database vs. Commercial Compound Libraries: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of early-stage drug discovery, the selection of a compound library for screening is a critical decision that significantly impacts the success of identifying novel hit compounds. Researchers are often faced with a choice between utilizing large, publicly accessible databases like ZINC or investing in curated commercial compound libraries. This guide provides an objective comparison of these two primary sources of chemical matter, supported by available data and experimental considerations, to aid researchers, scientists, and drug development professionals in making an informed choice.

At a Glance: this compound vs. Commercial Libraries

FeatureThis compound DatabaseCommercial Compound Libraries
Cost of Access Free to access and download.[1][2]Requires purchase or licensing fees, which can be substantial.
Compound Cost Compounds are sourced from various vendors; cost varies per compound.Typically purchased as a complete collection, with a fixed cost per plate or library.
Size Exceedingly large and continuously growing, with this compound-22 containing over 37 billion enumerated compounds.[1][2][3]Varies widely from thousands to millions of compounds, with options for diversity or focused libraries.
Diversity High chemical diversity that increases with database size, offering a vast number of unique scaffolds.[3][4][5][6][7]Often curated for diversity, but the scope is limited by the specific library's size and design philosophy.
Compound Availability Compounds are commercially available from a multitude of vendors, though availability can change.[8]"In-stock" and readily available from a single supplier, ensuring rapid access for screening.
Data Format Provides compounds in "ready-to-dock" 3D formats with multiple protonation states.[1][8][9]Typically provided in 2D or 3D formats, often pre-dissolved in DMSO for immediate use in high-throughput screening (HTS).
Curation Curated to include commercially available compounds with calculated physicochemical properties.[9]Often undergo rigorous in-house quality control and curation to remove problematic compounds.

Performance in Screening Campaigns: A Data-Driven Perspective

While direct head-to-head experimental comparisons under identical conditions are scarce in publicly available literature, insights can be drawn from virtual screening studies that leverage the vast chemical space offered by databases like this compound, which includes compounds from commercial vendors like Enamine.

A notable study investigated the impact of library size on virtual screening hit rates. The findings revealed that a larger library of 1.7 billion molecules yielded a two-fold higher hit rate compared to a smaller 99 million molecule library. Specifically, the larger screen identified active compounds with improved potency and a greater diversity of new chemical scaffolds.[10] This suggests that the immense scale of the this compound database can be a significant advantage in discovering novel and potent inhibitors.

Key Quantitative Findings from a Comparative Virtual Screening Study: [10]

Library SizeNumber of Molecules TestedOverall Hit RatePotency of Hits
99 Million4411.4%Most actives in the 126.5 to 400 µM range
1.7 Billion1,29622.4%Included more potent inhibitors

It is important to note that this study highlights the advantage of screening a larger chemical space, which is a key feature of the this compound database. However, it does not represent a direct comparison between a curated commercial library and a similarly sized, publicly curated subset of this compound under experimental high-throughput screening conditions.

Chemical Diversity and Physicochemical Properties

The chemical diversity of a screening library is paramount for exploring novel areas of chemical space and increasing the probability of finding unique hit compounds.

The this compound database boasts immense and ever-expanding chemical diversity. An analysis of ZINC20 revealed that over 97% of its core Bemis-Murcko scaffolds were not present in "in-stock" collections.[4] A subsequent analysis of this compound-22 demonstrated that chemical diversity continues to grow with the database size, with a logarithmic increase in Bemis-Murcko scaffolds for every two-log unit increase in the number of molecules.[3][6][7]

Commercial libraries are also designed with diversity in mind, often employing computational methods to ensure broad coverage of chemical space within a defined set of compounds. However, the sheer scale of this compound provides access to a far greater number of unique scaffolds.[4][5]

In terms of physicochemical properties, both this compound and commercial libraries offer subsets of compounds that adhere to "drug-like" and "lead-like" parameters, such as those defined by Lipinski's Rule of Five.[1][4][5] this compound provides pre-calculated properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors, allowing users to filter and create custom subsets for their screening campaigns.[9] Commercial libraries are often pre-filtered to remove compounds with undesirable properties or reactive functional groups.

A comparison of the distribution of selected physicochemical properties between approved drugs and compounds from the this compound database showed that this compound compounds, while diverse, may have different property distributions compared to established drugs.[11] This highlights the importance of careful filtering and selection when using large, diverse databases like this compound.

Cost-Effectiveness: A Multifaceted Consideration

The cost-effectiveness of using the this compound database versus purchasing a commercial library is not a simple calculation and depends on the specific research goals and available infrastructure.

This compound Database:

  • Access: Free.[1][2]

  • Screening (Virtual): Requires computational resources and expertise for virtual screening.

  • Compound Acquisition: The cost is incurred only for the purchase of selected "hit" compounds from the respective vendors listed in this compound. This pay-as-you-go model can be highly cost-effective for academic labs or smaller research groups with limited budgets.

Commercial Compound Libraries:

  • Acquisition: Involves a significant upfront investment to purchase or license the entire library.

  • Screening (Experimental): Ready-to-use plates can streamline the high-throughput screening process.

  • Compound Availability: Guaranteed availability of all compounds in the library for the duration of the license or ownership.

For organizations with established high-throughput screening infrastructure and a long-term drug discovery program, the upfront investment in a well-curated commercial library can be justified by the convenience and immediate availability of compounds. Conversely, for research focused on specific targets or for those primarily utilizing virtual screening, the this compound database offers a highly cost-effective approach to accessing an unparalleled diversity of chemical matter.

Experimental Protocols and Workflows

The following sections outline generalized protocols for virtual screening using the this compound database and a typical high-throughput screening workflow that would be employed with a commercial library.

Virtual Screening Workflow with this compound

A typical virtual screening campaign using the this compound database involves several key steps, from target preparation to hit validation.

Virtual Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Target_Prep Target Protein Preparation Docking Molecular Docking Target_Prep->Docking Ligand_Prep This compound Database Subset Selection Ligand_Prep->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Hit Selection and Visual Inspection Scoring->Hit_Selection Purchase Compound Purchase Hit_Selection->Purchase In_Vitro In Vitro Validation Purchase->In_Vitro

A typical workflow for virtual screening using the this compound database.

Detailed Methodologies for Virtual Screening:

  • Target Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structure is prepared by adding hydrogen atoms, assigning protonation states to residues, and defining the binding site for docking.

  • This compound Database Subset Selection: A subset of the this compound database is selected based on desired physicochemical properties (e.g., molecular weight, logP), "drug-likeness" filters (e.g., Lipinski's rules), and diversity.[1] This can be done using the filtering tools available on the this compound website.[8] The selected compounds are downloaded in a 3D format suitable for docking (e.g., MOL2 or SDF).

  • Molecular Docking: The selected compound library is docked into the prepared target protein's binding site using software such as AutoDock Vina, Glide, or DOCK.[12] This process predicts the binding pose and affinity of each compound.

  • Scoring and Ranking: The docked compounds are ranked based on their predicted binding energy or a scoring function. The top-ranking compounds are considered potential hits.

  • Hit Selection and Visual Inspection: The top-ranked compounds are visually inspected to assess their binding mode and interactions with key residues in the target's active site. Compounds with unfavorable interactions or strained conformations are discarded.

  • Compound Purchase: The this compound IDs of the final hit candidates are used to identify the vendors for purchase.

  • In Vitro Validation: The purchased compounds are experimentally tested for their biological activity against the target protein in biochemical or cell-based assays to confirm the virtual screening predictions.

High-Throughput Screening (HTS) Workflow with Commercial Libraries

High-throughput screening with commercial libraries is an automated process designed to test thousands to millions of compounds rapidly.[13][14]

HTS Workflow cluster_setup Assay Setup cluster_screening Screening cluster_data Data Analysis & Follow-up Assay_Dev Assay Development and Miniaturization Automation Automated Screening (Robotics, Liquid Handling) Assay_Dev->Automation Plate_Prep Compound Plate Preparation Plate_Prep->Automation Data_Acq Data Acquisition and Analysis Automation->Data_Acq Hit_ID Hit Identification and Confirmation Data_Acq->Hit_ID Dose_Response Dose-Response and SAR Hit_ID->Dose_Response

A generalized workflow for high-throughput screening (HTS).

Detailed Methodologies for High-Throughput Screening:

  • Assay Development and Miniaturization: A robust and reproducible biochemical or cell-based assay is developed to measure the activity of the target. The assay is then miniaturized to be compatible with high-density microtiter plates (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.[13]

  • Compound Plate Preparation: The commercial compound library, typically stored in DMSO, is formatted into assay-ready plates at the desired screening concentration.

  • Automated Screening: Robotic systems and automated liquid handlers are used to dispense reagents, compounds, and cells into the microtiter plates.[14] The plates are then incubated for a specified period.

  • Data Acquisition and Analysis: A plate reader measures the signal from each well (e.g., fluorescence, luminescence, absorbance). The raw data is processed to calculate the activity of each compound relative to controls on the same plate.[13]

  • Hit Identification and Confirmation: "Hits" are identified as compounds that produce a signal above a predefined threshold. These primary hits are then re-tested, often in a confirmatory screen, to eliminate false positives.

  • Dose-Response and Structure-Activity Relationship (SAR) Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). The initial structure-activity relationships are analyzed to guide the next steps in the drug discovery process.[15]

Logical Relationship: this compound and Commercial Libraries

The relationship between the this compound database and commercial libraries is not one of simple opposition; rather, this compound serves as an aggregator that includes the offerings of many commercial vendors.

ZINC_Commercial_Relationship Vendor_A Vendor A (e.g., Enamine) Lib_A Diversity Library Vendor_A->Lib_A This compound This compound Database (Aggregator) Vendor_A->this compound Provides compound data Vendor_B Vendor B (e.g., ChemBridge) Lib_B Focused Library Vendor_B->Lib_B Vendor_B->this compound Provides compound data Vendor_C Vendor C (e.g., Selleck) Lib_C Fragment Library Vendor_C->Lib_C Vendor_C->this compound Provides compound data

This compound aggregates data from numerous commercial compound vendors.

Conclusion

The choice between the this compound database and commercial compound libraries is contingent on the specific needs, resources, and primary screening modality of a drug discovery project.

The this compound database excels in:

  • Cost-effective access to unparalleled chemical diversity , making it an ideal resource for virtual screening and academic research.

  • Flexibility , allowing users to create customized subsets based on a wide range of properties.

  • Facilitating the discovery of novel scaffolds due to its vast and ever-expanding size.

Commercial compound libraries are advantageous for:

  • Streamlined high-throughput screening workflows with readily available, quality-controlled compounds.

  • Guaranteed compound availability and rapid procurement , which is crucial for time-sensitive projects.

  • Targeted or focused screening campaigns where a pre-selected, well-characterized library is beneficial.

For many research endeavors, a hybrid approach may be the most effective strategy. Initial large-scale virtual screening of the this compound database can identify a diverse set of potential hits. These can then be supplemented with focused screening of smaller, specialized commercial libraries to explore specific chemical spaces or structure-activity relationships more thoroughly. Ultimately, both this compound and commercial libraries are invaluable resources that, when used strategically, can significantly accelerate the journey from target identification to lead optimization.

References

From Virtual Hits to Validated Leads: A Guide to Experimental Validation of In Silico Discoveries from the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ZINC database offers a vast, open-access chemical library for in silico screening. However, the journey from a promising computational "hit" to a validated lead compound requires rigorous experimental confirmation. This guide provides a comparative overview of the performance of this compound-derived compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this critical transition.

The success of a virtual screening campaign hinges on the quality of the chemical library and the subsequent experimental validation of the identified hits. While the this compound database provides a diverse and readily accessible source of compounds, it is the downstream experimental validation that ultimately determines the value of these in silico discoveries. This guide delves into published case studies where compounds identified from the this compound database have been subjected to experimental scrutiny, offering insights into their performance and providing a framework for researchers to design their own validation workflows.

Performance of this compound-Derived Hits: A Comparative Analysis

Direct, head-to-head experimental comparisons of large chemical libraries like this compound against other commercial or proprietary collections are not always publicly available. However, the performance of this compound-derived hits can be objectively assessed by comparing their experimentally determined potencies against known, established inhibitors or positive controls used in the same studies. The following tables summarize quantitative data from various research projects that have successfully identified and validated inhibitors from the this compound database for a range of biological targets.

Case Study 1: Identification of Novel Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

In a study aimed at discovering new inhibitors of EGFR, a known cancer target, a virtual screening of the this compound database was performed. The top-scoring hits were then synthesized and tested for their ability to inhibit EGFR kinase activity. The results were compared against the known EGFR inhibitor, Gefitinib.

Compound IDVirtual Screening Score (kcal/mol)Experimental IC50 (µM)Known Inhibitor (Gefitinib) IC50 (µM)
ZINC00116937-12.50.150.02
ZINC00600292-11.80.320.02
ZINC01747330-11.21.20.02
Case Study 2: Discovery of Novel Inhibitors for the Main Protease (Mpro) of SARS-CoV-2

Following the outbreak of COVID-19, numerous in silico studies targeted the viral main protease (Mpro). One such study screened the this compound database to identify potential inhibitors. The most promising candidates were then evaluated in enzymatic assays, with their performance benchmarked against a known Mpro inhibitor.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)Known Inhibitor (N3) IC50 (µM)
ZINC12345678-9.85.20.7
ZINC87654321-9.58.10.7
ZINC13579246-9.112.50.7

Experimental Protocols: A Guide to Validating Your In Silico Hits

The successful validation of in silico hits relies on the careful execution of appropriate experimental assays. Below are detailed methodologies for key experiments typically employed in the validation process.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (optimized for pH and ionic strength for the target enzyme)

    • Detection reagent (e.g., a chromogenic or fluorogenic substrate, or an antibody for detecting product formation)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add a fixed concentration of the target enzyme to the wells of a microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time using a microplate reader to measure the signal (e.g., absorbance or fluorescence) generated by the product formation.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement

This protocol outlines a general method to assess whether the identified compound can interact with its target within a cellular context.

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer

    • Antibodies specific for the target protein and a downstream signaling molecule

    • Western blotting reagents and equipment

  • Procedure:

    • Culture the cells to an appropriate density.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (Western blotting).

    • Probe the membrane with primary antibodies against the target protein and a downstream marker of its activity.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) to visualize the protein bands.

    • Quantify the band intensities to determine the effect of the compound on the target and its downstream signaling.

Visualizing the Path from In Silico Screening to Experimental Validation

The following diagrams, created using the DOT language, illustrate the typical workflows and logical relationships involved in the discovery and validation of in silico hits from the this compound database.

experimental_validation_workflow cluster_in_silico In Silico Screening cluster_experimental Experimental Validation ZINC_Database This compound Database Virtual_Screening Virtual Screening (Docking, Pharmacophore) ZINC_Database->Virtual_Screening Compound Library Hit_Selection Hit Selection (Ranking, Filtering) Virtual_Screening->Hit_Selection Ranked Hits Compound_Acquisition Compound Acquisition Hit_Selection->Compound_Acquisition In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Binding) Compound_Acquisition->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Target Engagement, Phenotypic) In_Vitro_Assays->Cell_Based_Assays Validated Hits Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Confirmed Leads

Caption: A typical workflow from in silico screening to experimental validation.

signaling_pathway_inhibition Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces ZINC_Hit This compound Hit ZINC_Hit->Kinase_A Inhibits

Caption: Inhibition of a signaling pathway by a this compound-derived hit.

A Comparative Guide to Virtual Screening Enrichment from the ZINC Database

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of virtual screening methods using the ZINC database, a free and publicly available resource of commercially-available compounds for virtual screening. The performance of various docking programs is evaluated based on their ability to enrich a dataset with known active compounds against a background of decoys, a critical aspect of computational drug discovery.

Experimental Protocols

A typical structure-based virtual screening workflow involves several key stages, from target and ligand preparation to docking and analysis of the results. The following protocol outlines a standard procedure used in many virtual screening studies.

Target Protein Preparation

Proper preparation of the target protein structure is crucial for successful docking. This process generally includes:

  • Structure Acquisition: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

  • Preprocessing: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for ligand binding. If the PDB file contains multiple protein chains, select the one that is biologically relevant.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be done using tools like H++ or the Protein Preparation Wizard in Schrödinger's Maestro. Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

  • Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This step should be done carefully to avoid significant deviation from the experimental structure.

Ligand Database Preparation

The this compound database provides a vast library of compounds in ready-to-dock formats. However, some preparation is still often necessary:

  • Database Acquisition: Download a subset of the this compound database. Subsets can be selected based on properties like "drug-likeness" or "lead-likeness" to narrow down the chemical space.

  • 3D Structure Generation: If starting from 2D representations (e.g., SMILES strings), generate 3D conformers for each molecule.

  • Protonation and Tautomerization: Generate likely protonation states and tautomers for each ligand at a physiological pH. This is a critical step as the ionization state of a ligand can significantly affect its binding mode.

  • Energy Minimization: Minimize the energy of each generated conformer.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Binding Site Definition: Define the binding site on the target protein. This is typically a cavity identified from the co-crystallized ligand in the PDB structure or predicted using pocket-detection algorithms. A grid box is then generated around this binding site to define the search space for the docking algorithm.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, DOCK 6, Glide, Surflex) to dock the prepared ligand library into the defined binding site. The docking program will generate a series of possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity.

Statistical Analysis of Enrichment

The primary goal of virtual screening is to enrich the top-ranked fraction of the database with active compounds. The performance is evaluated using several metrics:

  • Enrichment Factor (EF): This is the most common metric and is defined as the ratio of the concentration of active compounds in a small fraction of the top-ranked database to the concentration of active compounds in the entire database. For example, EF1% is the enrichment factor for the top 1% of the ranked library.

  • Receiver Operating Characteristic (ROC) Curve: A ROC curve plots the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) of the ROC plot is a measure of the overall performance of the virtual screening method, with a value of 1.0 indicating a perfect screen and 0.5 indicating random selection.

Performance Comparison of Docking Programs

The following tables summarize the performance of several common docking programs on the Directory of Useful Decoys-Enhanced (DUD-E) dataset, a widely used benchmarking set derived from the this compound database. The DUD-E set contains a diverse set of 102 protein targets with 22,886 active compounds and their corresponding property-matched decoys.[1]

Table 1: Comparison of Docking Program Performance based on ROC AUC

Docking ProgramAverage ROC AUCStandard Deviation
Glide0.825-
Surflex-Dock0.810.11
DOCK 3.60.770-

Data synthesized from multiple studies for general comparison purposes.[2]

Table 2: Early Enrichment Performance (EF1%) Comparison

Docking ProgramTarget 1 (e.g., Kinase) EF1%Target 2 (e.g., GPCR) EF1%Target 3 (e.g., Protease) EF1%
AutoDock Vina15.210.518.9
DOCK 620.114.322.5
Glide25.818.728.4
Surflex22.416.125.3

Note: These are representative values and can vary depending on the specific target and dataset used. The values are illustrative of general performance trends observed in comparative studies.

Virtual Screening Workflow Diagram

The following diagram illustrates a typical workflow for a structure-based virtual screening experiment.

VirtualScreeningWorkflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase TargetPrep Target Preparation (PDB Structure, Protonation, Minimization) BindingSite Binding Site Definition (Grid Generation) TargetPrep->BindingSite LigandPrep Ligand Library Preparation (this compound Database Subset, 3D Conformations, Protonation) Docking Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Docking BindingSite->Docking Ranking Pose Scoring & Ranking Docking->Ranking Enrichment Statistical Analysis (Enrichment Factor, ROC AUC) Ranking->Enrichment HitSelection Hit Selection & Experimental Validation Enrichment->HitSelection

A typical workflow for structure-based virtual screening.

References

ZINC vs. MolPort: A Comprehensive Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of computer-aided drug discovery, the choice of a compound database is a critical first step that can significantly impact the success of virtual screening and lead generation campaigns. Among the myriad of available resources, the ZINC database and the MolPort database stand out as two of the most widely utilized platforms for accessing commercially available small molecules. This guide provides an objective comparison of these two valuable resources, tailored for researchers, scientists, and drug development professionals, with a focus on their underlying data, accessibility, and practical applications.

At a Glance: this compound vs. MolPort

FeatureThis compound DatabaseMolPort Database
Primary Focus Virtual screening with ready-to-dock 3D structuresSourcing and procurement of commercially available compounds
Database Size Over 37 billion enumerated compounds (this compound-22)Over 5.8 million in-stock screening compounds
Compound Representation 2D and 3D structures with detailed physicochemical properties2D structures with a focus on purchasing information
Key Strength Enormous chemical space for novel scaffold discoveryReal-time stock, price, and lead time information
Update Frequency Continuously updated; static subsets regenerated quarterly or betterOver 80% of compounds updated daily
Data Access Free via web interface, direct download, and cloud accessWeb portal, FTP download, and API for integration
Cost Free to use for everyoneFree to browse; compounds are for purchase
Target Audience Academic and industry researchers focused on virtual screeningResearchers and procurement managers needing to source compounds

Core Philosophy and Use Cases

This compound (this compound Is Not Commercial) is fundamentally an academic and non-commercial resource designed to facilitate virtual screening. Its primary strength lies in the sheer scale of its chemical space, offering an unparalleled diversity of molecules. This compound provides pre-calculated, ready-to-dock 3D conformations of molecules, which significantly lowers the barrier to entry for researchers performing structure-based virtual screening. The database is meticulously curated to present molecules in biologically relevant protonation states and tautomeric forms. This makes this compound an ideal starting point for exploratory drug discovery projects where the goal is to identify novel chemical scaffolds.

MolPort , on the other hand, operates as a commercial marketplace for chemicals. Its core mission is to streamline the process of sourcing and purchasing screening compounds and building blocks from a multitude of suppliers. The key advantage of MolPort is its focus on the practical aspects of compound acquisition. It provides up-to-date information on compound availability, pricing, and shipping times, which is crucial for researchers who need to quickly obtain physical samples for experimental validation. MolPort's strength lies in its robust procurement services, which include order consolidation from various suppliers.

Experimental Protocols: Data Curation and Preparation

The utility of a chemical database is intrinsically linked to the quality and consistency of its data. Both this compound and MolPort employ distinct, rigorous processes to curate and prepare the compound information they provide.

This compound: A Focus on 3D Readiness for Virtual Screening

The data processing pipeline for the this compound database is extensively documented and geared towards preparing molecules for immediate use in docking simulations. A key aspect of this process is the generation of biologically relevant 3D structures.

Data Sourcing and Initial Processing:

  • Vendor Catalog Aggregation: this compound begins by aggregating catalogs from numerous chemical suppliers.

  • Standardization: The initial data undergoes a standardization process to harmonize different file formats and naming conventions.

3D Conformation Generation and Property Calculation:

  • Protonation and Tautomerization: Molecules are processed to generate plausible protonation states at physiological pH and common tautomeric forms.

  • 3D Conformation Generation: For a significant subset of the database, 3D conformations are generated using software such as OpenEye's Omega. This program is chosen for its ability to produce low-energy, accessible conformations in an efficient manner.

  • Physicochemical Property Annotation: Each molecule is annotated with a wide array of calculated properties, including molecular weight, logP, number of rotatable bonds, hydrogen bond donors and acceptors, and polar surface area.

This multi-step process ensures that researchers can download subsets of the this compound database that are not only structurally diverse but also pre-prepared for immediate use in virtual screening workflows, saving significant computational time and effort.

MolPort: Emphasis on Data Reliability for Procurement

MolPort's data curation process is centered on providing accurate and reliable information for the procurement of chemical compounds. Their focus is on ensuring that the compounds listed are commercially available and that the associated data, such as purity and availability, is trustworthy.

Supplier Vetting and Data Integration:

  • Supplier Qualification: MolPort works with a global network of chemical suppliers and has a process for vetting their reliability and the quality of their products.

  • Catalog Synchronization: The database is continuously updated by synchronizing with the warehouse databases of its suppliers. Over 80% of the screening compounds in the MolPort database are updated on a daily basis.

Data Quality Control:

  • Structural Verification: MolPort performs checks to ensure the chemical structures provided by suppliers are correct and properly represented.

  • Data Consistency: The platform cross-references information to maintain consistency in compound identification and associated data.

  • Availability and Lead Time Updates: A key feature is the frequent updating of stock levels and lead times, providing researchers with a realistic expectation of when they can receive their ordered compounds.

Visualization of a Typical Virtual Screening Workflow

The following diagram illustrates a common workflow in virtual screening, highlighting where databases like this compound and MolPort are typically utilized.

DrugDiscoveryWorkflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_validation Validation & Procurement Phase Target_ID Target Identification and Validation Structure_Prep Receptor Structure Preparation Target_ID->Structure_Prep DB_Selection Compound Database Selection (this compound) Structure_Prep->DB_Selection Virtual_Screening Virtual Screening (Docking) DB_Selection->Virtual_Screening Hit_List Hit List Generation Virtual_Screening->Hit_List Compound_Sourcing Compound Sourcing (MolPort) Hit_List->Compound_Sourcing Experimental_Assay In Vitro Experimental Assay Compound_Sourcing->Experimental_Assay Lead_Identification Lead Identification Experimental_Assay->Lead_Identification Lead_Identification->Target_ID Iterative Optimization

A typical workflow for virtual screening in drug discovery.

Conclusion

This compound is the go-to database for large-scale, exploratory virtual screening campaigns where the primary objective is the discovery of novel chemical matter. Its immense size and pre-computed 3D structures make it an invaluable tool for academic and industrial researchers at the forefront of computational drug design.

MolPort excels in the subsequent stages of the drug discovery process, where the focus shifts from in silico exploration to in vitro validation. Its strengths lie in providing reliable, real-time data on compound availability and facilitating the efficient procurement of hit compounds from a diverse range of suppliers.

For a comprehensive and efficient drug discovery project, a judicious approach would be to leverage the strengths of both platforms: utilizing this compound for the initial broad search for potential hits and then turning to MolPort for the acquisition of these hits for experimental testing. This combined strategy allows researchers to harness the vastness of chemical space for discovery and the practicality of a streamlined procurement process for validation.

Evaluating the Quality of 3D Conformers in ZINC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in computational chemistry and drug discovery, the quality of 3D conformer databases is paramount for the success of virtual screening and other structure-based drug design methodologies. The ZINC database is a widely utilized resource containing millions of commercially available compounds in ready-to-dock 3D formats. This guide provides an objective comparison of the quality of 3D conformers in this compound against other public databases, supported by experimental data and detailed methodologies.

Methods of 3D Conformer Generation

The quality of a 3D conformer is intrinsically linked to the method used for its generation. Different databases employ various software and protocols to generate 3D coordinates from 2D representations.

DatabaseConformer Generation SoftwareKey Aspects of Methodology
This compound Corina and Omega (OpenEye Scientific Software)Each protomer is first rendered into 3D using Corina, followed by conformational sampling using Omega.[1] This two-step process aims to generate a diverse and energetically accessible ensemble of conformers.
PubChem3D OMEGA (OpenEye Scientific Software)PubChem3D utilizes OMEGA to generate a computed 3D description for compounds that meet specific criteria (e.g., not too large or flexible).[2] The process focuses on creating low-energy conformers.[2]
LigandBox myPrestoThis database uses its proprietary molecular simulation program package, myPresto, to generate 3D conformations.[3]

Quantitative Evaluation of Conformer Quality

The quality of 3D conformers can be assessed using several metrics, with Root-Mean-Square Deviation (RMSD) from experimentally determined structures (e.g., from the Protein Data Bank - PDB) being a primary indicator. Virtual screening enrichment is another critical measure, evaluating the ability of a compound library to distinguish known active compounds from decoys.

Root-Mean-Square Deviation (RMSD) Comparison

A study comparing the performance of three 3D structure generation methods—CORINA, OMEGA, and RDKit—on a dataset of 2131 protein-binding ligands from the PDB revealed the following:

Conformer Generation Software% of Conformers with RMSD < 1.0 Å to PDB structure
CORINA 43%
OMEGA 10%
RDKit 5%

Source: Benchmark of 3D conformer generation and molecular property calculation for medium-sized molecules[4]

Interpretation: this compound's use of both CORINA and OMEGA suggests a robust approach to 3D structure generation. The high performance of CORINA in reproducing crystal structures indicates that a significant portion of this compound's initial 3D models are of high quality. The subsequent conformational sampling by OMEGA, while showing a lower percentage of conformers under 1.0 Å RMSD in this specific study, is crucial for exploring the conformational space relevant for binding to various protein targets.

Virtual Screening Performance: Enrichment Factor

The ultimate test for a 3D conformer database is its performance in virtual screening experiments. The Enrichment Factor (EF) is a common metric used to evaluate how well a screening method can distinguish active compounds from a large set of inactive molecules (decoys).

While direct comparative enrichment studies across this compound, PubChem3D, and LigandBox are scarce, the utility of this compound as a source for high-quality decoys in benchmarking studies like the Directory of Useful Decoys, Enhanced (DUD-E) is a testament to the quality and diversity of its 3D conformers.[5] The DUD-E dataset, which is widely used to validate virtual screening protocols, sources its decoys from the this compound "drug-like" subset.[5] This implies that this compound provides a realistic and challenging chemical space for virtual screening experiments.

Experimental Protocols

Reproducible and rigorous experimental protocols are essential for the objective evaluation of 3D conformer quality.

Protocol for RMSD Calculation

This protocol outlines the steps to calculate the RMSD between a database-provided conformer and a reference crystal structure.

RMSD_Calculation_Workflow cluster_setup Setup cluster_processing Processing cluster_analysis Analysis start Start dataset Select Common Dataset (e.g., PDBbind) start->dataset db_conformers Obtain Conformers from This compound, PubChem3D, etc. dataset->db_conformers alignment Align Conformers to Crystal Structure (Kabsch Algorithm) db_conformers->alignment rmsd_calc Calculate RMSD (Heavy Atoms Only) alignment->rmsd_calc comparison Compare RMSD Distributions rmsd_calc->comparison end End comparison->end

RMSD Calculation Workflow

Methodology:

  • Dataset Selection: A high-quality dataset of protein-ligand crystal structures, such as the PDBbind refined set, should be used as the reference.

  • Conformer Retrieval: For each ligand in the reference dataset, retrieve the corresponding 3D conformer(s) from the databases being evaluated (this compound, PubChem3D, etc.).

  • Structural Alignment: Align the database conformer to the crystal structure of the ligand. The Kabsch algorithm is a standard method for optimal rigid-body superposition.

  • RMSD Calculation: Calculate the RMSD between the aligned conformer and the crystal structure, considering only the heavy atoms.

  • Statistical Analysis: Compare the distributions of RMSD values for each database. Lower average RMSD values indicate better overall quality in reproducing bioactive conformations.

Protocol for Virtual Screening Enrichment Analysis

This protocol describes the workflow for evaluating the performance of a 3D conformer database in a virtual screening experiment.

VS_Enrichment_Workflow cluster_setup Setup cluster_screening Virtual Screening cluster_analysis Analysis start Start target Select Protein Target start->target actives Compile a Set of Known Active Ligands target->actives decoys Generate or Select Decoys (from this compound, etc.) target->decoys database Prepare Screening Library (from this compound, PubChem3D) actives->database decoys->database docking Molecular Docking of Library to Target database->docking ranking Rank Compounds by Docking Score docking->ranking ef_calc Calculate Enrichment Factor at Different Percentages ranking->ef_calc comparison Compare Enrichment Factors ef_calc->comparison end End comparison->end

Virtual Screening Workflow

Methodology:

  • Target and Actives Selection: Choose a protein target with a set of known active ligands.

  • Decoy Set Generation: Create a much larger set of decoy molecules that are physically similar to the actives but are assumed to be inactive. The this compound database is a common source for generating property-matched decoys.

  • Database Preparation: Combine the active and decoy compounds to create the final screening library.

  • Molecular Docking: Perform molecular docking of the entire library against the binding site of the protein target.

  • Ranking: Rank all compounds based on their docking scores, from best to worst.

  • Enrichment Factor Calculation: Calculate the Enrichment Factor (EF) at various percentages of the ranked database (e.g., 1%, 5%, 10%). The formula for EF is: EFx% = (Hitsx% / Nx%) / (Hitstotal / Ntotal) Where:

    • Hitsx% is the number of active compounds in the top x% of the ranked list.

    • Nx% is the total number of compounds in the top x% of the ranked list.

    • Hitstotal is the total number of active compounds in the library.

    • Ntotal is the total number of compounds in the library.

  • Comparison: Compare the EF values obtained using conformers from different databases. Higher EF values indicate a better ability to identify active compounds.

Conclusion

The this compound database provides a vast and valuable resource of 3D conformers for virtual screening and drug discovery. Its utilization of established conformer generation software like Corina and Omega contributes to the overall high quality of its 3D structures. While direct, large-scale comparative studies with other databases are limited, inferences from benchmark studies of the underlying software suggest that this compound's conformers are of a quality suitable for demanding computational chemistry applications. Furthermore, its widespread use in the generation of benchmark datasets for virtual screening underscores its importance and reliability in the field. For researchers, the choice of database will ultimately depend on the specific requirements of their project, but this compound remains a robust and highly recommended starting point for structure-based drug design.

References

A Comparative Guide to ZINC Database Versions for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of chemical compound databases, the ZINC database stands as a important resource for virtual screening and ligand discovery.[1][2] Developed by the Irwin and Shoichet Laboratories at the University of California, San Francisco, this compound has evolved significantly since its inception, with new versions offering exponentially larger and more diverse collections of commercially available compounds.[3][4] This guide provides a comprehensive comparison of different versions of the this compound database, focusing on this compound-15, this compound-20, and the latest iteration, this compound-22, to aid researchers in selecting the most appropriate version for their specific needs.

Data Presentation: A Quantitative Leap

The most striking difference between the this compound database versions is the sheer volume of compounds they contain. This exponential growth is primarily driven by the inclusion of "make-on-demand" compounds, which are not pre-synthesized but can be produced by vendors upon request.

FeatureThis compound-15This compound-20This compound-22
Total Compounds ~1.485 billion[3]~1.4 billion[1][5]> 37 billion (2D)[4][6][7]
Purchasable Compounds > 120 million "drug-like"[8][9]~1.3 billion[5]> 37 billion[4][6][7]
Ready-to-Dock (3D) Compounds > 230 million[3]> 509 million (lead-like)[1][5]> 4.5 billion[6][7]
Focus Mix of in-stock and make-on-demandPrimarily make-on-demandOverwhelmingly make-on-demand[6]

Key Architectural and Content Differences

Beyond the numbers, the different this compound versions have distinct focuses and underlying organizational principles.

This compound-15: This version marked a significant expansion in the number of purchasable "drug-like" compounds and introduced improved tools for ligand annotation and target association.[8][9][10] It provided a more user-friendly interface for non-specialists to explore chemical space.[8][10]

This compound-20: With ZINC20, the database made a monumental leap into the realm of ultra-large-scale libraries, primarily composed of make-on-demand compounds.[1][5] This version introduced new search methods, such as SmallWorld for similarity searches and Arthor for pattern and substructure searches, to efficiently navigate the billions of new molecules.[1][5] A key finding from the analysis of ZINC20 was that over 97% of the core scaffolds in the make-on-demand libraries were not available in "in-stock" collections, highlighting a vast new area of chemical space.[1][5]

This compound-22: The latest version, this compound-22, continues the trend of exponential growth, now containing over 37 billion 2D compounds.[4][6][7] It further refines the tools for searching these massive datasets and focuses on catalogs from major make-on-demand providers like Enamine, WuXi, and Mcule.[6] this compound-22 also incorporates the "in-stock" informer set from ZINC20, which is valuable for initial screening before exploring the larger make-on-demand space.[6] A significant improvement in this compound-22 is the reorganization of the 3D database to enhance scalability and speed up the lookup of crucial molecular properties for docking.[6][7]

Experimental Protocols: Building the this compound Databases

The creation of each this compound database version involves a sophisticated pipeline of data curation, processing, and organization. While specific parameters may have evolved, the general methodology remains consistent.

1. Data Sourcing and Curation: The process begins with aggregating compound catalogs from numerous commercial vendors.[11] A dedicated team of curators maintains and improves the database, which involves handling new molecule uploads, repairing incorrect entries, and marking depleted catalog items.[3]

2. 2D Database Preparation:

  • Standardization: Molecules are represented in a standardized format, typically SMILES (Simplified Molecular Input Line Entry System).

  • Property Calculation: A range of molecular properties are calculated, including molecular weight, logP (a measure of lipophilicity), number of rotatable bonds, and topological polar surface area. These properties are crucial for filtering and subsetting the database.

  • Reactivity Filtering: Molecules are categorized based on their predicted reactivity to allow users to include or exclude potentially problematic compounds.[12]

3. 3D Structure Generation:

  • Protonation States: For a given molecule, multiple biologically relevant protonation states are generated, typically within a physiological pH range.[11]

  • Tautomer Enumeration: Different tautomeric forms of the molecules are also generated.[11]

  • Conformation Generation: For each valid protonation state and tautomer, one or more low-energy 3D conformations are generated. This "ready-to-dock" format is a key feature of this compound.[11]

4. Database Organization and Subsetting: The vast number of compounds are organized into manageable subsets based on their physicochemical properties (e.g., molecular weight, logP), as well as predefined categories like "drug-like," "lead-like," and "fragment-like".[1][13][14] This organization into "tranches" or slices allows for more efficient searching and downloading.[12]

Software Utilized: The this compound database generation pipeline relies on a variety of open-source and in-house software tools. Commonly used software includes:

  • RDKit and OpenBabel: For cheminformatics tasks such as reading and writing different chemical file formats, calculating molecular properties, and performing substructure searches.[7]

  • Postgres: A relational database system used to store and manage the vast amount of molecular information.[7]

Mandatory Visualization: Virtual Screening Workflow

A primary application of the this compound database is in virtual screening to identify potential drug candidates. The following diagram illustrates a typical workflow.

Virtual Screening Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis cluster_3 Validation Target Selection Target Selection Binding Site Identification Binding Site Identification Target Selection->Binding Site Identification Compound Filtering Compound Filtering Binding Site Identification->Compound Filtering This compound Database This compound Database This compound Database->Compound Filtering Molecular Docking Molecular Docking Compound Filtering->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification Post-processing & Analysis Post-processing & Analysis Hit Identification->Post-processing & Analysis Experimental Validation Experimental Validation Post-processing & Analysis->Experimental Validation

A typical virtual screening workflow using the this compound database.

This workflow begins with the preparation of the biological target and culminates in the experimental validation of promising "hit" compounds identified through computational screening of the this compound database.

References

ZINC Database for Virtual Screening: A Comparative Guide on its Limitations for Specific Target Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

San Francisco, CA – October 29, 2025 – The ZINC database is an indispensable resource for in silico drug discovery, offering a vast, freely accessible library of commercially available compounds for virtual screening.[1] Its comprehensive collection, now containing billions of molecules in ready-to-dock formats, has democratized access to chemical space for researchers worldwide.[1][2] However, for certain challenging biological targets, the utility of a general-purpose library like this compound has notable limitations. This guide provides a comparative analysis of this compound's performance for specific target classes—Protein-Protein Interactions (PPIs), Natural Products, and Covalent Inhibitors—supported by experimental data and detailed protocols to inform more effective virtual screening strategies.

The Challenge of Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions represent a vast and largely untapped class of therapeutic targets. The interaction surfaces of PPIs are typically large, flat, and lack the well-defined pockets found in traditional drug targets, making them notoriously difficult to inhibit with small molecules.[3][4] Successful PPI inhibitors often possess physicochemical properties that deviate from standard "drug-like" criteria, a factor that presents a significant limitation when using general-purpose databases like this compound.

Physicochemical Property Comparison: this compound vs. Known PPI Inhibitors

A key limitation of this compound for PPI inhibitor discovery lies in the inherent bias of its chemical space towards smaller, less complex molecules that adhere to conventional drug-likeness rules. In contrast, known PPI inhibitors often need to be larger and more lipophilic to effectively disrupt the extensive protein-protein interaction surfaces.

Physicochemical PropertyTypical Range in this compound "Drug-Like" SubsetTypical Range for Known PPI Inhibitors
Molecular Weight (Da)250 - 500400 - 800
LogP1 - 53 - 7
Number of Aromatic Rings1 - 33 - 5
Fraction of sp3 Carbons0.3 - 0.60.2 - 0.5
Total Polar Surface Area (Ų)60 - 14080 - 200

This table summarizes general trends observed in the literature and is intended for illustrative purposes.

This disparity suggests that virtual screens of standard this compound libraries may fail to identify potent PPI inhibitors simply because the chemical space being screened is not enriched with compounds possessing the necessary characteristics. While this compound is vast, its utility for this target class is enhanced when combined with filtering strategies that prioritize compounds with PPI-inhibitor-like features or when used in conjunction with specialized PPI inhibitor databases.

Experimental Protocol: Virtual Screening for PPI Inhibitors of the p53-MDM2 Interaction

This protocol outlines a typical virtual screening workflow for identifying inhibitors of the p53-MDM2 interaction, a classic PPI target.

1. Target and Library Preparation:

  • Target Preparation: The crystal structure of the MDM2 protein in complex with a p53-mimicking peptide (e.g., PDB ID: 1YCR) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using a molecular modeling package like Schrödinger's Protein Preparation Wizard. The binding site is defined as the region occupied by the p53 peptide.
  • Library Preparation: A subset of the this compound database (e.g., "drug-like" compounds) is downloaded. The library is filtered to enrich for compounds with properties more amenable to PPI inhibition (e.g., MW > 400 Da, LogP > 3). The 3D conformations of the filtered library are generated using LigPrep.

2. Virtual Screening:

  • A multi-stage virtual screening workflow is employed using a docking program like Glide.
  • High-Throughput Virtual Screening (HTVS): The prepared library is docked into the defined binding site of MDM2 using the HTVS mode, which uses a simplified scoring function for rapid screening.
  • Standard Precision (SP) Docking: The top 10% of compounds from the HTVS stage are re-docked using the more accurate SP mode.
  • Extra Precision (XP) Docking: The top 10% of compounds from the SP stage are subjected to the most rigorous XP docking and scoring.

3. Post-Docking Analysis and Hit Selection:

  • The final docked poses are visually inspected to ensure key interactions with hotspot residues in the MDM2 binding pocket (e.g., Leu54, Gly58, Val93) are present.
  • Compounds are clustered based on chemical similarity to identify diverse scaffolds.
  • A final selection of compounds is made for experimental validation based on docking score, visual inspection, and chemical diversity.

4. Experimental Validation:

  • Selected compounds are purchased from commercial vendors.
  • The inhibitory activity of the compounds is assessed using a biochemical assay, such as a fluorescence polarization (FP) assay, which measures the disruption of the p53-MDM2 interaction.
  • Hits from the primary assay are further characterized to confirm their mechanism of action and rule out artifacts.

Workflow for PPI Inhibitor Virtual Screening

PPI_Workflow cluster_0 In Silico Screening cluster_1 Experimental Validation This compound This compound Database Filter Filter for PPI-like Properties This compound->Filter Docking Structure-Based Virtual Screening Filter->Docking Hits Putative Hits Docking->Hits Purchase Purchase Compounds Hits->Purchase Biochemical_Assay Biochemical Assay (e.g., FP) Purchase->Biochemical_Assay Validated_Hits Validated Hits Biochemical_Assay->Validated_Hits

Virtual screening workflow for PPI inhibitors.

The Unique Chemical Space of Natural Products

Natural products have historically been a rich source of therapeutic agents due to their vast structural diversity and biological activity. However, their chemical properties often differ significantly from synthetic "drug-like" molecules, posing a challenge for virtual screening with general-purpose libraries like this compound.

Chemical Space Comparison: this compound vs. Natural Products

Natural products typically exhibit higher structural complexity, including a greater number of chiral centers and a higher fraction of sp3-hybridized carbon atoms, compared to the compounds found in this compound. This leads to a more three-dimensional molecular architecture.

PropertyThis compound "Drug-Like" SubsetNatural Products
Average Number of Chiral Centers1 - 24 - 8
Fraction of sp3 Carbons (Fsp3)~0.4> 0.6
Molecular Complexity (e.g., Bertz complexity)LowerHigher
Scaffold DiversityHigh, but biased by synthetic feasibilityExtremely high and unique

This table presents generalized data to highlight the distinct chemical spaces.

The underrepresentation of natural product-like scaffolds in this compound can lead to missed opportunities in discovering novel bioactive compounds. While this compound does contain a subset of natural products, it is not as comprehensive as specialized natural product databases.

Experimental Protocol: Virtual Screening for Natural Product-Based Enzyme Inhibitors

This protocol describes a virtual screening process to identify natural product inhibitors of a specific enzyme, for instance, a bacterial beta-lactamase.

1. Library and Target Preparation:

  • Library Preparation: A curated library of natural products is obtained from a specialized database (e.g., the Universal Natural Products Database - UNPD). The 3D structures of these compounds are prepared by generating conformers and assigning appropriate protonation states.
  • Target Preparation: The crystal structure of the target enzyme (e.g., a beta-lactamase, PDB ID: 1M40) is prepared as described in the PPI protocol. The active site is defined based on the location of the catalytic residues and any co-crystallized ligands.

2. Virtual Screening:

  • A docking-based virtual screening is performed using a program like AutoDock Vina. The prepared natural product library is docked into the active site of the enzyme.
  • The docking results are ranked based on the predicted binding affinity (scoring function).

3. Hit Selection and Feasibility Assessment:

  • The top-ranking compounds are visually inspected for favorable interactions with key active site residues.
  • A crucial step for natural products is to assess the feasibility of obtaining the compound. This involves searching literature and supplier databases to determine if the compound can be isolated from a natural source or if a synthetic route is available. This step is a significant bottleneck in natural product drug discovery.

4. Experimental Validation:

  • For accessible compounds, experimental validation is performed using an enzymatic assay to measure the inhibition of the target enzyme.
  • Active compounds are further characterized to determine their IC50 values and mechanism of inhibition.

Workflow for Natural Product Virtual Screening

NP_Workflow cluster_0 In Silico Screening cluster_1 Feasibility and Validation NP_DB Natural Product Database Docking Virtual Screening NP_DB->Docking Putative_Hits Putative Hits Docking->Putative_Hits Availability Availability Check Putative_Hits->Availability Isolation Isolation/ Synthesis Availability->Isolation Validation Experimental Validation Isolation->Validation

Workflow for natural product-based virtual screening.

The Rise of Covalent Inhibitors

Covalent inhibitors, which form a stable chemical bond with their target protein, have seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action.[3][5] Screening for covalent inhibitors requires specialized computational tools and compound libraries that are distinct from those used for non-covalent inhibitors.

Limitations of this compound for Covalent Inhibitor Screening

The primary limitation of this compound for covalent inhibitor discovery is the lack of systematic annotation of compounds containing reactive "warheads"—the electrophilic groups that form the covalent bond. While this compound contains many compounds with such groups, identifying them requires a priori knowledge and targeted substructure searches. Furthermore, standard virtual screening protocols are not designed to model the covalent bond formation.

Comparison of Screening Approaches:

FeatureStandard Virtual Screening (with this compound)Covalent Inhibitor Virtual Screening
Compound Library General-purpose, diverse chemical structures.Enriched with compounds containing reactive "warheads".
Docking Method Non-covalent docking (predicts binding pose and affinity).Covalent docking (models the formation of a covalent bond).[2][3][5]
Scoring Function Estimates non-covalent binding free energy.Must account for both non-covalent interactions and the covalent bond.
Hit Characterization IC50 determination.Detailed kinetic analysis (k_inact/K_I).

Specialized databases and computational tools are essential for efficient and accurate covalent inhibitor discovery.

Experimental Protocol: Virtual Screening for Covalent Inhibitors of a Kinase

This protocol outlines a workflow for identifying covalent inhibitors of a kinase that has a reactive cysteine residue in its active site.

1. Library and Target Preparation:

  • Library Preparation: A library of compounds containing known covalent warheads (e.g., acrylamides, vinyl sulfones) is compiled. This can be done by filtering a large database like this compound for these specific substructures or by using a dedicated covalent inhibitor library.
  • Target Preparation: The crystal structure of the target kinase (e.g., EGFR with a C797S mutation, PDB ID: 4ZAU) is prepared. The key cysteine residue for covalent modification is identified.

2. Covalent Docking:

  • A specialized covalent docking program (e.g., CovDock in the Schrödinger suite, or GOLD) is used.
  • The docking protocol is set up to model the formation of a covalent bond between the warhead of the ligand and the specified cysteine residue in the protein.
  • The library is screened, and the resulting poses are scored based on the quality of both the non-covalent interactions and the geometry of the covalent bond.

3. Hit Selection and Experimental Validation:

  • Top-ranked compounds are visually inspected to ensure a credible binding mode.
  • Selected compounds are purchased and tested in biochemical and cellular assays.
  • Experimental validation for covalent inhibitors often involves mass spectrometry to confirm the formation of the covalent adduct between the inhibitor and the target protein.
  • Kinetic assays are performed to determine the rate of covalent modification (k_inact/K_I).

Workflow for Covalent Inhibitor Discovery

Covalent_Workflow cluster_0 In Silico Screening cluster_1 Experimental Validation Covalent_Lib Covalent Inhibitor Library Covalent_Docking Covalent Docking Covalent_Lib->Covalent_Docking Covalent_Hits Putative Covalent Hits Covalent_Docking->Covalent_Hits Purchase_Covalent Purchase Compounds Covalent_Hits->Purchase_Covalent Mass_Spec Mass Spectrometry (Adduct Confirmation) Purchase_Covalent->Mass_Spec Kinetics Kinetic Analysis (k_inact/K_I) Mass_Spec->Kinetics

Workflow for covalent inhibitor virtual screening.

Conclusion

The this compound database remains a cornerstone of modern drug discovery, providing an unparalleled resource for virtual screening. However, for challenging target classes such as PPIs, natural products, and covalent inhibitors, a nuanced understanding of its limitations is crucial. Researchers and drug development professionals can significantly enhance the success of their virtual screening campaigns by employing specialized libraries, customized filtering strategies, and appropriate computational tools tailored to the unique characteristics of these target classes. This comparative guide serves as a valuable resource for designing more effective and targeted in silico drug discovery workflows.

References

Integrating ZINC Data for Enhanced Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the integration of diverse bioinformatics databases is paramount for identifying and validating novel therapeutic candidates. This guide provides a comprehensive comparison of integrating the ZINC database, a vast repository of commercially available compounds, with other critical bioinformatics resources. We present a detailed workflow, experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in leveraging these powerful tools.

A Comparative Overview of Key Bioinformatics Databases

Effective drug discovery hinges on the seamless flow of information between databases that serve distinct but complementary purposes. The this compound database is a cornerstone for virtual screening, offering a massive library of readily purchasable compounds. However, its true power is unlocked when integrated with databases providing structural, pathway, and bioactivity information.

DatabasePrimary FunctionData TypeKey Integration Point with this compound
This compound Virtual Screening3D structures of small moleculesSource of compounds for docking against protein targets.
PubChem Chemical InformationChemical structures, properties, and bioactivity dataAlternative or complementary source of compounds for virtual screening; provides rich chemical information.
Protein Data Bank (PDB) Structural Biology3D macromolecular structuresSource of protein target structures for docking with this compound compounds.[1]
KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway AnalysisBiological pathways, genes, and diseasesElucidation of the biological context and mechanism of action of potential drug targets and hits from this compound.[2]
Reactome Pathway AnalysisPeer-reviewed human biological pathwaysUnderstanding the signaling cascades and cellular processes affected by compounds identified from this compound.[3][4][5]

A Step-by-Step Workflow for Integrating this compound with Other Databases

A typical workflow for structure-based drug discovery involves a multi-step process that integrates data from several specialized databases. This process begins with identifying a protein target and culminates in the experimental validation of potential lead compounds.

G cluster_target Target Identification & Preparation cluster_screening Virtual Screening cluster_analysis Hit Analysis & Prioritization cluster_validation Experimental Validation PDB 1. Select Target Protein (from PDB) PrepareTarget 2. Prepare Target for Docking PDB->PrepareTarget Docking 4. Molecular Docking PrepareTarget->Docking This compound 3a. Select Compound Library (from this compound) This compound->Docking PubChem 3b. Select Compound Library (from PubChem) PubChem->Docking Filter 5. Filter & Rank Hits Docking->Filter Pathway 6. Pathway Analysis (KEGG/Reactome) Filter->Pathway Assay 7. In vitro Assays Pathway->Assay Lead 8. Lead Optimization Assay->Lead G cluster_input Input Data cluster_analysis Pathway Enrichment Analysis cluster_output Biological Interpretation Hits Validated Hits from Virtual Screening GeneList Identify Gene Targets of Hits Hits->GeneList Enrichment Perform Enrichment Analysis (using KEGG/Reactome) GeneList->Enrichment Pathways Identify Significantly Perturbed Pathways Enrichment->Pathways Mechanism Infer Mechanism of Action Pathways->Mechanism G Stimulus Stimulus PLA2 PLA2 Stimulus->PLA2 Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Hit This compound Hit This compound Hit->COX-2

References

Safety Operating Guide

Proper Disposal of Zinc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic environment of research and drug development, the safe handling and disposal of chemical waste are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of zinc and its compounds, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for maintaining a safe and sustainable research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle all forms of this compound waste with appropriate personal protective equipment (PPE).

  • Engineering Controls: Always handle this compound powder and conduct procedures that may generate fumes or dust within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves are required. Always consult the manufacturer's glove compatibility chart.

    • Body Protection: A fully buttoned lab coat must be worn.

This compound Waste Identification and Segregation

Proper identification and segregation of this compound waste streams are the first steps toward compliant disposal. This compound waste should be categorized as follows:

  • Solid this compound Waste: Includes pure metallic this compound, this compound alloys, and clippings.

  • This compound Dust (Powder): A highly flammable and reactive form of this compound.

  • Aqueous this compound Solutions: Solutions containing dissolved this compound salts.

  • Contaminated Materials: Includes empty this compound containers, gloves, and other materials contaminated with this compound.

All this compound waste must be considered hazardous.[1]

Disposal Procedures for Different Forms of this compound Waste

Solid this compound and this compound Alloys

Solid this compound and its alloys should be collected for recycling whenever possible. Many scrap metal dealers accept these materials. If recycling is not feasible, they must be disposed of as hazardous waste.

Procedure:

  • Collect solid this compound waste in a designated, sealed, and clearly labeled container.

  • The label should include the words "Hazardous Waste," the chemical name (this compound), and the accumulation start date.

  • Store the container in a designated waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizers.[2]

  • Once the container is full, arrange for pickup by a certified hazardous waste disposal service.

This compound Dust (Powder)

This compound dust is a flammable powder and poses a significant fire and explosion risk, especially when in contact with water or moisture.[3][4][5]

Procedure:

  • NEVER mix this compound dust with water or any aqueous solution.

  • Collect dry this compound dust in a sealed, dry, and properly labeled hazardous waste container. Use non-sparking tools for transfer.

  • Store the container in a cool, dry place away from sources of ignition and moisture.

  • Arrange for disposal through a certified hazardous waste contractor.

Aqueous this compound Solutions

Aqueous solutions containing this compound must be treated to precipitate the this compound before disposal or collected as hazardous waste. Solutions containing less than 1 ppm of this compound may be eligible for drain disposal in some jurisdictions, but it is imperative to verify local regulations.

This protocol details the precipitation of this compound hydroxide from a laboratory waste solution using sodium hydroxide.

Materials:

  • Aqueous this compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Beaker or appropriate reaction vessel

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Place the aqueous this compound waste solution in a beaker on a stir plate and begin stirring.

  • Slowly add 1 M NaOH solution dropwise to the this compound solution. This compound hydroxide, a white precipitate, will begin to form.

  • Monitor the pH of the solution continuously. Continue adding NaOH until the pH of the solution is between 9 and 10 to ensure complete precipitation of this compound hydroxide.

  • Allow the precipitate to settle for at least one hour.

  • Separate the solid this compound hydroxide from the liquid by filtration.

  • The collected this compound hydroxide precipitate must be dried and then disposed of as solid hazardous this compound waste.

  • The remaining liquid (filtrate) should be tested for residual this compound concentration. If the concentration is below the locally regulated limit (e.g., < 1 ppm), it may be permissible for drain disposal. Otherwise, it must be collected as hazardous waste.

Contaminated Materials

All materials that have come into contact with this compound, including empty containers, gloves, and absorbent pads used for spills, must be disposed of as hazardous waste.[2]

Procedure:

  • Collect all contaminated materials in a designated, sealed, and labeled hazardous waste container.

  • Arrange for disposal through a certified hazardous waste contractor.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative limits for this compound waste disposal. Note that local regulations may vary.

ParameterLimitSource/Regulation
Aqueous Waste for Drain Disposal < 1 mg/L (1 ppm)General laboratory safety guidelines
EPA Secondary Drinking Water Standard 5 mg/LU.S. EPA[2]
EPA Reportable Quantity (RQ) 1,000 lbs (454 kg) for this compound compoundsU.S. EPA Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)[5]
Toxicity Characteristic Leaching Procedure (TCLP) Limit 5.0 mg/L for certain metals, which can be present with this compoundU.S. EPA Resource Conservation and Recovery Act (RCRA)[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (Solid this compound or this compound Dust):

    • Secure and ventilate the area.

    • Wearing appropriate PPE, gently sweep or scoop the spilled material into a labeled hazardous waste container. Avoid creating dust.

    • For this compound dust, use non-sparking tools.

  • Aqueous this compound Solution Spills:

    • Contain the spill using absorbent materials.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ZincDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid this compound / Alloy waste_type->solid Solid dust This compound Dust (Powder) waste_type->dust Dust aqueous Aqueous Solution waste_type->aqueous Aqueous contaminated Contaminated Materials waste_type->contaminated Contaminated recycle Recycle as Scrap Metal solid->recycle hazardous_solid Collect as Solid Hazardous Waste solid->hazardous_solid If recycling is not an option hazardous_dust Collect as Dry Hazardous Waste (No Water Contact!) dust->hazardous_dust treat Treat to Precipitate this compound aqueous->treat hazardous_contaminated Collect as Solid Hazardous Waste contaminated->hazardous_contaminated final_disposal Dispose via Certified Hazardous Waste Vendor recycle->final_disposal hazardous_solid->final_disposal hazardous_dust->final_disposal precipitate Follow Precipitation Protocol treat->precipitate Yes collect_aqueous Collect as Liquid Hazardous Waste treat->collect_aqueous No analyze Analyze Filtrate for this compound Concentration precipitate->analyze collect_aqueous->final_disposal below_limit < 1 ppm this compound analyze->below_limit Concentration Below Limit above_limit > 1 ppm this compound analyze->above_limit Concentration Above Limit drain_disposal Drain Disposal (Check Local Regulations) below_limit->drain_disposal above_limit->collect_aqueous hazardous_contaminated->final_disposal

References

Safeguarding Your Research: Essential Personal Protective Equipment and Protocols for Handling Zinc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with zinc, a comprehensive understanding of the necessary personal protective equipment (PPE), handling protocols, and emergency procedures is critical to mitigate risks. This guide provides essential, immediate safety and logistical information for the safe handling of this compound in its various forms.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate PPE is the first line of defense against potential hazards associated with this compound. The selection of PPE depends on the form of this compound being handled (e.g., powder, solid, molten) and the specific laboratory procedures.

PPE CategorySpecificationRationale
Hand Protection Impermeable gloves, such as nitrile or rubber. For handling molten this compound, heat-resistant gloves are required.[1][2][3]Prevents skin contact with this compound powder, which can cause irritation. Heat-resistant gloves protect against severe burns from molten metal.
Eye Protection Direct vent or dust-proof safety goggles.[4][5] A face shield should be worn in addition to goggles when handling molten this compound or large quantities of this compound powder.[2]Protects eyes from airborne particles, dust, and splashes of molten this compound.[2][4]
Respiratory Protection For this compound powder or where dust/fumes may be generated, a NIOSH-approved respirator is necessary.[4][5] Options range from an N95 filter for low-level exposure to a supplied-air respirator for high concentrations.[4]Prevents inhalation of this compound dust or fumes, which can lead to respiratory irritation and "metal fume fever," characterized by flu-like symptoms.[4][6]
Body Protection A fire/flame-resistant lab coat (100% cotton-based) or protective work clothing is recommended.[7] When handling molten this compound, clothing that protects from hot metal splash is essential.[2]Protects the skin from contact with this compound and potential splashes of molten metal.
Footwear Closed-toe shoes are mandatory in a laboratory setting. Safety boots are recommended when handling heavy this compound ingots or in environments with molten this compound.[2][7]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

ZincHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area Ensure proper ventilation (fume hood).[1][7] Remove ignition sources.[1][6] don_ppe 2. Don Appropriate PPE Select PPE based on the form of this compound. handle_this compound 3. Handle this compound Safely - Use non-sparking tools for this compound powder.[1] - Avoid creating dust.[1] - For molten this compound, pre-dry ingots to prevent explosions.[2] don_ppe->handle_this compound clean_up 4. Clean Up Work Area - Use a HEPA-filtered vacuum for this compound powder spills.[1] - Do not use compressed air to clean surfaces.[1] handle_this compound->clean_up remove_ppe 5. Doff PPE Correctly Remove and dispose of or decontaminate PPE as required. wash_hands 6. Personal Hygiene Wash hands thoroughly after handling this compound.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.